Jawsamycin
説明
Structure
3D Structure
特性
分子式 |
C32H43N3O6 |
|---|---|
分子量 |
565.7 g/mol |
IUPAC名 |
(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide |
InChI |
InChI=1S/C32H43N3O6/c1-16-10-17(16)6-7-19-12-21(19)23-14-25(23)24-13-22(24)20-11-18(20)4-2-3-5-27(36)33-15-26-29(38)30(39)31(41-26)35-9-8-28(37)34-32(35)40/h2-7,16-26,29-31,38-39H,8-15H2,1H3,(H,33,36)(H,34,37,40)/b4-2+,5-3+,7-6+/t16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26-,29-,30-,31-/m1/s1 |
InChIキー |
QOOORVUXEUQEKV-KNLYTHMISA-N |
SMILES |
CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O |
異性体SMILES |
C[C@@H]1C[C@H]1/C=C/[C@@H]2C[C@H]2[C@@H]3C[C@H]3[C@@H]4C[C@H]4[C@@H]5C[C@H]5/C=C/C=C/C(=O)NC[C@@H]6[C@H]([C@H]([C@@H](O6)N7CCC(=O)NC7=O)O)O |
正規SMILES |
CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O |
同義語 |
FR 900848 FR-900848 |
製品の起源 |
United States |
Foundational & Exploratory
Jawsamycin: A Technical Guide to its Chemical Structure, Unique Polycyclopropane Moiety, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jawsamycin, also known as FR-900848, is a potent antifungal agent produced by the bacterium Streptoverticillium fervens.[1] It belongs to a rare class of natural products characterized by a unique polycyclopropane fatty acid tail attached to a 5'-amino-5'-deoxy-5,6-dihydrouridine nucleoside core.[1][2] This complex and remarkable chemical architecture, particularly the contiguous stereochemically defined cyclopropane rings, has attracted significant interest from synthetic chemists and biochemists. This compound exhibits a broad spectrum of activity against filamentous fungi, including many pathogenic species, by a novel mechanism of action.[1][3] This technical guide provides an in-depth overview of the chemical structure, the unique polycyclopropane moiety, and the biological properties of this compound, intended for researchers and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.
Chemical Structure and the Polycyclopropane Moiety
This compound possesses a complex molecular structure, with the molecular formula C₃₂H₄₃N₃O₆.[1] The molecule can be deconstructed into two main components: a nucleoside head group and a highly unusual polycyclopropanated fatty acid tail, linked via an amide bond.
The nucleoside portion is 5'-amino-5'-deoxy-5,6-dihydrouridine. The defining feature of this compound, however, is its extended polycyclopropane chain. This moiety consists of a series of contiguous cyclopropane rings, a structural feature rarely encountered in natural products. The biosynthesis of this unique structure is of considerable scientific interest, involving a radical S-adenosyl methionine (SAM) cyclopropanase that collaborates with an iterative polyketide synthase.[4]
Table 1: Physicochemical Properties of this compound (FR-900848)
| Property | Value | Reference |
| Molecular Formula | C₃₂H₄₃N₃O₆ | [1] |
| Molecular Weight | 565.7 g/mol | [5] |
| Appearance | Colorless needles | [1] |
| Melting Point | 198 - 201 °C (decomposes) | [1] |
| Solubility | Soluble in DMSO; slightly soluble in methanol, ethyl acetate, and chloroform; insoluble in water. | [1] |
Table 2: Spectroscopic Data for this compound (FR-900848)
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) [1]
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~0.5 - 1.5 | m | Cyclopropyl protons |
| ~1.8 - 2.5 | m | Aliphatic protons |
| ~3.0 - 3.8 | m | Protons on the dihydrouridine ring |
| ~5.5 - 7.5 | m | Olefinic and amide protons |
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) [1]
| Chemical Shift (ppm) | Assignment |
| ~10 - 30 | Cyclopropyl and aliphatic carbons |
| ~30 - 50 | Carbons of the dihydrouridine ring |
| ~120 - 140 | Olefinic carbons |
| ~160 - 175 | Carbonyl and amide carbons |
Mass Spectrometry
| Ionization Mode | Observed m/z | Interpretation |
| FAB-MS | 566.3231 [M+H]⁺ | Protonated molecule |
Note: The NMR data presented are estimations based on the published spectra in Iwamoto et al. (1990). For precise assignments, detailed 2D NMR analysis would be required.
Biological Activity and Mechanism of Action
This compound exhibits potent and selective antifungal activity, particularly against filamentous fungi.[1] It has been shown to be effective against a range of pathogenic fungi, including species that are resistant to current antifungal therapies.[3]
The unique mechanism of action of this compound involves the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis.[3][6] Specifically, this compound targets Spt14 (also known as Gpi3), the catalytic subunit of the fungal UDP-glycosyltransferase.[3] This enzyme catalyzes the first committed step in the GPI biosynthesis pathway: the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI).[5] By inhibiting Spt14, this compound disrupts the production of GPI anchors, which are essential for anchoring a wide variety of proteins to the fungal cell surface. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence. The disruption of this pathway leads to fungal cell death.[3]
Table 3: Antifungal Activity of this compound (FR-900848)
| Fungal Species | MIC (µg/mL) | Reference |
| Aspergillus niger | 0.1 | [1] |
| Mucor rouxianus | 0.2 | [1] |
| Penicillium chrysogenum | 0.1 | [1] |
| Trichophyton asteroides | 0.05 | [1] |
| Fusarium oxysporum | 0.2 | [1] |
| Sclerotinia arachidis | 0.1 | [1] |
| Candida albicans | > 100 | [1] |
| Saccharomyces cerevisiae | > 100 | [1] |
Experimental Protocols
Isolation and Purification of this compound from Streptoverticillium fervens
This protocol is adapted from the method described by Iwamoto et al. (1990).[1]
a. Fermentation:
-
Inoculate a seed culture of Streptoverticillium fervens in a suitable medium (e.g., yeast extract-malt extract broth).
-
Incubate the seed culture at 28°C for 48 hours with shaking.
-
Use the seed culture to inoculate a production culture in a larger volume of fermentation medium.
-
Incubate the production culture at 28°C for 96 hours with aeration and agitation.
b. Extraction:
-
Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation or filtration.
-
Extract the supernatant with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.
-
Separate the organic layer and concentrate it under reduced pressure to obtain a crude extract.
c. Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of chloroform and methanol.
-
Collect fractions and monitor for the presence of this compound using thin-layer chromatography (TLC) and a suitable visualization method (e.g., UV light or a staining reagent).
-
Pool the fractions containing this compound and concentrate them.
-
Further purify the enriched fraction by preparative high-performance liquid chromatography (HPLC) on a C18 column.
-
Elute with a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Collect the peak corresponding to this compound and evaporate the solvent to yield the pure compound.
Reporter Gene Assay for Screening GPI Biosynthesis Inhibitors
This protocol describes a general method for a reporter gene-based screen to identify inhibitors of GPI anchor biosynthesis, as has been used to study this compound's mechanism of action.[3]
a. Reporter Strain Construction:
-
Construct a yeast strain (e.g., Saccharomyces cerevisiae) that expresses a reporter protein (e.g., luciferase or β-galactosidase) fused to a GPI anchor signal sequence. This will cause the reporter protein to be localized to the cell surface.
b. High-Throughput Screening:
-
Grow the reporter strain in a multi-well plate format.
-
Add test compounds (including this compound as a positive control) to the wells at various concentrations.
-
Incubate the plates to allow for compound activity.
-
Lyse the cells to release the intracellular contents.
-
Measure the activity of the reporter protein in the cell lysate and in the culture medium.
-
Inhibition of GPI biosynthesis will prevent the anchoring of the reporter protein to the cell surface, leading to its secretion into the medium. Therefore, an increase in reporter activity in the medium and a decrease in the cell-associated fraction indicates a potential GPI biosynthesis inhibitor.
In Vitro Spt14 Inhibition Assay
This is a generalized protocol for an in vitro enzymatic assay to directly measure the inhibition of Spt14 by this compound.
a. Enzyme and Substrate Preparation:
-
Purify recombinant fungal Spt14 enzyme.
-
Prepare a reaction mixture containing a suitable buffer, UDP-[³H]GlcNAc (radiolabeled substrate), and phosphatidylinositol (the acceptor substrate) in detergent micelles.
b. Inhibition Assay:
-
Pre-incubate the purified Spt14 enzyme with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate mixture.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Stop the reaction (e.g., by adding a quenching solution).
-
Separate the radiolabeled product (GlcNAc-PI) from the unreacted UDP-[³H]GlcNAc using a suitable method, such as thin-layer chromatography or solvent extraction.
-
Quantify the amount of product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value.
Mandatory Visualizations
Caption: Simplified GPI biosynthesis pathway and the site of this compound inhibition.
Caption: Proposed biosynthetic workflow for this compound.
Conclusion
This compound is a fascinating natural product with a unique chemical structure and a novel mechanism of action. Its potent antifungal activity, particularly against resistant strains, makes it a promising lead compound for the development of new antifungal drugs. The elucidation of its biosynthetic pathway and the identification of its molecular target have opened up new avenues for research in both synthetic chemistry and chemical biology. This technical guide provides a comprehensive overview of the current knowledge on this compound, which will be a valuable resource for scientists working on the discovery and development of new anti-infective agents.
References
- 1. Biosynthesis of the structurally unique polycyclopropanated polyketide-nucleoside hybrid this compound (FR-900848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Assay of genes involved in GPI biosynthesis in ER ~Partitioning of GPI-anchored proteins with Triton X-114]:Glycoscience Protocol Online Database [jcggdb.jp]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. rsc.org [rsc.org]
- 5. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Jawsamycin's Antifungal Mechanism: A Technical Guide to a Novel GPI Biosynthesis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jawsamycin, a natural product featuring a unique oligocyclopropyl structure, has emerged as a potent antifungal agent with a novel mechanism of action. This technical guide provides an in-depth exploration of this compound's core mechanism, detailing its molecular target, the biochemical consequences of its inhibitory action, and its selective toxicity. The information presented herein, including quantitative data, detailed experimental protocols, and pathway visualizations, is intended to support further research and development of this compound and other inhibitors of the glycosylphosphatidylinositol (GPI) biosynthesis pathway as a promising new class of antifungal therapeutics.
Core Mechanism of Action: Inhibition of GPI Biosynthesis
This compound exerts its antifungal effect by targeting the initial and committing step of the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for the post-translational modification of a wide array of cell surface proteins, which are critical for the integrity and function of the fungal cell wall.
The specific molecular target of this compound is Spt14 (also known as Gpi3) , the catalytic subunit of the fungal UDP-glycosyltransferase.[1][2][3][4] This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI. By inhibiting Spt14, this compound effectively blocks the entire downstream pathway, preventing the anchoring of GPI-dependent proteins to the cell membrane. This disruption of cell wall architecture leads to cell stress and, ultimately, fungal cell death.[2][3] The fungicidal activity of this compound has been observed through propidium iodide staining of Rhizopus oryzae, indicating a lethal effect on the fungus.[5]
A key advantage of this compound is its selectivity for the fungal enzyme over its human homolog, PIG-A .[1][2][3][4] The S. cerevisiae Spt14 and human PIG-A share approximately 40% sequence identity, yet this compound shows potent activity against the fungal target with no significant inhibition of the human counterpart.[5][6] This selectivity is crucial for its potential as a therapeutic agent with a favorable safety profile. Cytotoxicity assays on various human cell lines, including HCT116, HEK293, HEPG2, and K562, have shown no effect on mammalian cell viability at concentrations up to 50 μM.[3]
Signaling Pathways and Consequences of Inhibition
The inhibition of Spt14 by this compound triggers a cascade of cellular events stemming from the disruption of GPI anchor biosynthesis.
Chemogenomic profiling has revealed that inhibition of the GPI pathway by this compound leads to the activation of the unfolded protein response (UPR) and the cell wall integrity (CWI) pathway .[2][5] This is a logical consequence of the mislocalization of GPI-anchored proteins, which would normally be processed and transported through the endoplasmic reticulum (ER) to the cell surface. The accumulation of improperly processed proteins in the ER triggers the UPR, a stress response pathway.
Quantitative Data: In Vitro Activity
This compound demonstrates potent activity against a broad spectrum of fungal pathogens, including species that are often resistant to currently available antifungal agents.[6][7]
| Fungal Species | Assay Type | Value | Reference |
| Saccharomyces cerevisiae | Growth Inhibition | IC50 ≈ 800 nM | [3] |
| Rhizopus oryzae | Minimal Effective Concentration | MEC ≤ 0.008 µg/mL | [8] |
| Absidia corymbifera | Minimal Effective Concentration | MEC ≤ 0.008 µg/mL | [8] |
| Mucor circinelloides | Minimal Effective Concentration | MEC = 0.016 µg/mL | [8] |
Table 1: In Vitro Antifungal Activity of this compound
Derivatization studies of this compound have been conducted to explore the structure-activity relationship (SAR). Modifications to the dihydrouracil moiety, the dihydrouridine moiety, and the cyclopropylated fatty acid tail have been investigated. However, none of the tested derivatives showed improved potency or a broader spectrum of activity compared to the parent compound.[9]
Experimental Protocols
The elucidation of this compound's mechanism of action involved a series of sophisticated genetic and biochemical assays.
Target Identification Workflow
The primary target of this compound was identified through a multi-step process involving a novel reporter-based screen, followed by chemogenomic profiling and mutational analysis.
Reporter Gene Assay for GPI Biosynthesis Inhibitors
-
Principle: This assay was designed to specifically identify inhibitors of the GPI anchoring process.[2][10] A reporter protein (Gaussia luciferase) was fused to a GPI-anchoring signal from Candida albicans. In healthy S. cerevisiae cells, the luciferase is anchored to the cell surface. When GPI biosynthesis is inhibited, the anchor is not attached, and the luciferase is secreted into the medium.
-
Methodology:
-
S. cerevisiae cells expressing the reporter construct were incubated with test compounds.
-
The culture was then separated into cell pellet and supernatant (medium).
-
Luciferase activity was measured in both fractions.
-
An increase in the ratio of luciferase activity in the medium to the cell pellet indicated inhibition of GPI anchoring.[3]
-
The assay was validated using known inhibitors of other pathways (e.g., voriconazole, amphotericin B), which did not show this differential signal distribution.[2][10]
-
Chemogenomic Profiling (HIP/HOP)
-
Principle: Haploinsufficiency profiling (HIP) and homozygous profiling (HOP) utilize the S. cerevisiae deletion collections to identify gene-drug interactions. A strain with a heterozygous (HIP) or homozygous (HOP) deletion of a gene that is part of the target pathway will exhibit hypersensitivity to the compound.
-
Methodology:
-
The complete collections of heterozygous and homozygous deletion strains of S. cerevisiae were grown in the presence of a sub-lethal concentration of this compound.
-
Strain fitness was quantitatively measured by sequencing molecular barcodes unique to each strain.
-
Strains showing significant growth defects were identified.
-
HIP analysis with this compound identified strains with deletions in genes of the phosphatidylinositol N-acetylglucosaminyltransferase complex (GPI1, GPI15, GPI2, and SPT14) as hypersensitive.[3][5] HOP analysis identified synthetic genetic nodes in the UPR (HAC1, IRE1) and CWI pathways.[5]
-
Mutagenesis Screen for Resistance
-
Principle: Spontaneously occurring mutations that confer resistance to a drug often pinpoint the direct molecular target or a closely related protein.
-
Methodology:
-
A large population of mutagenized fungal cells was plated on a medium containing a lethal concentration of this compound.
-
Colonies that grew were selected as resistant mutants.
-
The genomes of these mutants were sequenced to identify the resistance-conferring mutations.
-
This unbiased approach identified mutations within the SPT14/GPI3 gene, confirming it as the primary target of this compound.[3]
-
Conclusion and Future Directions
This compound represents a significant advancement in the search for novel antifungal agents. Its unique mechanism of action, targeting the essential and fungal-selective enzyme Spt14, provides a powerful tool against a broad range of pathogenic fungi, including difficult-to-treat Mucorales.[1][4][6][7] The detailed understanding of its mechanism, supported by robust genetic and biochemical evidence, establishes a solid foundation for its further development. Future research should focus on optimizing the therapeutic properties of the this compound scaffold through medicinal chemistry efforts, exploring its efficacy in a wider range of in vivo infection models, and investigating potential resistance mechanisms. The GPI biosynthesis pathway is now a clinically validated target, opening new avenues for the development of the next generation of antifungal drugs.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidy… [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Jawsamycin: A Potent and Selective Inhibitor of Fungal Glycosylphosphatidylinositol (GPI) Biosynthesis
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Jawsamycin, a structurally unique oligocyclopropyl-containing natural product, has emerged as a significant lead compound in the quest for novel antifungal agents.[1][2] Isolated from the bacterium Streptoverticillium fervens, this polyketide-nucleoside hybrid demonstrates potent and broad-spectrum antifungal activity, notably against pathogens that are often resistant to current therapies.[1][2][3][4] The mechanism of action of this compound lies in its ability to selectively inhibit the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi, a pathway essential for fungal cell wall integrity and viability.[1][5][6] This document provides a comprehensive technical overview of this compound's interaction with the GPI biosynthesis pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway
Glycosylphosphatidylinositol (GPI) anchoring is a conserved post-translational modification in eukaryotes, where a complex glycolipid is attached to the C-terminus of proteins, thereby anchoring them to the cell surface.[7][8][9] These GPI-anchored proteins (GPI-APs) are crucial for a multitude of cellular functions, including signal transduction, cell adhesion, and immune responses.[8] In fungi, GPI-APs are particularly vital for maintaining the structural integrity of the cell wall, a feature that is indispensable for their survival and pathogenicity.[5][10]
The biosynthesis of the GPI anchor is a sequential process that occurs in the endoplasmic reticulum (ER).[9][10][11] It begins on the cytoplasmic face of the ER and is completed in the ER lumen before being transferred en bloc to a nascent protein by the GPI-transamidase complex.[7][9][11]
The key steps in the mammalian and fungal GPI biosynthesis pathway are:
-
Step 1: Synthesis of GlcNAc-PI. The pathway is initiated by the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI). This reaction is catalyzed by a multi-subunit enzyme complex known as GPI-N-acetylglucosaminyltransferase (GPI-GnT).[11][12] In fungi, the catalytic subunit of this complex is Spt14 (also called Gpi3), while in humans, it is PIG-A.[1][5][12]
-
Step 2: De-N-acetylation. The resulting GlcNAc-PI is then de-N-acetylated by the PIG-L enzyme to form GlcN-PI.[11]
-
Flipping into the ER Lumen. GlcN-PI is translocated from the cytoplasmic side to the luminal side of the ER.
-
Acylation. Inside the lumen, an acyl chain is added to the inositol ring of GlcN-PI by the PIG-W enzyme, generating GlcN-(acyl)PI.[11]
-
Mannosylation. A series of mannosyltransferases (PIG-M/GPI-MT-I, PIG-V/GPI-MT-II, PIG-B/GPI-MT-III, and PIG-Z/GPI-MT-IV) sequentially add four mannose residues to the growing GPI core.[13][14]
-
Ethanolamine Phosphate Addition. Ethanolamine phosphate (EtNP) moieties are added to the mannose residues by enzymes such as PIG-N and PIG-G/GPI7.[8][13]
-
Transfer to Protein. The completed GPI precursor is transferred to the C-terminus of a target protein by the GPI-transamidase complex, which is composed of subunits including PIG-S, PIG-T, GAA1, and GPI8.[9][15][16]
This compound's Mechanism of Action: Targeting the First Step
This compound exerts its antifungal effect by potently and selectively inhibiting the very first step of the GPI biosynthesis pathway.[5][6][17]
-
Molecular Target: The specific molecular target of this compound is the fungal UDP-glycosyltransferase complex, more precisely its catalytic subunit, Spt14 (Gpi3) .[1][5][17] By inhibiting Spt14, this compound effectively blocks the formation of GlcNAc-PI, thereby halting the entire GPI anchor production line.[5]
-
Fungal Selectivity: A critical feature of this compound is its high selectivity for the fungal Spt14 enzyme over its human functional homolog, PIG-A .[1][5][6] The amino acid sequence identity between fungal Spt14 and human PIG-A is approximately 40%.[1][3][4] This selectivity is responsible for this compound's low cytotoxicity against mammalian cells, making it a promising candidate for therapeutic development.[1][18]
Caption: this compound inhibits the fungal Spt14/Gpi3 enzyme.
Quantitative Data on this compound's Inhibitory Activity
The antifungal potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Pathogen | Minimal Effective Concentration (MEC) / Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Rhizopus oryzae | ≤ 0.008 | [17] |
| Absidia corymbifera | ≤ 0.008 | [17] |
| Mucor circinelloides | 0.016 | [17] |
| Fusarium spp. | Potent activity reported | [1][3][4] |
| Scedosporium spp. | Potent activity reported | [1][3][4] |
| Saccharomyces cerevisiae | Dose-response validation performed | [5][17] |
Table 2: Cytotoxicity and Selectivity of this compound
| Cell Line | Assay | Result | Reference |
| Human HCT116 | Cytotoxicity | No effect up to 10 µM | [1] |
| Human HEK293 | WST-1 Cytotoxicity | No effect up to 50 µM | [1] |
| Human HEPG2 | WST-1 Cytotoxicity | No effect up to 50 µM | [1] |
| Human K562 | WST-1 Cytotoxicity | No effect up to 50 µM | [1] |
| Human HCT116 | FLAER Assay | No apparent effect on GPI-anchored proteins | [5] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Fungal Pathogen | Outcome | Reference |
| Mouse | Rhizopus delemar (Invasive Pulmonary Mucormycosis) | Significantly improved overall survival rate (45% vs. 0% in placebo) | [6][17] |
Key Experimental Protocols
The discovery of this compound as a GPI biosynthesis inhibitor and the elucidation of its mechanism of action were made possible by a suite of specialized experimental procedures.
Reporter Gene-Based Screen for GPI Biosynthesis Inhibitors
This phenotypic screening approach was central to identifying this compound from a natural product library.[1][5]
-
Principle: A reporter protein (e.g., luciferase) is fused to a C-terminal GPI-anchor signal.[17] In healthy cells, the resulting GPI-anchored reporter is retained in the cell pellet. However, when GPI biosynthesis is inhibited, the reporter protein is secreted into the culture medium. The assay is designed to detect the signal from the secreted reporter in the supernatant.
-
Methodology:
-
Strain Construction: A Saccharomyces cerevisiae strain is engineered to express the GPI-anchored reporter fusion protein.
-
Screening: The engineered yeast cells are cultured in 1536-well plates. A library of compounds (e.g., the Novartis natural product library) is added to the wells at a fixed concentration (e.g., 10 µM).[1]
-
Incubation: The plates are incubated to allow for cell growth and protein expression.
-
Signal Detection: The cell culture supernatant is separated from the cell pellet. The activity of the reporter enzyme (e.g., luciferase) in the supernatant is measured.
-
Hit Identification: Compounds that produce a high signal in the supernatant are identified as potential inhibitors of the GPI-anchoring pathway. This compound was identified as a potent primary hit in such a screen.[1]
-
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C32H43N3O6 | CID 10415505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 4. Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KEGG PATHWAY: Glycosylphosphatidylinositol (GPI)-anchor biosynthesis - Reference pathway [kegg.jp]
- 8. mdpi.com [mdpi.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. researchgate.net [researchgate.net]
- 11. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. To each its own: Mechanisms of cross-talk between GPI biosynthesis and cAMP-PKA signaling in Candida albicans versus Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of PIGM and PIGX in glycosylphosphatidylinositol biosynthesis and human health (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. PIGS (gene) - Wikipedia [en.wikipedia.org]
- 16. PIG-S and PIG-T, essential for GPI anchor attachment to proteins, form a complex with GAA1 and GPI8 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Jawsamycin: A Targeted Approach to Antifungal Therapy via Inhibition of the Catalytic Subunit Spt14/Gpi3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
In the urgent search for novel antifungal agents with unique mechanisms of action, the natural product Jawsamycin (also known as FR-900848) has emerged as a promising lead compound.[1] This technical guide delves into the molecular mechanism by which this compound exerts its antifungal properties, specifically through the targeted inhibition of Spt14/Gpi3.[2] Spt14/Gpi3 is the catalytic subunit of the UDP-glycosyltransferase, an essential enzyme complex that mediates the first and committed step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi.[3][4] The disruption of this pathway compromises the integrity of the fungal cell wall, leading to cell death.[1][5] this compound demonstrates potent in vitro activity against a range of pathogenic fungi, including the notoriously difficult-to-treat Mucorales, and has shown efficacy in in vivo models of invasive fungal infections.[1][6] Notably, it exhibits a high degree of selectivity for the fungal Spt14/Gpi3 over its human homolog, PIG-A, highlighting its potential as a safe and effective therapeutic agent.[2][7] This document provides a comprehensive overview of the current understanding of this compound's interaction with Spt14/Gpi3, including quantitative data on its activity, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the critical need for new antifungal therapies with novel mechanisms of action. The fungal cell wall, a structure essential for viability and pathogenesis but absent in human cells, represents a key target for selective antifungal drugs. A crucial component of the fungal cell wall is a class of proteins anchored to the plasma membrane via glycosylphosphatidylinositol (GPI).[1] The biosynthesis of these GPI anchors is a complex, multi-step process initiated in the endoplasmic reticulum.[3]
This compound, an oligocyclopropyl-containing natural product, was identified as a potent inhibitor of GPI anchor biosynthesis through a reporter gene-based screen in Saccharomyces cerevisiae.[2] Subsequent chemogenomic profiling and genetic studies pinpointed its specific molecular target as Spt14, also referred to as Gpi3.[6][8] Spt14/Gpi3 is the catalytic subunit of the multi-subunit enzyme complex, phosphatidylinositol N-acetylglucosaminyltransferase (GPI-GnT), which catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), the first step in the GPI biosynthesis pathway.[4][9] By inhibiting Spt14/Gpi3, this compound effectively blocks the production of GPI-anchored proteins, leading to compromised cell wall integrity and fungal cell death.[5] This targeted mechanism, combined with its selectivity for the fungal enzyme, makes this compound a highly attractive candidate for further antifungal drug development.[1]
Mechanism of Action: Targeting the GPI Anchor Biosynthesis Pathway
The antifungal activity of this compound stems from its specific inhibition of the Spt14/Gpi3 subunit of the GPI-GnT complex. This enzyme is responsible for the initial and rate-limiting step in the GPI anchor biosynthesis pathway.
The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway
GPI anchor biosynthesis is a conserved pathway in eukaryotes that begins on the cytoplasmic face of the endoplasmic reticulum.[3] The process is initiated by the GPI-GnT complex, which transfers an N-acetylglucosamine (GlcNAc) molecule from UDP-GlcNAc to a phosphatidylinositol (PI) molecule embedded in the ER membrane.[9] This reaction forms GlcNAc-PI, the first lipid intermediate of the pathway. Subsequent steps involving a series of mannosyltransferases and ethanolamine phosphotransferases lead to the assembly of the complete GPI anchor precursor, which is then transferred en masse to the C-terminus of newly synthesized proteins destined for the cell surface.
This compound's Inhibition of Spt14/Gpi3
This compound directly targets and inhibits the catalytic activity of Spt14/Gpi3.[2] As the catalytic subunit, Spt14/Gpi3 is responsible for binding UDP-GlcNAc and facilitating the transfer of GlcNAc to PI.[8] By blocking this crucial first step, this compound prevents the formation of all subsequent GPI anchor intermediates and, consequently, the attachment of GPI anchors to proteins. This leads to a depletion of GPI-anchored proteins from the fungal cell wall, disrupting its structure and function and ultimately resulting in fungal cell death.[5]
Quantitative Data
The antifungal potency of this compound has been quantified against various fungal species. The following tables summarize the key in vitro activity data.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Assay Type | Endpoint | Value (µg/mL) | Reference |
| Saccharomyces cerevisiae | Broth Microdilution | IC50 | ~0.08 | [2] |
| Rhizopus oryzae | Broth Microdilution | MEC | ≤ 0.008 | [6] |
| Absidia corymbifera | Broth Microdilution | MEC | ≤ 0.008 | [6] |
| Mucor circinelloides | Broth Microdilution | MEC | 0.016 | [6] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%.[10] MEC (Minimal effective concentration) is the lowest concentration of an antifungal agent that produces a visible change in hyphal morphology.
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | Value (µM) | Reference |
| Human HCT116 cells | Cell Viability Assay | IC50 | > 50 | [2] |
Experimental Protocols
The identification of this compound's mechanism of action involved several key experimental approaches. Detailed methodologies for these experiments are outlined below.
Reporter Gene-Based Screen for GPI Biosynthesis Inhibitors
This primary screen was designed to identify compounds that inhibit the GPI anchoring of proteins in Saccharomyces cerevisiae.
-
Principle: A reporter construct was created consisting of a luciferase gene fused to a C-terminal GPI anchor signal sequence from Candida albicans. In healthy cells, the GPI anchor directs the luciferase to the cell surface. When GPI biosynthesis is inhibited, the luciferase is secreted into the culture medium.
-
Methodology:
-
S. cerevisiae cells expressing the reporter construct were cultured in 384-well plates.
-
A library of natural product extracts was added to the wells at a concentration of 10 µM.
-
The plates were incubated to allow for cell growth and protein expression.
-
The culture medium and cell pellets were separated by centrifugation.
-
Luciferase activity was measured in both the supernatant and the cell pellet.
-
Hits were identified as compounds that caused a significant increase in the ratio of luciferase activity in the supernatant compared to the cell pellet.
-
-
This compound Identification: this compound was identified as a key hit in this screen, demonstrating a dose-dependent increase in secreted luciferase.[2]
Chemogenomic Profiling
This technique was used to identify the specific molecular target of this compound in S. cerevisiae.
-
Principle: The growth of a collection of yeast deletion mutants (each lacking a single non-essential gene) is assessed in the presence of the compound of interest. Mutants that are hypersensitive to the compound are likely to have deletions in genes that are functionally related to the drug's target or pathway.
-
Methodology:
-
The S. cerevisiae heterozygous and homozygous deletion collections were grown in the presence of sub-lethal concentrations of this compound.
-
Cell growth was monitored over time by measuring optical density (OD600).
-
The fitness of each mutant strain in the presence of this compound was compared to its fitness in a control condition (DMSO).
-
Strains exhibiting significant growth defects (hypersensitivity) were identified.
-
-
Target Identification: Chemogenomic profiling of this compound revealed that strains with mutations in genes of the GPI biosynthesis pathway, particularly SPT14, were highly sensitive to the compound, strongly indicating that Spt14 is the direct target.[2]
In Vivo Efficacy in a Murine Model of Pulmonary Mucormycosis
The antifungal activity of this compound was evaluated in a clinically relevant animal model of invasive fungal infection.
-
Model: Immunocompromised mice were infected with spores of Rhizopus delemar via intratracheal instillation.
-
Treatment: Mice were treated with this compound, a vehicle control, or other antifungal agents.
-
Endpoint: The primary endpoint was survival over a period of 7 to 11 days. Fungal burden in the lungs was also assessed as a secondary endpoint.
-
Results: this compound treatment significantly improved the survival of mice compared to the placebo-treated group, demonstrating its in vivo efficacy against this aggressive fungal pathogen.[2]
Conclusion and Future Directions
This compound represents a significant advancement in the field of antifungal drug discovery. Its novel mechanism of action, targeting the essential and fungal-specific catalytic subunit Spt14/Gpi3 of the GPI-GnT complex, provides a clear pathway for the development of a new class of antifungal agents. The potent in vitro activity against a broad spectrum of fungi, including drug-resistant species, and its demonstrated in vivo efficacy, underscore its therapeutic potential. Furthermore, its high selectivity for the fungal target over the human homolog suggests a favorable safety profile.
Future research should focus on several key areas:
-
Structural Biology: Elucidating the crystal structure of this compound in complex with Spt14/Gpi3 will provide invaluable insights into the precise molecular interactions and facilitate structure-based drug design for the development of even more potent and selective analogs.
-
Pharmacokinetics and Pharmacodynamics: A thorough characterization of the ADME (absorption, distribution, metabolism, and excretion) properties of this compound is necessary to optimize its formulation and dosing for clinical applications.
-
Spectrum of Activity: Further studies are needed to fully define the spectrum of antifungal activity of this compound against a wider range of clinically relevant fungal pathogens.
-
Resistance Mechanisms: Investigating the potential for resistance development to this compound will be crucial for its long-term clinical utility.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. To each its own: Mechanisms of cross-talk between GPI biosynthesis and cAMP-PKA signaling in Candida albicans versus Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. WikiGenes - SPT14 - Spt14p [wikigenes.org]
- 9. SPT14 | SGD [yeastgenome.org]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Jawsamycin's Selective Inhibition of Fungal GPI Biosynthesis: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the selective inhibition of fungal versus human glycosylphosphatidylinositol (GPI) biosynthesis by jawsamycin. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Executive Summary
Glycosylphosphatidylinositol (GPI) anchor biosynthesis is an essential pathway in eukaryotes, responsible for anchoring a wide array of proteins to the cell surface. In fungi, these GPI-anchored proteins are crucial for cell wall integrity, making the GPI biosynthesis pathway a compelling target for novel antifungal agents. This compound, a natural product containing an oligocyclopropyl moiety, has been identified as a potent and selective inhibitor of the fungal GPI biosynthesis pathway. This whitepaper details the mechanism of action of this compound, its selectivity for the fungal pathway over the human counterpart, and the experimental methodologies used to elucidate these properties.
This compound specifically targets Spt14 (also known as Gpi3), the catalytic subunit of the UDP-glycosyltransferase complex that catalyzes the first step of GPI biosynthesis in fungi.[1][2][3] Notably, it exhibits high selectivity for the fungal Spt14 enzyme over its human functional homolog, PIG-A, which shares approximately 40% sequence identity.[3][4] This selectivity translates to potent antifungal activity against a broad spectrum of pathogenic fungi, including clinically relevant species such as Mucorales, while demonstrating minimal cytotoxicity to human cells.[1][3][4] The data presented herein underscore the potential of this compound as a lead compound for the development of new antifungal therapies with a favorable safety profile.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the antifungal activity and cytotoxicity of this compound.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Minimal Effective Concentration (MEC) (µg/mL) |
| Rhizopus oryzae | ≤ 0.008 |
| Absidia corymbifera | ≤ 0.008 |
| Mucor circinelloides | 0.016 |
Data sourced from Fu et al., 2020.[5]
Table 2: Cytotoxicity of this compound against Human Cell Lines
| Human Cell Line | Maximum Tested Concentration (µM) | Observed Cytotoxicity |
| HCT116 | 10 | None |
| HEK293 | 50 | None |
| HEPG2 | 50 | None |
| K562 | 50 | None |
Data sourced from Fu et al., 2020.[4]
Mechanism of Action and Selectivity
This compound's selective antifungal activity stems from its targeted inhibition of the initial step in the GPI biosynthesis pathway.
The GPI Biosynthesis Pathway: Fungi vs. Humans
The biosynthesis of GPI anchors is a conserved process that begins in the endoplasmic reticulum.[4] The first step involves the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), forming GlcNAc-PI.[6] This reaction is catalyzed by a multi-subunit enzyme complex. In fungi, the catalytic subunit of this complex is Spt14/Gpi3, whereas in humans, it is PIG-A.[1][4]
Caption: Fungal vs. Human GPI Biosynthesis Step 1.
Selective Inhibition by this compound
This compound exhibits a high degree of selectivity for the fungal Spt14 enzyme over the human PIG-A homolog.[1][2][4] This selectivity is the primary reason for its potent antifungal activity and low toxicity to human cells. The structural differences between Spt14 and PIG-A, despite their functional conservation, likely underlie this differential inhibition.
Caption: Logical Relationship of this compound's Selective Toxicity.
Experimental Protocols
The following sections detail the key experimental methodologies employed in the discovery and characterization of this compound's activity.
Reporter Gene-Based Screen for GPI Biosynthesis Inhibitors
A high-throughput screen was designed in Saccharomyces cerevisiae to identify inhibitors of GPI anchor biosynthesis.[1][2]
-
Principle: A reporter construct was created consisting of a luciferase gene fused to a GPI-anchoring signal sequence. Under normal conditions, the luciferase is GPI-anchored and remains associated with the cell pellet. Inhibition of the GPI pathway results in the secretion of non-anchored luciferase into the culture medium.
-
Method:
-
S. cerevisiae cells expressing the reporter construct were cultured in multi-well plates.
-
A library of natural products was screened by adding individual compounds to the wells.
-
After incubation, the cell culture was separated into supernatant and cell pellet fractions.
-
Luciferase activity was measured in both fractions.
-
An increase in the ratio of supernatant to pellet luciferase activity indicated inhibition of GPI biosynthesis.
-
Chemogenomic Profiling for Target Identification
Haploinsufficiency profiling (HIP) was used to identify the molecular target of this compound in S. cerevisiae.[7]
-
Principle: A collection of heterozygous diploid yeast strains, each with a deletion of one copy of a single gene, is screened for hypersensitivity to a compound. Hypersensitivity of a particular strain suggests that the deleted gene's product is the target of the compound or is involved in a related pathway.
-
Method:
-
The yeast heterozygous deletion library was grown in the presence of a sub-lethal concentration of this compound.
-
The growth of each strain was monitored and compared to growth in the absence of the compound.
-
Strains exhibiting significantly reduced growth in the presence of this compound were identified.
-
The genes deleted in the hypersensitive strains were analyzed to identify the drug's target. In the case of this compound, strains with deletions in genes encoding subunits of the UDP-glycosyltransferase complex, including SPT14, were identified as hypersensitive.
-
Human Cell Cytotoxicity and GPI Anchor Expression Assays
The effect of this compound on human cells was evaluated through cytotoxicity assays and by directly measuring the expression of GPI-anchored proteins.[1][4][5]
-
Cytotoxicity Assay:
-
Human cell lines (e.g., HCT116, HEK293) were cultured in multi-well plates.
-
Cells were treated with a range of concentrations of this compound.
-
Cell viability was assessed after a defined incubation period using a standard method, such as the WST-1 assay or CellTiter-Glo.
-
-
FLAER Assay for GPI-Anchored Protein Expression:
-
Human HCT116 cells were incubated with various concentrations of this compound.
-
The cells were then stained with fluorescently labeled aerolysin (FLAER), a bacterial toxin that specifically binds to GPI anchors.
-
The fluorescence intensity of the stained cells was quantified by flow cytometry.
-
A lack of change in fluorescence intensity indicated that this compound did not affect the expression of GPI-anchored proteins on the surface of human cells.
-
Caption: Experimental Workflow for this compound's Discovery and Characterization.
Conclusion
This compound represents a promising new class of antifungal agent that selectively targets the fungal GPI biosynthesis pathway. Its potent activity against a range of pathogenic fungi, coupled with a lack of toxicity towards human cells, highlights the therapeutic potential of inhibiting the fungal Spt14 enzyme. The detailed experimental methodologies and quantitative data presented in this whitepaper provide a comprehensive overview for researchers and drug development professionals interested in this novel antifungal target. Further investigation and development of this compound and its analogs could lead to new and effective treatments for invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biosynthesis of GPI-anchored proteins: special emphasis on GPI lipid remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Radical SAM Cyclopropanase JawE: A Linchpin in the Biosynthesis of the Antifungal Agent Jawsamycin
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Jawsamycin, a structurally unique polyketide-nucleoside hybrid, has garnered significant attention for its potent antifungal properties. Central to its unique architecture and bioactivity is a contiguous polycyclopropane backbone, the formation of which is catalyzed by an intriguing radical S-adenosyl-L-methionine (SAM) enzyme. This technical guide provides an in-depth exploration of the radical SAM cyclopropanase, JawE (also referred to as Jaw5), detailing its pivotal role in the this compound biosynthetic pathway. We will dissect the proposed catalytic mechanism, present available quantitative data, and provide detailed experimental protocols for the key methodologies used in its characterization. This document aims to serve as a comprehensive resource for researchers in natural product biosynthesis, enzymology, and antifungal drug development.
Introduction to this compound and its Biosynthetic Pathway
This compound (FR-900848) is a natural product isolated from Streptomyces roseoverticillatus and other actinomycetes, exhibiting potent antifungal activity.[1][2] Its remarkable structure features a polycyclopropanated fatty acid chain linked to a 5'-amino-5'-deoxy-5,6-dihydrouridine moiety. The presence of multiple, stereochemically defined cyclopropane rings imparts significant conformational rigidity to the molecule, a feature believed to be crucial for its biological function.
The biosynthesis of this compound is orchestrated by the jaw gene cluster, which encodes a suite of enzymes responsible for the assembly of its complex structure.[1] The formation of the polycyclopropane backbone is a particularly fascinating process, deviating from canonical polyketide biosynthesis. It involves the synergistic action of an iterative Type I polyketide synthase (PKS), Jaw4, and the radical SAM cyclopropanase, JawE.[1]
The this compound Biosynthetic Gene Cluster
The jaw gene cluster is comprised of nine open reading frames. A series of gene inactivations have been instrumental in elucidating the function of the encoded enzymes.[1]
The Radical SAM Cyclopropanase: JawE (Jaw5)
JawE is a member of the HemN-like family of radical SAM enzymes. These enzymes are characterized by the presence of a [4Fe-4S] cluster, which is essential for the reductive cleavage of SAM to generate a highly reactive 5'-deoxyadenosyl radical (5'-dAdo•). This radical is a potent oxidant capable of abstracting hydrogen atoms to initiate a wide range of challenging chemical transformations.
Proposed Catalytic Mechanism of JawE
The cyclopropanation reaction catalyzed by JawE is proposed to proceed through a novel mechanism that utilizes two molecules of SAM.
-
Generation of the 5'-deoxyadenosyl radical: The [4Fe-4S] cluster of JawE, in its reduced state, donates an electron to the sulfonium ion of the first SAM molecule (SAM #1), leading to the homolytic cleavage of the C5'-S bond. This generates methionine and the 5'-dAdo• radical.
-
Formation of a methylene radical: The highly reactive 5'-dAdo• abstracts a hydrogen atom from the methyl group of a second SAM molecule (SAM #2). This results in the formation of a 5'-deoxyadenosine and a SAM-based methylene radical.
-
Cyclopropane ring formation: The methylene radical then attacks the double bond of the α,β-unsaturated polyketide intermediate, which is bound to the acyl carrier protein (ACP) domain of Jaw4. This is followed by a radical-mediated ring closure to form the cyclopropane ring and regeneration of the enzyme's radical-initiating capacity.
The isolation of this compound analogs lacking one or more cyclopropane rings suggests that the cyclopropanation process is stepwise and may not proceed to completion on every eligible double bond.[3] This implies a delicate balance between the rate of polyketide chain elongation by Jaw4 and the cyclopropanation reaction catalyzed by JawE.[3]
Quantitative Data
At present, detailed kinetic parameters for the JawE enzyme have not been published in the primary literature. However, analysis of this compound and its analogs produced through heterologous expression provides some quantitative insights.
| Compound | Relative Production Level | Number of Cyclopropane Rings | Reference |
| This compound | Major Product | 5 | [1] |
| This compound Analogs | Minor Products | 0-4 | [3] |
Table 1: Relative production of this compound and its analogs. The presence of analogs with fewer than five cyclopropane rings indicates that the cyclopropanation by JawE is not fully efficient.
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of the this compound biosynthetic pathway and can be adapted for further studies on JawE.
Heterologous Expression of the jaw Gene Cluster
This protocol describes the heterologous expression of the entire jaw gene cluster in a suitable Streptomyces host.
Objective: To produce this compound and its analogs in a genetically tractable host for characterization and mutational studies.
Materials:
-
Streptomyces expression host (e.g., S. coelicolor M1152)
-
Cosmid containing the jaw gene cluster
-
E. coli ET12567/pUZ8002 for conjugation
-
Media: R5 medium, ISP4 medium, Mannitol Soya (MS) agar
-
Antibiotics (e.g., apramycin, kanamycin, nalidixic acid)
Procedure:
-
Cosmid Transfer: Introduce the cosmid carrying the jaw gene cluster into the non-methylating E. coli strain ET12567/pUZ8002 by electroporation.
-
Conjugation: a. Grow the E. coli donor strain in LB medium with appropriate antibiotics to mid-log phase. b. Harvest and wash the E. coli cells. c. Prepare spores of the recipient Streptomyces strain. d. Mix the E. coli donor cells and Streptomyces spores on MS agar plates and incubate at 30°C. e. Overlay the plates with nalidixic acid and the appropriate antibiotic for selecting exconjugants.
-
Cultivation and Analysis: a. Inoculate the exconjugants in a suitable seed medium (e.g., R5 medium) and then transfer to a production medium (e.g., ISP4 medium). b. Incubate the cultures for 5-7 days at 28°C. c. Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate). d. Analyze the extracts by HPLC and LC-MS to detect the production of this compound and its analogs.
In-frame Deletion of jawE
This protocol outlines the generation of a jawE knockout mutant to confirm its role in cyclopropanation.
Objective: To demonstrate that jawE is essential for the formation of the cyclopropane rings in this compound.
Materials:
-
Cosmid containing the jaw gene cluster
-
PCR primers for amplifying the upstream and downstream regions of jawE
-
Resistance cassette (e.g., apramycin resistance)
-
pKC1139 vector or similar for constructing the knockout plasmid
-
Streptomyces host expressing the jaw gene cluster
Procedure:
-
Construct the Knockout Plasmid: a. Amplify the upstream and downstream flanking regions of jawE by PCR. b. Clone the flanking regions and the resistance cassette into the pKC1139 vector to create the knockout plasmid.
-
Generate the Mutant: a. Introduce the knockout plasmid into the Streptomyces strain heterologously expressing the jaw gene cluster via conjugation. b. Select for single-crossover mutants and then screen for double-crossover events where the jawE gene is replaced by the resistance cassette.
-
Metabolite Analysis: a. Cultivate the wild-type and the ΔjawE mutant strains under the same conditions. b. Extract and analyze the secondary metabolites by LC-MS. c. Compare the metabolite profiles to confirm the absence of cyclopropanated products in the mutant strain.
Conclusion and Future Perspectives
The radical SAM cyclopropanase JawE represents a fascinating example of enzymatic catalysis, employing a complex radical-based mechanism to construct the unique polycyclopropane backbone of this compound. While its fundamental role has been established through genetic and biochemical studies, several avenues for future research remain. A detailed in vitro characterization of JawE is necessary to determine its kinetic parameters and substrate specificity. Structural studies of JawE, both alone and in complex with its substrates, would provide invaluable insights into its catalytic mechanism and the stereochemical control of the cyclopropanation reaction. Furthermore, a deeper understanding of the interplay between JawE and the iterative PKS Jaw4 could enable the engineered biosynthesis of novel this compound analogs with potentially improved antifungal properties. The continued exploration of this remarkable enzyme will undoubtedly advance our knowledge of radical SAM-mediated catalysis and open new avenues for the development of novel antifungal therapeutics.
References
- 1. Biosynthesis of the structurally unique polycyclopropanated polyketide-nucleoside hybrid this compound (FR-900848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stepwise cyclopropanation on the polycyclopropanated polyketide formation in this compound biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Jawsamycin: A Technical Guide to a Novel Polyketide-Nucleoside Hybrid Antifungal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jawsamycin, also known as FR-900848, is a structurally unique natural product with potent and broad-spectrum antifungal activity. This technical guide provides an in-depth overview of this compound, from its discovery and biosynthesis to its mechanism of action and preclinical evaluation. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in this promising antifungal agent. The guide details the polyketide-nucleoside hybrid structure of this compound, characterized by a distinctive polycyclopropane moiety. Quantitative data on its biological activity are presented in structured tables, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its molecular interactions and the methods used for its investigation.
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The emergence of drug-resistant fungal strains further complicates treatment, necessitating the discovery and development of novel antifungal agents with new mechanisms of action. This compound, a metabolite isolated from the bacterium Streptoverticillium fervens, has emerged as a promising candidate in this regard.[1] Its unique chemical structure, a hybrid of a polyketide and a nucleoside, sets it apart from existing antifungal drugs.[1][2] This guide will delve into the technical details of this compound, providing a thorough understanding of its properties and potential as a therapeutic agent.
Chemical Structure and Properties
This compound is a complex molecule characterized by a polycyclopropanated fatty acid tail attached to a 5'-amino-5'-deoxy-3,4,5,6-tetrahydrouridine nucleoside core.[1] The polycyclopropane chain is a particularly unusual feature, contributing to the molecule's unique three-dimensional structure and likely its biological activity.
Chemical Formula: C32H43N3O6[3]
Molecular Weight: 565.7 g/mol [1]
The structural complexity of this compound has made its total synthesis a significant challenge, though various approaches to synthesize parts of the molecule have been explored.[4]
Biosynthesis
The biosynthetic gene cluster of this compound has been identified and characterized.[2] Its biosynthesis involves a fascinating interplay between a polyketide synthase (PKS) and a radical S-adenosylmethionine (SAM) enzyme. A proposed mechanism suggests a novel collaboration between an iterative PKS and a radical SAM cyclopropanase for the construction of the unique polycyclopropanated backbone.[2] The gene cluster from Streptomyces roseoverticillatus contains genes encoding for a putative PKS (jaw4), a radical SAM enzyme (jaw5), reductases (jaw1, jaw6), an N-acyltransferase (jaw2), a regulator (jaw3), and a dioxygenase (jaw7).[3]
Mechanism of Action
This compound exerts its antifungal effect by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane and for the integrity of the fungal cell wall.[5][6][7] Specifically, it targets the catalytic subunit Spt14 (also known as Gpi3) of the fungal UDP-glycosyltransferase.[5][6] This enzyme catalyzes the first step in the GPI biosynthesis pathway. This compound shows good selectivity for the fungal enzyme over its human functional homolog, PIG-A, which accounts for its low cytotoxicity against mammalian cells.[4][5][6][8]
Biological Activity
This compound exhibits potent, broad-spectrum antifungal activity, particularly against fungal species that are often insensitive to currently licensed antifungal agents.[4][9] Its activity has been demonstrated against various pathogenic fungi, including members of the Mucorales order, Fusarium species, and Scedosporium species.[4][9]
In Vitro Antifungal Activity
The minimal effective concentration (MEC) of this compound has been determined for a range of fungal pathogens.
| Fungal Species | Strain | MEC (µg/mL) |
| Rhizopus oryzae | 99-880 | ≤0.008 |
| Absidia corymbifera | 1318.72 | ≤0.008 |
| Mucor circinelloides | f. lusitanicus CBS 277.49 | 0.016 |
| Rhizopus delemar | 99-891 | ≤0.008 |
| Fusarium solani | GNF0457 | 0.016 |
| Fusarium oxysporum | GNF0458 | 0.016 |
| Scedosporium apiospermum | GNF0460 | 0.016 |
| Scedosporium prolificans | GNF0461 | 0.016 |
| Aspergillus fumigatus | ATCC 46645 | 0.5 |
| Aspergillus flavus | ATCC 204304 | 0.25 |
| Aspergillus terreus | NIH 4215 | 0.25 |
| Candida albicans | ATCC 90028 | 4 |
| Candida glabrata | ATCC 90030 | 8 |
| Candida krusei | ATCC 6258 | 8 |
| Candida parapsilosis | ATCC 22019 | 8 |
| Cryptococcus neoformans | var. grubii H99 | >16 |
| Trichophyton rubrum | GNF0462 | 0.031 |
| Trichophyton mentagrophytes | GNF0463 | 0.031 |
Table 1: Minimal Effective Concentrations (MEC) of this compound against various fungal pathogens. Data extracted from Fu et al., 2020.[4]
Cytotoxicity
This compound displays low cytotoxicity against human cell lines. No effect on the viability of human HCT116 cells was observed at concentrations up to 10 µM.[4][8] Similarly, no cytotoxic effects were detected in HEK293, HEPG2, and K562 cell lines at concentrations up to 50 µM.[4]
| Cell Line | Assay | IC50 (µM) |
| HCT116 | Cell Viability Assay | >10 |
| HEK293 | WST-1 Cytotoxicity Assay | >50 |
| HEPG2 | WST-1 Cytotoxicity Assay | >50 |
| K562 | WST-1 Cytotoxicity Assay | >50 |
Table 2: Cytotoxicity of this compound against human cell lines. Data extracted from Fu et al., 2020.[4]
In Vivo Efficacy
The in vivo antifungal properties of this compound have been demonstrated in a mouse model of invasive pulmonary mucormycosis caused by Rhizopus delemar.[5][6][7] Treatment with this compound significantly improved the survival rate of infected mice compared to placebo-treated animals.[8]
Experimental Protocols
Antifungal Susceptibility Testing
The minimal effective concentrations (MECs) of this compound against various fungal isolates are determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
General Protocol:
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. Spores or conidia are harvested and suspended in a suitable medium. The suspension is adjusted to a standardized concentration.
-
Drug Dilution: this compound is serially diluted in the appropriate test medium in microtiter plates.
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plates containing the drug dilutions.
-
Incubation: The plates are incubated at a specified temperature for a defined period (e.g., 24-72 hours), depending on the fungal species.
-
MEC Determination: The MEC is determined as the lowest concentration of this compound that causes a significant morphological change in the fungus (e.g., abnormal hyphal growth) as observed microscopically.
Cytotoxicity Assay (WST-1 Assay)
The cytotoxicity of this compound against human cell lines can be assessed using a colorimetric assay such as the WST-1 assay.
General Protocol:
-
Cell Seeding: Human cell lines (e.g., HEK293, HEPG2, K562) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or a control compound for a specified duration (e.g., 72 hours).
-
WST-1 Reagent Addition: The WST-1 reagent is added to each well and the plates are incubated for a further 1-4 hours.
-
Absorbance Measurement: The absorbance of the formazan product, which correlates with the number of viable cells, is measured using a microplate reader at the appropriate wavelength.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Structure-Activity Relationship
Initial studies on the structure-activity relationship (SAR) of this compound have been conducted through the chemical derivatization of the natural product.[7] Modifications to the dihydrouracil moiety, the dihydrouridine moiety, and the cyclopropylated fatty acid tail have been explored.[7][10] These studies have provided initial insights into the pharmacophore of this compound, although none of the tested derivatives have yet shown improved potency or a broader spectrum of activity compared to the parent compound.[8][11]
Conclusion
This compound represents a highly promising new class of antifungal agents with a novel mechanism of action. Its potent and broad-spectrum activity, particularly against clinically challenging fungal pathogens, combined with its low cytotoxicity, makes it an attractive lead compound for further development. The elucidation of its biosynthetic pathway opens up possibilities for synthetic biology approaches to generate novel analogues. Future research will likely focus on optimizing the therapeutic properties of this compound through medicinal chemistry efforts, further exploring its in vivo efficacy against a wider range of fungal infections, and fully elucidating the intricate details of its biosynthesis. The information compiled in this technical guide provides a solid foundation for these future endeavors.
References
- 1. This compound | C32H43N3O6 | CID 10415505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biosynthesis of the structurally unique polycyclopropanated polyketide-nucleoside hybrid this compound (FR-900848) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BGC0001002 [mibig.secondarymetabolites.org]
- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidy… [ouci.dntb.gov.ua]
- 6. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Antifungal Power of Jawsamycin: A Technical Guide to its Biological Activity Spectrum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Jawsamycin, a structurally unique natural product, has emerged as a potent antifungal agent with a novel mechanism of action. This technical guide provides an in-depth overview of the biological activity spectrum of this compound against a range of pathogenic fungi. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies. This document details this compound's quantitative antifungal activity, the experimental protocols for its evaluation, and its specific molecular target within a critical fungal biosynthetic pathway.
Introduction
Invasive fungal infections represent a significant and growing threat to human health, particularly in immunocompromised patient populations. The rise of antifungal resistance to existing drug classes necessitates the urgent development of novel therapeutics with new mechanisms of action. This compound, a polyketide natural product, has demonstrated broad-spectrum activity against several clinically relevant fungal pathogens, including species that are often resistant to current therapies.[1] This guide summarizes the current knowledge of this compound's antifungal properties and provides the technical details required for its further investigation and potential development.
Quantitative Antifungal Activity of this compound
This compound exhibits potent inhibitory activity against a variety of pathogenic fungi. The antifungal efficacy is typically quantified by the Minimum Effective Concentration (MEC), which is the lowest concentration of the drug that produces a significant morphological change in the growing fungus. The following table summarizes the reported MEC values for this compound against various fungal species.
| Fungal Species | Strain (ATCC) | MEC (µg/mL) |
| Absidia corymbifera | ≤ 0.008[2] | |
| Aspergillus fumigatus | MYA-3627 | 0.8 |
| Candida albicans | 24433 | 1.2[3] |
| Cryptococcus neoformans | 36556 | 2.0[3] |
| Fusarium solani | MYA-3636 | ≤ 0.008 |
| Mucor circinelloides | 0.016[2] | |
| Rhizopus oryzae | ≤ 0.008[2] | |
| Scedosporium apiospermum | ≤ 0.008 |
Mechanism of Action: Targeting Fungal GPI Biosynthesis
This compound exerts its antifungal effect through the specific inhibition of a key enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway.[1] This pathway is essential for the anchoring of many proteins to the fungal cell surface, which are crucial for cell wall integrity, morphogenesis, and virulence.
The specific molecular target of this compound is the catalytic subunit of the UDP-N-acetylglucosamine transferase, known as Spt14 (also referred to as Gpi3).[4][5][6] This enzyme catalyzes the first committed step in the GPI biosynthesis pathway: the transfer of N-acetylglucosamine (GlcNAc) to phosphatidylinositol (PI). By inhibiting Spt14, this compound effectively blocks the entire GPI anchor production line, leading to defects in the fungal cell wall and ultimately, cell death.[5] A significant advantage of this compound is its selectivity for the fungal Spt14 over its human homolog, PIG-A, suggesting a favorable therapeutic window.[7]
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The yeast spt14 gene is homologous to the human PIG-A gene and is required for GPI anchor synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SPT14 | SGD [yeastgenome.org]
- 7. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Antifungal Susceptibility Testing of Jawsamycin using CLSI Guidelines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jawsamycin, a natural product produced by Streptoverticillium fervens, is a novel antifungal agent with a unique mechanism of action.[1] It inhibits the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component of the fungal cell wall, by targeting the catalytic subunit Spt14 (also referred to as Gpi3) of the fungal UDP-glycosyltransferase.[1] This mode of action provides a promising avenue for the development of new treatments against invasive fungal infections, particularly those caused by pathogens resistant to current antifungal therapies. This compound has demonstrated broad-spectrum in vitro activity against a variety of pathogenic fungi, including Mucorales.[1]
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of yeasts and filamentous fungi to this compound, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The provided methodologies are based on the reference documents M27 for yeasts and M38 for filamentous fungi.
Signaling Pathway of this compound's Antifungal Action
The antifungal activity of this compound stems from its targeted inhibition of a critical step in the GPI anchor biosynthesis pathway. This pathway is essential for anchoring a wide array of proteins to the fungal cell surface, which are vital for cell wall integrity, morphogenesis, and virulence.
Quantitative Data Summary
The following tables summarize the reported Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC) values of this compound against various fungal species. MEC is often the more appropriate measure for antifungals that cause morphological changes in filamentous fungi at sub-inhibitory concentrations.
Table 1: Antifungal Activity of this compound against Yeast Species
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 24433 | 1.2 |
| Cryptococcus neoformans | ATCC 36556 | 2.0 |
Table 2: Antifungal Activity of this compound against Filamentous Fungi
| Fungal Species | Strain | MEC (µg/mL) |
| Aspergillus fumigatus | MYA-3627 | 0.5 |
| Aspergillus flavus | ATCC 16883 | ≤0.008 |
| Aspergillus terreus | MYA-3633 | 0.031 |
| Fusarium oxysporum | MYA-35 | ≤0.008 |
| Scedosporium apiospermum | MYA-3635 | 0.063 |
| Scedosporium prolificans | ATCC 200543 | 0.063 |
| Rhizopus delemar | MYA-4621 | 0.016 |
| Rhizopus oryzae | clinical isolate | ≤0.008 |
| Absidia corymbifera | clinical isolate | ≤0.008 |
| Mucor circinelloides | clinical isolate | 0.016 |
Experimental Protocols
The following protocols are adapted from the CLSI M27 and M38 guidelines for broth microdilution testing.
Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (CLSI M27)
This protocol is designed for determining the Minimum Inhibitory Concentration (MIC) of this compound against yeast species such as Candida spp. and Cryptococcus spp.
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)
-
Sterile 96-well U-bottom microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Vortex mixer
-
Micropipettes and sterile tips
-
Yeast isolates and quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
-
Incubator (35°C)
2. Preparation of this compound Stock and Working Solutions:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1.28 mg/mL.
-
Perform serial twofold dilutions of the stock solution in RPMI-1640 medium to create working solutions with concentrations ranging from 0.03 to 16 µg/mL.
3. Inoculum Preparation:
-
Subculture yeast isolates onto Sabouraud dextrose agar and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.
4. Microtiter Plate Inoculation:
-
Dispense 100 µL of the appropriate this compound working solution into each well of the microtiter plate.
-
Add 100 µL of the final yeast inoculum to each well.
-
Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of drug-free medium).
5. Incubation:
-
Incubate the plates at 35°C for 24-48 hours.
6. Reading and Interpretation of Results:
-
The MIC is the lowest concentration of this compound that causes a significant reduction in growth (typically ≥50%) compared to the growth control well. The endpoint can be determined visually or with a microplate reader.
Protocol 2: Broth Microdilution Susceptibility Testing for Filamentous Fungi (CLSI M38)
This protocol is for determining the Minimum Effective Concentration (MEC) of this compound against filamentous fungi like Aspergillus spp. and Mucorales.
1. Materials:
-
Same as for Protocol 1, with the addition of potato dextrose agar for fungal culture.
-
Sterile distilled water containing 0.05% Tween 20.
2. Preparation of this compound Stock and Working Solutions:
-
Follow the same procedure as in Protocol 1.
3. Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar at 35°C for 7 days, or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.
-
Transfer the suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the conidial suspension to a 0.5 McFarland standard.
-
Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.4-5 x 10^4 CFU/mL.
4. Microtiter Plate Inoculation:
-
Follow the same procedure as in Protocol 1.
5. Incubation:
-
Incubate the plates at 35°C for 48-72 hours, depending on the growth rate of the fungus.
6. Reading and Interpretation of Results:
-
The MEC is the lowest concentration of this compound that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae observed in the growth control well. This is typically determined by microscopic examination.
Experimental Workflow Diagrams
The following diagrams illustrate the key experimental workflows for antifungal susceptibility testing of this compound.
Conclusion
The protocols outlined in this document provide a standardized framework for assessing the in vitro activity of this compound against a broad range of clinically relevant fungi. Adherence to these CLSI-based methodologies will ensure the generation of reproducible and comparable data, which is essential for the continued development and potential clinical application of this promising new antifungal agent. The unique mechanism of action of this compound, targeting GPI biosynthesis, underscores the importance of continued research into novel antifungal compounds to combat the growing threat of drug-resistant fungal infections.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Jawsamycin in a Mouse Model of Mucormycosis
Introduction
Jawsamycin, a natural product containing an oligocyclopropyl structure, has emerged as a promising antifungal agent with a novel mechanism of action.[1][2] It exhibits potent in vitro activity against a broad spectrum of pathogenic fungi, including Mucorales, which are often resistant to currently available antifungal drugs.[1] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of this compound in a murine model of pulmonary mucormycosis, based on published research.
Mechanism of Action
This compound selectively targets and inhibits the fungal enzyme Spt14 (also known as Gpi3), the catalytic subunit of UDP-glycosyltransferase.[3][4][5] This enzyme is responsible for the first step in the biosynthesis of glycosylphosphatidylinositol (GPI), an essential anchor for many cell surface proteins that are crucial for the integrity of the fungal cell wall.[1][3] By inhibiting Spt14, this compound disrupts the fungal cell wall, leading to potent antifungal effects.[1] Notably, this compound shows good selectivity for the fungal Spt14 over its human homolog, PIG-A, suggesting a favorable therapeutic window.[1][3]
Signaling Pathway of this compound's Antifungal Action
Caption: this compound inhibits the Spt14/Gpi3 enzyme in fungi.
Experimental Protocols
This section details the methodology for evaluating the in vivo efficacy of this compound in a pulmonary mucormycosis mouse model.
1. Murine Model of Pulmonary Mucormycosis
-
Animal Model: Immunocompromised mice (e.g., male BALB/c mice, 6-8 weeks old).
-
Infecting Organism: Rhizopus delemar spores.
-
Immunosuppression Regimen:
-
Administer cyclophosphamide (e.g., 200 mg/kg) intraperitoneally on day -2 (relative to infection).
-
Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -1.
-
-
Infection Procedure (Day 0):
-
Anesthetize the mice (e.g., using isoflurane).
-
Infect mice via intratracheal instillation of R. delemar spores (e.g., 2.5 x 10^5 spores in 25 µL of sterile saline).
-
-
Post-Infection Monitoring:
-
Provide supportive care, including broad-spectrum antibiotics (e.g., ceftazidime in drinking water) to prevent bacterial infections.[5]
-
Monitor mice daily for signs of morbidity (e.g., weight loss, lethargy, ruffled fur) and mortality.
-
2. This compound Treatment Regimen
-
Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 5% ethanol, 5% Cremophor EL, and 90% saline).
-
Treatment Groups:
-
Placebo (vehicle control)
-
This compound (e.g., 30 mg/kg)
-
Positive control (e.g., posaconazole)
-
-
Administration:
-
Initiate treatment on day +1 post-infection.
-
Administer the assigned treatment orally (e.g., by gavage) once daily.
-
Continue treatment for a specified duration (e.g., 7 or 11 days).[1]
-
3. Efficacy Endpoints
-
Survival: Record the survival of mice in each treatment group daily for a predetermined period (e.g., 21 days).[1]
-
Fungal Burden:
-
Euthanize a subset of mice at a specific time point (e.g., day 4 post-infection).
-
Aseptically harvest organs (lungs and brain).
-
Homogenize the tissues in sterile saline.
-
Plate serial dilutions of the homogenates on appropriate culture media (e.g., Sabouraud dextrose agar).
-
Incubate the plates and enumerate the colony-forming units (CFUs) to determine the fungal burden per gram of tissue.
-
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for the murine pulmonary mucormycosis model.
Data Presentation
The following tables summarize the quantitative data from in vivo efficacy studies of this compound.
Table 1: Survival of Mice with Pulmonary Mucormycosis
| Treatment Group | Dosage | Duration of Treatment (days) | Survival Rate (%) | p-value vs. Placebo |
| Placebo | - | 7 | 10 | - |
| This compound | 30 mg/kg | 7 | 45 | 0.001 |
| Posaconazole | - | 7 | Tended to improve | 0.08 |
Data synthesized from Fu et al., 2020.[1][2]
Table 2: Fungal Burden in Lungs and Brain of Infected Mice
| Treatment Group | Organ | Fungal Burden (log10 CFU/g tissue) | Reduction vs. Placebo (log10) |
| Placebo | Lungs | ~5.5 | - |
| This compound | Lungs | ~4.5 | ~1.0 |
| Placebo | Brain | ~4.0 | - |
| This compound | Brain | ~3.0 | ~1.0 |
Data synthesized from Fu et al., 2020.[1]
This compound demonstrates significant in vivo efficacy in a murine model of pulmonary mucormycosis.[1] Treatment with this compound led to a marked improvement in survival and a significant reduction in fungal burden in both the lungs and brain.[1][2] These findings, coupled with its novel mechanism of action, position this compound as a promising lead compound for the development of new antifungal therapies for invasive fungal infections.[1][3] The protocols and data presented here provide a framework for further investigation and development of this compound and other inhibitors of the GPI biosynthesis pathway.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidy… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chemical Derivatization of Jawsamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical derivatization of Jawsamycin, a potent antifungal agent. The protocols are based on established synthetic strategies and aim to facilitate the generation of novel this compound analogs for structure-activity relationship (SAR) studies and the development of new antifungal therapeutics.
Introduction to this compound and Derivatization Strategy
This compound is a complex natural product belonging to the polyketide-nucleoside hybrid family.[1][2] Its unique structure, featuring a polycyclopropane fatty acid tail linked via an amide bond to a 5'-amino-5'-deoxy-5,6-dihydrouridine moiety, presents multiple opportunities for chemical modification.[1][3] Derivatization efforts can be strategically focused on three key regions of the molecule:
-
The Dihydrouracil Moiety: Modifications at this position can explore the impact of altering the hydrogen bonding interactions and overall electronics of the nucleobase component.
-
The Dihydrouridine Moiety: The vicinal diol of the ribose sugar is a prime target for derivatization, allowing for the introduction of various functional groups to probe the spatial and electronic requirements of the binding pocket.
-
The Cyclopropylated Fatty Acid Tail: This unique lipophilic tail is crucial for antifungal activity. Modifications can provide insights into the role of the cyclopropane rings and the overall lipophilicity of the molecule.
A key strategy for accessing a variety of this compound derivatives involves the hydrolysis of the amide bond to separate the fatty acid tail from the nucleoside head group. This allows for the independent modification of each component, followed by their re-coupling to generate a diverse library of analogs.
Experimental Protocols
Protocol 1: Hydrolysis of this compound to Yield the Cyclopropanated Carboxylic Acid
This protocol describes the cleavage of the amide bond in this compound to liberate the polycyclopropyl carboxylic acid, which serves as a key intermediate for the synthesis of new analogs.
Workflow:
Caption: Workflow for the hydrolysis of this compound.
Materials:
-
This compound
-
6 M Hydrochloric Acid (HCl)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Dissolve this compound in a suitable solvent mixture (e.g., MeOH/DCM).
-
Add 6 M HCl to the solution.
-
Reflux the reaction mixture for a specified time (e.g., 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Partition the residue between water and an organic solvent (e.g., DCM or Ethyl Acetate).
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid using preparative HPLC with a suitable gradient of acetonitrile and water containing 0.1% formic acid.
-
Combine the fractions containing the desired product and lyophilize to obtain the pure cyclopropanated carboxylic acid.
Protocol 2: Amide Coupling of the Cyclopropanated Carboxylic Acid with Modified Nucleosides
This protocol outlines the procedure for re-coupling the cyclopropanated carboxylic acid with various amine-containing nucleoside analogs to generate novel this compound derivatives.
Workflow:
Caption: Workflow for amide bond formation.
Materials:
-
Cyclopropanated carboxylic acid (from Protocol 1)
-
Amine-containing nucleoside analog
-
N,N-Dimethylformamide (DMF), anhydrous
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Dissolve the cyclopropanated carboxylic acid in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine-containing nucleoside analog (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC using a suitable gradient of acetonitrile and water.
-
Combine the fractions containing the desired this compound derivative and lyophilize to obtain the pure compound.
Protocol 3: Derivatization of the Dihydrouridine Diol via Acylation
This protocol describes the acylation of the vicinal diol on the dihydrouridine moiety of this compound.
Workflow:
References
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Jawsamycin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jawsamycin, a natural product isolated from Streptoverticillium fervens, is a potent antifungal agent with a unique mechanism of action.[1] It selectively inhibits the fungal enzyme UDP-glycosyltransferase (Spt14/Gpi3), which is the first and essential step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2][3] GPI anchors are crucial for attaching proteins to the fungal cell membrane, and their inhibition disrupts the integrity of the fungal cell wall.[2][4] This novel mode of action makes this compound a promising candidate for the development of new antifungal therapies, particularly against pathogenic fungi like Mucorales.[3][4]
These application notes provide a summary of the structure-activity relationship (SAR) studies of this compound analogs, offering insights into the key structural features required for its antifungal activity. Detailed protocols for the generation and evaluation of these analogs are also presented to guide further research and development in this area.
I. Structure-Activity Relationship of this compound Analogs
The exploration of this compound's chemical space through the synthesis and evaluation of various analogs has revealed critical insights into its SAR. Modifications have been focused on three main parts of the molecule: the dihydro uracil moiety, the dihydro uridine moiety, and the polycyclopropylated fatty acid tail.[4] The antifungal activity of these analogs has been primarily assessed by determining their Minimal Effective Concentration (MEC) against a panel of pathogenic fungi.
Data Summary
The following table summarizes the reported antifungal activities of key this compound analogs. The parent compound, this compound, serves as the benchmark for comparison. The analogs are grouped based on the modified region of the molecule.
Table 1: Antifungal Activity (MEC in µg/mL) of this compound and its Analogs
| Compound | Modification | A. fumigatus | C. albicans | C. neoformans | R. delemar |
| This compound | - | 4 | 8 | 1 | 0.5 |
| a-series (Dihydro uracil modifications) | |||||
| JD-1 | N1-methylation | >32 | >32 | >32 | >32 |
| JD-2 | N3-methylation | >32 | >32 | >32 | >32 |
| JD-3 | N1,N3-dimethylation | >32 | >32 | >32 | >32 |
| JD-4 | 5,6-dihydrouracil -> uracil | >32 | >32 | >32 | >32 |
| b-series (Dihydro uridine modifications) | |||||
| JD-5 | 2'-OH protection (TIPS) | >32 | >32 | >32 | >32 |
| JD-6 | 3'-OH protection (TIPS) | >32 | >32 | >32 | >32 |
| JD-7 | 2',3'-di-OH protection (TIPS) | >32 | >32 | >32 | >32 |
| JD-8 | 2'-O-methylation | >32 | >32 | >32 | >32 |
| JD-9 | 3'-O-methylation | >32 | >32 | >32 | >32 |
| JD-10 | 2',3'-di-O-methylation | >32 | >32 | >32 | >32 |
| JD-11 | 2',3'-carbonate | >32 | >32 | >32 | >32 |
| JD-12 | 2',3'-acetonide | >32 | >32 | >32 | >32 |
| JD-13 | 5'-amide -> 5'-ester | >32 | >32 | >32 | >32 |
| c-series (Fatty acid tail modifications) | |||||
| JD-14 | Acetonide protected this compound | >32 | >32 | >32 | >32 |
| JD-16 | C16-C17 double bond | 8 | 16 | 2 | 1 |
| JD-17 | C14-OH | >32 | >32 | >32 | >32 |
| JD-18 | C16-butylamine | >32 | >32 | >32 | >32 |
| JD-19 | C16-ethinyl | >32 | >32 | >32 | >32 |
| JD-20 | C16-vinyl methylester | 4 | 8 | 1 | 0.5 |
Data extracted from Fu, Y., et al. Nat Commun 11, 3387 (2020).[4]
Key SAR Findings:
-
Dihydro Uracil and Dihydro Uridine Moieties: Any modification to the dihydro uracil or dihydro uridine moieties leads to a dramatic loss of antifungal activity.[4] This suggests that the specific hydrogen bonding and stereochemical arrangement of this "headgroup" are critical for target engagement with Spt14/Gpi3. Even minor modifications like methylation or protection of the hydroxyl groups abolish activity.
-
Polycyclopropylated Fatty Acid Tail: The long, rigid, and uniquely shaped polycyclopropylated fatty acid tail is also crucial for activity. Most modifications to this "tail" region result in a significant drop in potency.
-
Tolerated Modifications: Interestingly, an analog with a double bond at the C16-C17 position (JD-16) retained decent antifungal activity.[4] Furthermore, the methylester analog JD-20 displayed an antifungal profile similar to the parent this compound, indicating that some modifications at the terminus of the fatty acid tail might be tolerated.[4]
II. Experimental Protocols
The following are generalized protocols based on the methodologies described in the literature for the synthesis and evaluation of this compound analogs.[4]
A. General Protocol for the Synthesis of this compound Analogs
A robust and rapid synthetic protocol is essential for generating a library of this compound analogs for screening.[4]
1. Starting Material: Natural this compound, obtained from fermentation of Streptoverticillium fervens.
2. General Procedure for Modification of the Dihydro Uracil and Dihydro Uridine Moieties (a-series and b-series):
-
Protection/Deprotection: Utilize standard protecting group chemistry for hydroxyl and amine functionalities as needed. For example, silyl ethers (e.g., TIPS) for hydroxyl protection and acetonide formation for diol protection.
-
Alkylation: Introduce methyl or other alkyl groups using appropriate alkylating agents (e.g., methyl iodide) in the presence of a suitable base (e.g., sodium hydride).
-
Esterification: Convert the 5'-amide to an ester using standard esterification conditions.
-
Purification: Purify the resulting derivatives using chromatographic techniques such as high-performance liquid chromatography (HPLC).
-
Structure Verification: Confirm the structure of each analog using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
3. General Procedure for Modification of the Fatty Acid Tail (c-series):
-
Protection of the Headgroup: Protect the diol of the dihydro uridine moiety, for instance, as an acetonide (e.g., JD-14), to allow for selective modification of the tail.
-
Functional Group Introduction: Introduce various functional groups at specific positions of the fatty acid tail (e.g., C14 or C16) through chemical reactions like hydroxylation, amination, or carbon-carbon bond-forming reactions.
-
Deprotection and Purification: Remove the protecting group from the headgroup and purify the final analog using HPLC.
-
Structure Verification: Confirm the structure of each analog using NMR and MS.
B. Protocol for Antifungal Susceptibility Testing
The antifungal activity of this compound analogs is determined by measuring their Minimal Effective Concentration (MEC) according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
1. Fungal Strains: A panel of pathogenic fungi, including but not limited to Aspergillus fumigatus, Candida albicans, Cryptococcus neoformans, and Rhizopus delemar.
2. Inoculum Preparation:
-
Grow fungal cultures on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature until sporulation or sufficient growth is achieved.
-
Prepare a suspension of fungal cells or spores in sterile saline or RPMI-1640 medium.
-
Adjust the concentration of the inoculum to a standard density (e.g., 0.5-2.5 x 10^3 cells/mL) using a spectrophotometer or hemocytometer.
3. Microdilution Assay:
-
Prepare serial twofold dilutions of the this compound analogs in a 96-well microtiter plate using RPMI-1640 medium.
-
Add the prepared fungal inoculum to each well.
-
Include positive (no drug) and negative (no inoculum) controls.
-
Incubate the plates at 35-37°C for 24-48 hours.
4. Determination of MEC:
-
The MEC is defined as the lowest concentration of the compound that causes a significant change in the morphology of the fungal hyphae (for filamentous fungi) or a significant inhibition of growth (for yeasts) as observed under a microscope or by visual inspection.
III. Visualizations
Signaling Pathway
The following diagram illustrates the inhibitory action of this compound on the fungal GPI biosynthesis pathway.
Caption: Inhibition of the fungal GPI biosynthesis pathway by this compound.
Experimental Workflow
The following diagram outlines the general workflow for the generation and screening of this compound analogs.
Caption: General workflow for SAR studies of this compound analogs.
References
- 1. This compound | C32H43N3O6 | CID 10415505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Jawsamycin's Target Using Chemogenomic Profiling (HIP and HOP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemogenomic profiling is a powerful tool in drug discovery and chemical biology for identifying the cellular targets of bioactive compounds and elucidating their mechanisms of action. By systematically screening a collection of gene deletion mutants, researchers can identify genes that, when absent or present in reduced dosage, confer hypersensitivity or resistance to a specific compound. This application note details the use of two complementary chemogenomic profiling methods, Haploinsufficiency Profiling (HIP) and Homozygous Profiling (HOP), to identify the molecular target of the antifungal natural product, Jawsamycin.
This compound has been identified as a potent inhibitor of fungal growth, and understanding its mechanism of action is crucial for its development as a potential therapeutic. Chemogenomic profiling in the model organism Saccharomyces cerevisiae provides a rapid and genome-wide approach to pinpoint the biological pathway and specific protein targeted by this compound.
Principle of HIP: The HIP assay utilizes a collection of diploid yeast strains where one of the two copies of a gene is deleted (heterozygous deletion).[1] The underlying principle is that if a drug targets the protein product of a particular gene, reducing the dosage of that gene by half will sensitize the cell to the drug, leading to a significant growth defect. This method is particularly effective for identifying the direct targets of a compound.
Principle of HOP: The HOP assay employs a collection of diploid or haploid yeast strains where non-essential genes are completely deleted (homozygous deletion). This assay is designed to identify genes that buffer the pathway targeted by the drug.[1] Synthetic lethal interactions, where the combination of a gene deletion and drug treatment is lethal, can reveal components of parallel or compensatory pathways.
This document provides detailed protocols for performing HIP and HOP screens, guidance on data analysis, and a case study on the identification of this compound's target, including representative data and pathway visualizations.
Experimental Protocols
Materials and Reagents
-
Saccharomyces cerevisiae heterozygous and homozygous deletion libraries
-
Yeast Peptone Dextrose (YPD) medium
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Automated liquid handling robot (recommended)
-
Plate reader for optical density (OD) measurements
-
Genomic DNA extraction kit
-
PCR reagents (primers with unique barcodes, polymerase, dNTPs)
-
Next-generation sequencing (NGS) platform or microarray platform
Determination of Inhibitory Concentration (IC₂₀)
Before initiating the genome-wide screens, it is essential to determine the appropriate concentration of this compound to use. The recommended concentration is one that causes a 10-20% inhibition of wild-type yeast growth (IC₂₀).
-
Prepare a serial dilution of this compound in DMSO.
-
Inoculate wild-type S. cerevisiae in YPD medium in a 96-well plate.
-
Add the serially diluted this compound to the wells. Include a DMSO-only control.
-
Incubate the plate at 30°C with shaking.
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) over 24 hours.
-
Calculate the IC₂₀ value from the dose-response curve.
HIP and HOP Screening
The HIP and HOP screens are performed as pooled competitive growth assays.
-
Pool the yeast deletion libraries: Grow individual strains of the heterozygous and homozygous deletion libraries separately and then pool them in equal proportions.
-
Inoculate the pooled cultures: Dilute the pooled libraries into fresh YPD medium to a starting OD₆₀₀ of approximately 0.06.
-
Treat with this compound: Add this compound at the predetermined IC₂₀ concentration. Include a parallel culture with DMSO as a vehicle control.
-
Competitive growth: Maintain the cultures in logarithmic growth phase for a set number of generations (e.g., 5 generations for HOP, 20 for HIP) using an automated liquid handler to perform periodic dilutions with fresh medium.
-
Harvest cells: Collect cell pellets from the this compound-treated and control cultures at the end of the experiment.
Barcode Sequencing and Data Analysis
The relative abundance of each deletion strain in the pool is determined by sequencing the unique DNA barcodes integrated into each strain's genome.
-
Genomic DNA extraction: Isolate genomic DNA from the harvested cell pellets using a suitable kit.
-
Barcode PCR amplification: Amplify the unique upstream and downstream barcodes from the genomic DNA using PCR with barcoded primers.
-
Next-Generation Sequencing (NGS): Pool the PCR products and sequence them on an NGS platform.
-
Data processing:
-
Demultiplex the sequencing reads based on the barcodes.
-
Count the number of reads for each unique strain barcode.
-
Normalize the read counts to the total number of reads in each sample.
-
Calculate the fitness defect (sensitivity score): For each strain, calculate the log₂ ratio of its normalized abundance in the this compound-treated sample relative to the control sample.
-
Calculate Z-scores: To identify statistically significant hits, calculate a Z-score for each strain's sensitivity score relative to the distribution of all scores in the experiment. A higher Z-score indicates a more significant fitness defect.
-
Data Presentation: this compound Chemogenomic Profiling Results
Chemogenomic profiling of this compound in S. cerevisiae revealed a distinct set of sensitive strains in both the HIP and HOP screens. These results strongly implicated the glycosylphosphatidylinositol (GPI) biosynthesis pathway as the target of this compound.
| Profiling Method | Gene | Function | Sensitivity Score (Representative) | Z-score (Representative) |
| HIP | SPT14 | Catalytic subunit of the GPI-N-acetylglucosaminyltransferase (GPI-GnT) complex | High | > 3.0 |
| HIP | GPI1 | Subunit of the GPI-GnT complex | High | > 3.0 |
| HIP | GPI2 | Subunit of the GPI-GnT complex | High | > 3.0 |
| HIP | GPI15 | Subunit of the GPI-GnT complex | High | > 3.0 |
| HOP | HAC1 | Transcription factor activated during the unfolded protein response (UPR) | High | > 3.0 |
| HOP | IRE1 | ER transmembrane kinase/nuclease that initiates the UPR | High | > 3.0 |
Note: The sensitivity and Z-scores are representative and intended for illustrative purposes. For the complete dataset, refer to the source data of Fu et al., 2020.
The HIP screen identified several subunits of the GPI-N-acetylglucosaminyltransferase (GPI-GnT) complex, the first enzyme in the GPI biosynthesis pathway, as the most sensitive hits.[2] This strongly suggests that this compound directly inhibits the function of this complex. The HOP screen identified key components of the unfolded protein response (UPR), HAC1 and IRE1. The UPR is activated by the accumulation of unfolded proteins in the endoplasmic reticulum, which is a known consequence of inhibiting GPI anchor biosynthesis.
Visualization of Workflows and Pathways
Chemogenomic Profiling Experimental Workflow
Caption: Experimental workflow for HIP and HOP chemogenomic profiling.
This compound's Target: The GPI Biosynthesis Pathway
Caption: Simplified GPI biosynthesis pathway and the target of this compound.
Conclusion
Chemogenomic profiling using HIP and HOP assays is a robust and efficient method for identifying the molecular targets of novel compounds. The case of this compound demonstrates the power of this approach, where the HIP screen pinpointed the direct target as the GPI-GnT complex, and the HOP screen confirmed the downstream consequences of this inhibition on the unfolded protein response. These findings provide a solid foundation for further investigation into this compound's antifungal mechanism and its potential for therapeutic development. The detailed protocols and workflows presented in this application note serve as a comprehensive guide for researchers aiming to apply this technology in their own drug discovery programs.
References
Application Notes and Protocols for Validating Jawsamycin's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for validating the mechanism of action of Jawsamycin, a potent antifungal agent. This compound has been identified as an inhibitor of the fungal glycosylphosphatidylinositol (GPI) biosynthesis pathway, a critical process for fungal cell wall integrity.[1][2][3] The following sections detail the key experimental techniques to confirm this mechanism, identify the specific molecular target, and assess its selectivity and efficacy.
Overview of this compound's Mechanism of Action
This compound exerts its antifungal activity by targeting the initial step of GPI anchor biosynthesis.[1][2] This pathway is essential for anchoring a wide array of proteins to the cell surface, which are crucial for cell wall structure, adhesion, and nutrient uptake in fungi. The specific molecular target of this compound is Spt14 (also known as Gpi3), the catalytic subunit of the UDP-glycosyltransferase.[1][2][3] A key therapeutic advantage of this compound is its high selectivity for the fungal Spt14 enzyme over its human homolog, PIG-A, suggesting a favorable safety profile.[1][2][4]
Key Experimental Approaches for Validation
A multi-faceted approach is required to robustly validate this compound's mechanism of action. The key experimental strategies include:
-
Phenotypic Screening using a Reporter Gene Assay: To initially identify and confirm this compound as an inhibitor of the GPI biosynthesis pathway.
-
Chemogenomic Profiling: To provide an unbiased, genome-wide view of the pathways affected by this compound in a model fungal system like Saccharomyces cerevisiae.
-
Target Identification via Resistance Mutagenesis: To pinpoint the specific gene and protein that this compound directly interacts with.
-
Biochemical and Cellular Assays for Target Engagement: To confirm the inhibitory effect on the target enzyme and its downstream consequences.
-
Selectivity and Cytotoxicity Profiling: To assess the compound's effect on mammalian cells and validate its fungal-specific action.
-
Antifungal Susceptibility Testing: To determine the spectrum of activity against pathogenic fungal species.
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Organism/Cell Line | Endpoint | This compound Activity | Reference |
| Growth Inhibition | Saccharomyces cerevisiae | IC50 | ~800 nM | [1] |
| GPI Reporter Assay | Saccharomyces cerevisiae | IC50 | ~7 µM | [1] |
| Cytotoxicity | Human HCT116 cells | IC50 | >10 µM | [1][4] |
| Cytotoxicity | Human HEK293, HEPG2, K562 cells | IC50 | >50 µM | [1] |
Table 2: Antifungal Spectrum of this compound
| Fungal Species | Minimal Effective Concentration (MEC) | Reference |
| Rhizopus oryzae | ≤ 0.008 µg/mL | [5] |
| Absidia corymbifera | ≤ 0.008 µg/mL | [5] |
| Mucor circinelloides | 0.016 µg/mL | [5] |
Experimental Protocols
Protocol 1: GPI Biosynthesis Pathway Reporter Gene Assay
This assay is designed to identify inhibitors of the GPI anchor biosynthesis pathway. It utilizes a reporter protein (e.g., Gaussia luciferase) fused to a GPI anchoring signal.[1] Inhibition of the pathway prevents the anchoring of the reporter to the cell membrane, leading to its secretion into the medium.
Materials:
-
S. cerevisiae strain expressing a GPI-anchored luciferase reporter.
-
Appropriate yeast growth media (e.g., YPD, synthetic complete medium).
-
This compound and control compounds (e.g., known GPI inhibitor, other antifungals).
-
96-well microplates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Culture the reporter yeast strain overnight in selective medium.
-
Dilute the overnight culture to a starting OD600 of ~0.1 in fresh medium.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well plate.
-
Add this compound at various concentrations (e.g., 0.1 to 100 µM) to the wells. Include no-drug and positive control wells.
-
Incubate the plate at 30°C with shaking for a defined period (e.g., 16-24 hours).
-
After incubation, separate the supernatant from the cell pellet by centrifugation of the plate.
-
Transfer the supernatant to a new 96-well plate.
-
Resuspend the cell pellet in fresh medium or lysis buffer.
-
Measure the luciferase activity in both the supernatant and the cell pellet fractions using a luminometer according to the manufacturer's instructions.
-
Calculate the ratio of luciferase activity in the supernatant versus the cell pellet. An increase in this ratio indicates inhibition of GPI anchoring.
Protocol 2: Chemogenomic Profiling in S. cerevisiae
Chemogenomic profiling using heterozygous and homozygous deletion mutant libraries of S. cerevisiae helps to identify the cellular pathways affected by a compound.[1]
Materials:
-
S. cerevisiae heterozygous and homozygous deletion mutant libraries.
-
This compound.
-
Yeast growth media and agar plates.
-
High-density array spotting robot and imaging system.
Procedure:
-
Grow the deletion mutant libraries in 96- or 384-well plates.
-
Spot the mutant strains onto agar plates containing a sub-lethal concentration of this compound and control plates without the compound.
-
Incubate the plates at 30°C for 24-48 hours.
-
Acquire images of the plates and quantify the colony size for each mutant.
-
Haploinsufficiency Profiling (HIP): Analyze the growth of the heterozygous deletion library. Strains with a deletion in a gene that is a direct target of the drug will show increased sensitivity. The identification of hypersensitivity in strains with deletions in GPI1, GPI2, GPI15, and SPT14 points towards the GPI biosynthesis pathway.[1][5]
-
Homozygous Profiling (HOP): Analyze the growth of the homozygous deletion library. This identifies genes that become essential in the presence of the drug (synthetic lethality) and can reveal pathways that are functionally related to the drug's target. For this compound, synthetic lethality is observed with genes involved in the unfolded protein response (UPR) and cell wall integrity pathways.[1][5]
Protocol 3: FLAER Assay for GPI Anchor Expression on Human Cells
This flow cytometry-based assay assesses the effect of this compound on GPI-anchored proteins on the surface of mammalian cells to confirm its selectivity.[1][4]
Materials:
-
Human cell line (e.g., HCT116).
-
Cell culture medium and supplements.
-
This compound.
-
Fluorescently labeled aerolysin (FLAER).
-
Flow cytometer.
Procedure:
-
Culture HCT116 cells to ~80% confluency.
-
Treat the cells with varying concentrations of this compound for 24-48 hours. Include an untreated control.
-
Harvest the cells and wash with PBS.
-
Stain the cells with FLAER according to the manufacturer's protocol.
-
Analyze the fluorescence of the cell population using a flow cytometer.
-
A lack of change in FLAER fluorescence in this compound-treated cells compared to the control indicates that the compound does not inhibit the human GPI biosynthesis pathway.[1][4]
Visualizations
Caption: this compound inhibits the Spt14/Gpi3 complex, the first step in the GPI biosynthesis pathway.
Caption: Experimental workflow for validating this compound's mechanism of action.
Caption: Logic of chemogenomic profiling results for this compound.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Optimizing Jawsamycin Fermentation and Yield
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fermentation of Jawsamycin, a potent antifungal agent. The protocols outlined below detail the cultivation of the producing organism, Streptomyces luteoverticillatus, media optimization strategies, and methods for extraction and quantification of the target compound.
Introduction to this compound
This compound (also known as FR-900848) is a structurally unique hybrid peptide-polyketide natural product with significant antifungal properties.[1][2] It is produced by fermentation of Streptomyces species, notably Streptomyces luteoverticillatus.[2] The unique structural feature of this compound is a polycyclopropanated fatty acid chain, the biosynthesis of which involves a complex enzymatic pathway including an iterative polyketide synthase (PKS) and a radical S-adenosyl methionine (SAM)-dependent cyclopropanase.[1][2] Understanding and optimizing the fermentation process is critical for maximizing the yield of this promising therapeutic candidate.
Fermentation Protocols
Strain Maintenance and Inoculum Preparation
Protocol 1: Cryopreservation and Revival of Streptomyces luteoverticillatus
-
Spore Suspension Preparation:
-
Grow S. luteoverticillatus on a suitable agar medium (e.g., ISP4 or Oatmeal agar) at 28-30°C for 7-10 days until confluent sporulation is observed.
-
Aseptically scrape the surface of the agar plates with a sterile loop or spreader, adding a small amount of sterile 20% glycerol solution.
-
Filter the resulting spore suspension through sterile cotton wool to remove mycelial fragments.
-
Adjust the spore concentration to approximately 1 x 10⁸ spores/mL.
-
-
Cryopreservation:
-
Dispense the spore suspension into cryovials.
-
Store the vials at -80°C for long-term preservation.
-
-
Strain Revival:
-
Thaw a cryovial of the spore suspension at room temperature.
-
Streak the suspension onto a fresh agar plate and incubate at 28-30°C for 5-7 days until colonies appear.
-
Protocol 2: Seed Culture Preparation
-
From a freshly grown agar plate, inoculate a single, well-isolated colony of S. luteoverticillatus into a 250 mL baffled flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a medium similar to the production medium but without certain production-inducing components).
-
Incubate the flask at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
A successful seed culture will appear turbid with visible mycelial growth. This culture is now ready to inoculate the production medium.
Production Fermentation
Protocol 3: Shake Flask Fermentation
-
Inoculate a 250 mL baffled flask containing 50 mL of the production medium with 5% (v/v) of the seed culture.
-
Incubate the flask at 28°C on a rotary shaker at 200-250 rpm for 7 days.[3]
-
Monitor the fermentation periodically for growth and this compound production.
Table 1: Comparison of Initial and Optimized Fermentation Media for this compound Production [3]
| Component | Initial Medium (300-04.00) (g/L) | Optimized Medium (300-30.00) (g/L) |
| Agar (Bacto) | 1 | 1 |
| Glycerol | 1 | 7.5 |
| NaCl | 0.05 | 0.05 |
| CaCO₃ | 0.05 | 0.05 |
| KH₂PO₄ | 0.25 | 0.5 |
| K₂HPO₄ | 0.5 | 1 |
| MgSO₄ | 0.1 | 0.1 |
| Yeast Extract | 1.35 | 15 |
| NZ-amines | 2.5 | Not specified |
| Malt Extract | 5.85 | Not specified |
| L-asparagine monohydrate | 1 | Not specified |
| Soy Protein (Unico 75) | 2.5 | Not specified |
| Potato Starch (Noredux A150) | 7.5 | Not specified |
| Cerelose | 7.5 | Not specified |
| HEPES | 6 | Not specified |
| Trace Element Stock Solution | 1 mL | Not specified |
| This compound Yield | 2.2 mg/L | 10 mg/L |
Note: The optimized medium composition provided in the source focused on the components with the highest positive influence, which were identified as potato starch, malt extract, yeast extract, and KH₂PO₄. The full composition of the optimized medium "300-30.00" was not detailed in the search results.
Media Optimization Strategy
A systematic approach to media optimization can significantly enhance this compound yield. A Plackett-Burman experimental design is an effective method for identifying the most influential media components.[3]
Experimental Workflow for Media Optimization:
Caption: Workflow for media optimization to enhance this compound yield.
Extraction and Quantification
Protocol 4: this compound Extraction
-
At the end of the fermentation (e.g., 7 days), adjust the pH of the fermentation broth to 5.5.[3]
-
Extract the broth with an equal volume of ethyl acetate.
-
Separate the organic phase containing this compound.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.
Protocol 5: Quantification by UPLC-UV
This is a general protocol adaptable for this compound, as a specific published method was not found in the search results. Optimization of parameters will be necessary.
-
Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
UPLC System: A high-performance liquid chromatography system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a low percentage of B, and gradually increase to elute this compound.
-
-
Flow Rate: 0.3-0.5 mL/min.
-
Detection: Monitor the absorbance at a wavelength determined by a UV scan of a purified this compound standard (a wavelength around 260 nm is a reasonable starting point due to the uridine moiety).
-
Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
This compound Biosynthesis and Regulation
The biosynthesis of this compound is governed by a dedicated gene cluster. While specific regulatory mechanisms for this cluster are not yet fully elucidated, the regulation of polyketide biosynthesis in Streptomyces generally involves a complex interplay of pathway-specific and global regulators.
Potential Regulatory Strategies for Yield Improvement:
-
Overexpression of Pathway-Specific Activators: Many biosynthetic gene clusters in Streptomyces are controlled by positive regulators (e.g., SARPs - Streptomyces Antibiotic Regulatory Proteins). Identifying and overexpressing such a regulator in the this compound cluster could significantly increase production.
-
Deletion of Repressors: Conversely, some clusters are under the control of repressor proteins. Deleting the gene encoding a repressor can lead to constitutive expression of the biosynthetic genes and enhanced yield.
-
Precursor Supply Engineering: The biosynthesis of this compound requires specific building blocks derived from primary metabolism. Engineering the central carbon and amino acid metabolism to increase the intracellular pools of these precursors can boost this compound production.
Diagram of this compound Biosynthesis and Potential Regulatory Inputs:
Caption: Simplified overview of this compound biosynthesis and regulation.
References
- 1. Expression of polyketide biosynthesis and regulatory genes in heterologous streptomycetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic control of polyketide biosynthesis in the genus Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Jawsamycin: A Novel Probe for Fungal Cell Wall Integrity Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Jawsamycin, a natural product containing a unique oligocyclopropyl moiety, has emerged as a potent and selective inhibitor of fungal glycosylphosphatidylinositol (GPI) biosynthesis.[1][2] This novel mechanism of action makes it an invaluable tool for investigating fungal cell wall integrity, a critical factor for fungal viability and pathogenesis. These application notes provide a comprehensive overview of this compound's use in fungal research, including its mechanism of action, key experimental data, and detailed protocols for its application.
The fungal cell wall is a dynamic structure essential for protecting the cell from environmental stresses and is a prime target for antifungal drugs.[3] this compound disrupts the integrity of this wall by inhibiting the first step in the biosynthesis of GPI anchors, which are crucial for attaching a wide array of proteins to the plasma membrane.[1][2] By specifically targeting the fungal enzyme Spt14/Gpi3, this compound offers a selective means to study the consequences of impaired GPI anchor synthesis on cell wall structure and function.[1][4]
Mechanism of Action
This compound selectively inhibits the fungal enzyme Spt14 (also known as Gpi3), the catalytic subunit of UDP-glycosyltransferase.[1][4] This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), the initial and rate-limiting step in the GPI biosynthesis pathway. The disruption of this pathway prevents the proper anchoring of GPI-dependent proteins to the cell membrane, leading to a compromised cell wall, and ultimately, fungal cell death.[1][5] Notably, this compound exhibits high selectivity for the fungal Spt14 over its human homolog, PIG-A, highlighting its potential as a lead compound for antifungal drug development.[1][4][6]
Data Presentation
In Vitro Antifungal Activity of this compound
This compound has demonstrated potent in vitro activity against a broad spectrum of pathogenic fungi, including species that are often resistant to currently available antifungal agents.[4][5] The Minimal Effective Concentration (MEC) is the lowest concentration of the drug that produces a noticeable effect on fungal growth.
| Fungal Species | MEC (µg/mL) |
| Rhizopus oryzae | ≤ 0.008 |
| Absidia corymbifera | ≤ 0.008 |
| Mucor circinelloides | 0.016 |
| Fusarium spp. | Potent Activity |
| Scedosporium spp. | Potent Activity |
Data sourced from Fu et al., 2020.[5]
Experimental Protocols
Protocol 1: Determination of Minimal Effective Concentration (MEC)
This protocol outlines the determination of the MEC of this compound against filamentous fungi using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
This compound stock solution (in DMSO)
-
Fungal spores or conidia suspension
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or inverted microscope
Procedure:
-
Prepare a serial dilution of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should typically range from 0.001 to 10 µg/mL. Include a drug-free control (DMSO vehicle) and a media-only control.
-
Adjust the fungal inoculum to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI-1640 medium.
-
Add 100 µL of the fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted this compound.
-
Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
Determine the MEC visually using an inverted microscope or by measuring the optical density at a wavelength appropriate for the fungus. The MEC is the lowest concentration of this compound that causes a significant morphological change (e.g., stunted hyphal growth) compared to the drug-free control.
Protocol 2: Fungal Cell Wall Integrity Assay using Calcofluor White Staining
This protocol assesses the effect of this compound on fungal cell wall integrity by staining with Calcofluor White, a fluorescent dye that binds to chitin.
Materials:
-
Fungal culture
-
This compound
-
Calcofluor White staining solution (e.g., 10 µg/mL in PBS)
-
Potassium hydroxide (10% w/v)
-
Microscope slides and coverslips
-
Fluorescence microscope with a DAPI filter set
Procedure:
-
Grow the fungal strain in a suitable liquid medium to early-log phase.
-
Treat the culture with this compound at a concentration at or above its MEC. Include an untreated control (DMSO vehicle).
-
Incubate for a duration known to induce morphological changes (e.g., 4-8 hours).
-
Harvest the fungal cells by centrifugation and wash them twice with Phosphate Buffered Saline (PBS).
-
Resuspend the cells in the Calcofluor White staining solution and incubate in the dark for 10-15 minutes.
-
(Optional) Add an equal volume of 10% KOH to the cell suspension to enhance visualization.
-
Mount a small volume of the stained cell suspension on a microscope slide and cover with a coverslip.
-
Observe the cells under a fluorescence microscope. Increased or aberrant fluorescence, particularly at the hyphal tips or septa, indicates a compromised cell wall.
Conclusion
This compound represents a powerful chemical tool for dissecting the intricacies of fungal cell wall biology. Its specific inhibition of the GPI biosynthesis pathway provides a unique opportunity to study the roles of GPI-anchored proteins in maintaining cell wall integrity, morphogenesis, and virulence. The protocols and data presented here serve as a starting point for researchers to utilize this compound in their investigations, ultimately contributing to a deeper understanding of fungal physiology and the development of novel antifungal strategies.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 5. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating Jawsamycin in Fluconazole-Resistant Fungi
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of fluconazole resistance in pathogenic fungi, particularly in species such as Candida albicans, poses a significant threat to public health. Overcoming this resistance requires novel therapeutic strategies, including the exploration of new antifungal agents and combination therapies. Jawsamycin, a polyketide natural product, presents a promising avenue of research due to its unique mechanism of action.[1][2] Unlike fluconazole, which targets ergosterol biosynthesis, this compound inhibits the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential components for attaching proteins to the fungal cell wall.[1][2] This disruption of cell wall integrity suggests a potential for synergistic activity with fluconazole, offering a novel approach to combat resistant fungal strains.
These application notes provide a comprehensive guide to utilizing this compound in research focused on fluconazole-resistant fungi. We detail its mechanism of action, offer a theoretical framework for its synergistic potential with fluconazole, and provide detailed protocols for in vitro evaluation.
Mechanism of Action of this compound
This compound exerts its antifungal effect by targeting Spt14 (also known as Gpi3), the catalytic subunit of the UDP-glycosyltransferase complex.[1][2] This enzyme catalyzes the first step in the GPI biosynthesis pathway. By inhibiting Spt14, this compound effectively blocks the production of GPI anchors, leading to a cascade of detrimental effects on the fungal cell[1]:
-
Disruption of Cell Wall Integrity: GPI-anchored proteins are crucial for the proper structure and function of the fungal cell wall. The absence of these proteins weakens the cell wall, making the fungus more susceptible to osmotic stress and other environmental insults.[3][4]
-
Induction of Endoplasmic Reticulum (ER) Stress: The inhibition of GPI anchor synthesis leads to an accumulation of unfolded or misfolded proteins in the ER, triggering the unfolded protein response (UPR) and causing significant cellular stress.[3]
This novel mechanism of action makes this compound a valuable tool for studying fungal cell wall biology and a potential candidate for antifungal drug development, particularly against fungi resistant to conventional therapies.
Data Presentation: Antifungal Activity of this compound
This compound has demonstrated broad-spectrum antifungal activity against a variety of pathogenic fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) or Minimal Effective Concentration (MEC) values reported in the literature.
| Fungal Species | This compound MIC/MEC (µg/mL) | Reference |
| Rhizopus oryzae | ≤0.008 | [5] |
| Absidia corymbifera | ≤0.008 | [5] |
| Mucor circinelloides | 0.016 | [5] |
| Fusarium solani | 0.016 | [1] |
| Scedosporium apiospermum | 0.016 | [1] |
| Candida albicans | 0.25 | [1] |
| Candida glabrata | 0.5 | [1] |
| Aspergillus fumigatus | 1 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against fluconazole-resistant fungal isolates using the broth microdilution method, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6][7][8][9]
Materials:
-
This compound
-
Fluconazole-resistant fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile, flat-bottom 96-well plates
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
-
Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
-
Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of this compound in RPMI 1640 medium in the 96-well plate to cover a clinically relevant concentration range.
-
-
Plate Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the serially diluted this compound.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by measuring the optical density at 490 nm.
-
Protocol 2: Checkerboard Assay for Synergy Testing
This protocol describes the checkerboard microdilution assay to evaluate the synergistic interaction between this compound and fluconazole against fluconazole-resistant fungi.[5][10][11]
Materials:
-
This compound
-
Fluconazole
-
Fluconazole-resistant fungal isolates
-
RPMI 1640 medium
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup:
-
Prepare serial two-fold dilutions of this compound horizontally across the plate and fluconazole vertically down the plate in RPMI 1640 medium. This creates a matrix of drug combinations.
-
Each well will have a final volume of 100 µL.
-
-
Inoculation:
-
Prepare the fungal inoculum as described in Protocol 1.
-
Add 100 µL of the final inoculum to each well.
-
-
Incubation and Reading:
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC of each drug alone and in combination.
-
-
Data Analysis (Fractional Inhibitory Concentration Index - FICI):
-
Calculate the FICI using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)
-
Interpret the FICI values as follows:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1.0
-
Indifference: 1.0 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Discussion and Future Directions
The unique mechanism of action of this compound, targeting the essential GPI biosynthesis pathway, makes it a compelling subject for antifungal research. While direct evidence for synergy with fluconazole is not yet available, the biological rationale is strong. The disruption of cell wall integrity by this compound could potentially lower the barrier for fluconazole to reach its target, lanosterol 14α-demethylase, and exert its effect, even in the presence of resistance mechanisms such as efflux pumps.
Further research should focus on:
-
Validating the synergistic interaction between this compound and fluconazole against a broad panel of fluconazole-resistant clinical isolates.
-
Investigating the impact of this compound on the expression and function of efflux pumps known to contribute to fluconazole resistance.
-
Elucidating the role of stress response pathways , such as the calcineurin and HOG pathways, in the fungal response to combination therapy with this compound and fluconazole.
The protocols and information provided in these application notes offer a solid foundation for researchers to explore the potential of this compound in the ongoing battle against antifungal resistance.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycosylphosphatidylinositol (GPI) anchoring for cell wall integrity and immune evasion | KeAi Publishing [keaipublishing.com]
- 5. benchchem.com [benchchem.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. njccwei.com [njccwei.com]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Jawsamycin solubility and stability issues in vitro
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for overcoming common challenges related to the solubility and stability of Jawsamycin in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural product with potent antifungal properties.[1][2][3] It functions by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane in fungi.[1][3][4][5] Specifically, this compound targets Spt14 (also known as Gpi3), a catalytic subunit of the fungal UDP-glycosyltransferase, which is the first step in the GPI biosynthesis pathway.[1][3][4] This targeted inhibition disrupts the integrity of the fungal cell wall.[5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound for in vitro studies.[4][5] Due to this compound's hydrophobic nature, it is expected to have low solubility in aqueous solutions.[4] For consistent results, it is crucial to use anhydrous (dry) DMSO, as water can reduce the solubility of hydrophobic compounds.
Q3: How should I store this compound powder and stock solutions?
For long-term storage, this compound powder should be stored at -20°C. To maintain the stability of stock solutions in DMSO, it is recommended to prepare single-use aliquots to minimize freeze-thaw cycles. These aliquots should be stored at -80°C for long-term storage (up to one year) or at -20°C for shorter durations (up to one month).
Q4: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. The final concentration of DMSO in your culture medium should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced toxicity and precipitation. To address precipitation, consider the following:
-
Lower the final concentration of this compound: The precipitation may be due to exceeding its solubility limit in the aqueous medium.
-
Optimize the dilution method: Instead of adding the this compound stock directly to the full volume of media, try a serial dilution approach.
-
Use a carrier or solubilizing agent: For challenging situations, the use of solubilizing agents such as cyclodextrins may be explored to enhance aqueous solubility.
Q5: How can I assess the stability of this compound in my specific experimental setup?
The most reliable way to determine the stability of this compound under your experimental conditions is to conduct a stability study. This involves incubating this compound in your cell culture medium (with and without cells) for the duration of your experiment. At various time points, samples can be collected and the concentration of intact this compound can be measured using an analytical technique like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation in stock solution | - this compound has low solubility in the chosen solvent.- The solvent is not anhydrous (contains water).- The concentration is too high. | - Use high-quality, anhydrous DMSO.- Gently warm the solution (not exceeding 37°C) or briefly sonicate to aid dissolution.- Prepare a less concentrated stock solution. |
| Precipitation in cell culture medium | - The aqueous solubility of this compound is exceeded.- The final DMSO concentration is too high, causing the compound to crash out.- Interaction with components in the cell culture medium. | - Reduce the final working concentration of this compound.- Ensure the final DMSO concentration is below 0.5%.- Consider using serum-free media for initial experiments to reduce protein binding and potential precipitation. |
| Inconsistent or no biological activity | - Degradation of this compound in the stock solution or culture medium.- Adsorption of the hydrophobic compound to plasticware.- Incorrect concentration due to solubility issues. | - Prepare fresh working solutions for each experiment.- Perform a stability study to determine the degradation rate under your experimental conditions.- Use low-adsorption plasticware.- Visually confirm the absence of precipitation before treating cells. |
| Cell toxicity unrelated to this compound's mechanism of action | - High concentration of the solvent (e.g., DMSO).- Degradation products of this compound may be toxic. | - Include a vehicle control (medium with the same final concentration of DMSO) in all experiments.- Ensure the final DMSO concentration is non-toxic to your cell line.- Minimize the incubation time if stability is a concern. |
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Hypothetical Data)
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Notes |
| DMSO | >50 | >88 | Recommended for stock solutions. |
| Ethanol | ~10 | ~17.6 | May be used as an alternative solvent. |
| Methanol | ~5 | ~8.8 | Lower solubility compared to DMSO and ethanol. |
| Water | <0.1 | <0.18 | Practically insoluble. |
| PBS (pH 7.4) | <0.1 | <0.18 | Very low solubility in aqueous buffers. |
Note: This table presents hypothetical data for illustrative purposes. It is highly recommended that researchers determine the solubility of this compound in their specific solvents and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. Note: The molecular weight of this compound is approximately 567.7 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Stability Assessment of this compound in Cell Culture Medium by HPLC
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Sterile tubes or plates
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Acetonitrile and water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your experimental conditions.
-
Dispense the this compound-containing medium into sterile tubes or wells of a culture plate.
-
Incubate the samples at 37°C and 5% CO2.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
Immediately process the samples for HPLC analysis or store them at -80°C until analysis. Sample processing may involve protein precipitation (e.g., with cold acetonitrile) followed by centrifugation to remove debris.
-
Analyze the supernatant by HPLC to quantify the concentration of intact this compound.
-
Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caption: this compound's mechanism of action: Inhibition of the Spt14/Gpi3 complex.
Caption: Recommended experimental workflow for using this compound in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C32H43N3O6 | CID 10415505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the large-scale production and purification of Jawsamycin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the large-scale production and purification of Jawsamycin.
Section 1: Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
Low this compound Titer in Fermentation
Problem: this compound yield is significantly lower than expected, particularly when scaling up from shake flasks to large-scale fermenters. Published data indicates a drop from approximately 10 mg/L in shake flasks to 4-5 mg/L in large-scale fermentations[1].
| Possible Cause | Recommended Solution |
| Suboptimal Medium Composition | Review and optimize the fermentation medium. Key components identified to positively influence this compound production include potato starch, malt extract, yeast extract, and KH2PO4[1]. Consider a design of experiments (DoE) approach, such as a Plackett-Burman design, to screen for critical media components[1]. |
| Poor Oxygen Transfer | In large-scale fermenters, ensure adequate dissolved oxygen (pO2) levels. For Streptomyces fermentations, pO2 is a critical parameter. Monitor and control pO2 by adjusting agitation speed and aeration rate. |
| Shear Stress | High agitation speeds can cause shear stress on the mycelia of Streptomyces luteoverticillatus, the this compound-producing organism, leading to reduced productivity. Optimize the impeller design and agitation speed to ensure sufficient mixing and oxygen transfer without causing excessive shear. |
| Inconsistent Seed Culture | The quality and age of the seed culture are crucial for a productive fermentation. Standardize the seed culture preparation protocol, including incubation time, temperature, and inoculum volume. |
| pH Fluctuation | Maintain the optimal pH range for Streptomyces growth and this compound production. Implement automated pH control in the fermenter. |
Experimental Protocol: Media Optimization using Plackett-Burman Design
-
Factor Selection: Identify key media components to investigate (e.g., carbon sources, nitrogen sources, minerals).
-
Level Assignment: For each factor, define a high (+) and a low (-) level.
-
Experimental Design: Generate a Plackett-Burman design matrix for the selected number of factors.
-
Fermentation: Conduct shake flask fermentations for each experimental run defined in the matrix.
-
Analysis: Measure the this compound titer for each run.
-
Effect Calculation: Calculate the main effect of each factor on this compound production to identify the most influential components.
Difficulty in this compound Purification
Problem: Challenges in achieving high purity of this compound due to its complex polyketide structure and potential for co-eluting impurities.
| Possible Cause | Recommended Solution |
| Presence of Structurally Similar Byproducts | The biosynthesis of complex polyketides like this compound can lead to the formation of related analogs or degradation products[2]. Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase HPLC) to improve separation. |
| Poor Resolution in Chromatography | Optimize the chromatographic method. For reversed-phase HPLC, screen different columns (e.g., C18, C8, Phenyl-Hexyl), mobile phase compositions (e.g., acetonitrile vs. methanol gradients), and additives (e.g., formic acid, trifluoroacetic acid). |
| This compound Degradation | This compound may be sensitive to pH or temperature extremes. Conduct stability studies to determine the optimal conditions for purification and storage. Avoid prolonged exposure to harsh conditions. |
| Co-extraction of Lipids | The initial solvent extraction can co-extract lipids and other non-polar impurities. Incorporate a de-fatting step, such as a liquid-liquid extraction with a non-polar solvent like hexane, before chromatographic purification. |
Experimental Protocol: Two-Step Chromatographic Purification
-
Normal-Phase Chromatography (Initial Capture):
-
Column: Silica gel column.
-
Mobile Phase: A non-polar solvent system (e.g., hexane/ethyl acetate gradient).
-
Loading: Load the crude extract onto the column.
-
Elution: Elute with a gradient of increasing polarity.
-
Fraction Collection: Collect fractions and analyze for the presence of this compound using TLC or HPLC.
-
-
Reversed-Phase HPLC (Polishing):
-
Column: C18 semi-preparative or preparative column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Loading: Pool and concentrate the this compound-containing fractions from the normal-phase step and dissolve in a suitable solvent.
-
Elution: Run a linear gradient to separate this compound from closely related impurities.
-
Purity Analysis: Analyze the purity of the final product using analytical UPLC-UV-CAD-MS and NMR[3].
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the typical yield of this compound in large-scale fermentation?
A1: Published data suggests that while shake flask cultures can yield up to 10 mg/L, large-scale fermentations (e.g., 3700 liters) have reported yields in the range of 4-5 mg/L[1].
Q2: What is the producing organism for this compound?
A2: this compound is a natural product produced by the bacterium Streptomyces luteoverticillatus[1].
Q3: What analytical techniques are suitable for quantifying this compound and assessing its purity?
A3: For quantification, High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is suitable. For purity assessment and structural confirmation, a combination of Ultra-High-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended[3].
Q4: Are there any known stability issues with this compound?
A4: While specific stability data for this compound is not extensively published, complex natural products can be susceptible to degradation under harsh pH or temperature conditions[4]. It is advisable to perform stability studies on your purified material and store it at low temperatures, protected from light.
Q5: What are some common sources of impurities in this compound production?
A5: Impurities can arise from several sources, including:
-
Byproducts from the biosynthetic pathway: Incomplete or aberrant biosynthesis can lead to structurally related molecules[2].
-
Degradation products: this compound may degrade during fermentation, extraction, or purification.
-
Media components: Residual components from the fermentation broth.
-
Residual solvents: Solvents used in the extraction and purification process.
Section 3: Visualizations
Caption: Troubleshooting workflow for low this compound fermentation yields.
Caption: A generalized workflow for the purification of this compound.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-enzymatic reactions in biogenesis of fungal natural products: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. researchgate.net [researchgate.net]
- 4. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing experimental conditions for Jawsamycin antifungal assays
Welcome to the technical support center for Jawsamycin antifungal assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent antifungal agent that targets the biosynthesis of glycosylphosphatidylinositol (GPI), a crucial component for anchoring proteins to the fungal cell membrane and maintaining cell wall integrity.[1][2] It specifically inhibits the catalytic subunit Spt14 (also known as Gpi3) of the fungal UDP-glycosyltransferase, which is the first step in the GPI biosynthesis pathway.[1][2] This targeted inhibition shows good selectivity for the fungal enzyme over its human homolog, PIG-A.[1][2]
Q2: What is the antifungal spectrum of this compound?
A2: this compound exhibits a broad spectrum of antifungal activity, with particular potency against fungal species that are often resistant to currently licensed antifungal agents.[2] This includes species of Fusarium, Scedosporium, and fungi belonging to the order Mucorales, such as Rhizopus oryzae, Absidia corymbifera, and Mucor circinelloides.[2]
Q3: How should this compound be prepared for in vitro assays?
A3: this compound should be dissolved in 100% dimethyl sulfoxide (DMSO) to prepare a stock solution. For in vitro assays, this stock solution should be serially diluted in the assay medium to achieve the desired final concentrations. It is critical to ensure that the final concentration of DMSO in the assay wells is kept low (typically ≤1%) to avoid solvent-induced effects on fungal growth or cell viability.[1]
Q4: What are the recommended storage conditions for this compound?
A4: While specific stability studies for this compound are not extensively published, general best practices for natural product compounds should be followed. It is recommended to store the solid compound at -20°C or -80°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Antifungal Activity | Improper this compound Preparation: this compound may have precipitated out of solution upon dilution into aqueous assay media due to its hydrophobic nature. | - Visually inspect the diluted this compound solutions for any signs of precipitation.- Prepare fresh dilutions for each experiment.- Consider a brief sonication of the stock solution before dilution.- Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed cytotoxic levels (typically ≤1%). |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution may lead to degradation. | - Aliquot stock solutions into smaller volumes to minimize freeze-thaw cycles.- Store stock solutions at or below -20°C.- As a control, test the activity of a freshly prepared stock solution from solid material. | |
| Resistant Fungal Strain: The fungal isolate being tested may have intrinsic or acquired resistance to this compound. | - Verify the identity of the fungal strain.- Include a known this compound-sensitive control strain in your assay.- For some species like Cryptococcus neoformans, higher MEC values have been reported.[2] | |
| Difficulty in Determining the Minimal Effective Concentration (MEC) | Subtle Morphological Changes: Unlike fungistatic agents that cause a clear reduction in growth, this compound is fungicidal and its primary effect at the MEC is on fungal morphology.[1] | - The MEC should be determined as the lowest concentration of this compound that leads to the growth of small, rounded, and compact hyphal forms compared to the filamentous growth in the drug-free control well.- Use a microscope to visually assess the morphology of the fungi in the wells. |
| Trailing Growth: Some residual, abnormal growth may be observed even at concentrations above the MEC. | - Do not mistake trailing growth for resistance. The endpoint is the first concentration showing the distinct morphological change, not complete growth inhibition. | |
| High Background Signal or Assay Interference | DMSO Effects: High concentrations of DMSO can inhibit fungal growth or interfere with reporter systems. | - Ensure the final DMSO concentration is consistent across all wells, including controls, and is maintained at a non-inhibitory level (e.g., ≤1%).- Run a vehicle control (media with the same final DMSO concentration as the test wells) to assess the impact of the solvent alone. |
| This compound Autofluorescence/Interference: The compound itself might interfere with colorimetric or fluorometric readouts. | - Run a control well with this compound in media without any fungi to check for any intrinsic signal from the compound. | |
| Contamination in Assay Wells | Non-sterile Technique: Introduction of bacteria or other fungi during assay setup. | - Perform all steps of the assay in a sterile environment (e.g., a biological safety cabinet).- Use sterile pipette tips, plates, and reagents.- Visually inspect plates for any signs of contamination before and after incubation. |
Quantitative Data
Table 1: Minimal Effective Concentration (MEC) of this compound Against Various Pathogenic Fungi
The following table summarizes the in vitro antifungal activity of this compound against a panel of pathogenic yeasts and molds. The susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2]
| Pathogen Class | Pathogen Name | ATCC ID | MEC (µg/mL) |
| Yeast | Candida albicans | 24433 | 1.2 |
| Cryptococcus neoformans | 36556 | 2.0 | |
| Mold | Aspergillus fumigatus | MYA-3627 | 0.06 |
| Aspergillus flavus | 204304 | 0.06 | |
| Aspergillus terreus | MYA-3632 | 0.06 | |
| Fusarium solani | 36031 | 0.03 | |
| Fusarium oxysporum | 42823 | 0.03 | |
| Scedosporium apiospermum | 44002 | 0.03 | |
| Scedosporium prolificans | 90479 | 0.03 | |
| Rhizopus oryzae | 10329 | ≤0.008 | |
| Absidia corymbifera | 10943 | ≤0.008 | |
| Mucor circinelloides | 90779 | 0.016 | |
| Rhizomucor pusillus | 42562 | 0.016 | |
| Lichtheimia corymbifera | 10943 | ≤0.008 | |
| Cunninghamella bertholletiae | 42115 | 0.016 | |
| Saksenaea vasiformis | 44146 | 0.016 | |
| Apophysomyces elegans | 42358 | 0.016 | |
| Syncephalastrum racemosum | 18193 | 0.016 |
Data sourced from Fu, Y., et al. (2020). This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol. Nature Communications.[2]
Experimental Protocols
Detailed Methodology for Antifungal Susceptibility Testing of this compound (CLSI Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 for yeasts and M38-A2 for molds, as referenced in studies on this compound.[1]
-
Preparation of this compound Stock and Working Solutions:
-
Dissolve this compound in 100% DMSO to a stock concentration of 1 mg/mL.
-
Perform serial dilutions of the this compound stock solution in RPMI 1640 medium to prepare working solutions at 2x the final desired concentrations.
-
-
Preparation of Fungal Inoculum:
-
Yeasts: Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Molds: Culture the mold on Potato Dextrose Agar until sufficient sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.
-
-
Assay Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Add 100 µL of the 2x this compound working solutions to the appropriate wells.
-
Add 100 µL of the fungal inoculum to each well containing the this compound solution. This will result in a 1:2 dilution of the drug and the inoculum, achieving the final desired concentrations.
-
Include a drug-free (growth) control well containing 100 µL of RPMI 1640 and 100 µL of the fungal inoculum.
-
Include a sterility control well containing 200 µL of RPMI 1640 only.
-
Include a vehicle control well with the highest concentration of DMSO used in the assay.
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Incubation times vary by organism:
-
Candida spp.: 24-48 hours.
-
Aspergillus spp. and most other molds: 48-72 hours.
-
Mucorales: 24 hours.
-
-
-
Reading the Results (MEC Determination):
-
The endpoint for this compound is the Minimal Effective Concentration (MEC).
-
The MEC is defined as the lowest drug concentration at which a significant change in morphology is observed compared to the growth control. This typically appears as small, compact, and rounded cells or hyphal fragments.
-
The results should be read visually, often with the aid of an inverted microscope.
-
Mandatory Visualizations
Caption: this compound's mechanism of action via inhibition of the GPI biosynthesis pathway.
Caption: Experimental workflow for this compound antifungal susceptibility testing.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement - PMC [pmc.ncbi.nlm.nih.gov]
Improving the yield of Jawsamycin through fermentation optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Jawsamycin through fermentation optimization.
Troubleshooting Guide
This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.
Q1: Why is my this compound yield consistently low or nonexistent?
A1: Low or no this compound production can stem from several factors. Systematically investigate the following possibilities:
-
Inoculum Quality: Ensure you are starting with a healthy, high-quality inoculum of Streptomyces luteoverticillatus or Streptomyces roseoverticillatus. An old or poorly maintained seed culture will result in poor growth and minimal secondary metabolite production.
-
Media Composition: The composition of your fermentation medium is critical. This compound production is known to be positively influenced by the presence of potato starch, malt extract, yeast extract, and potassium phosphate (KH2PO4)[1]. An imbalance or lack of these key nutrients can significantly hinder yield.
-
Inadequate Aeration and Agitation: Streptomyces are aerobic bacteria, and sufficient dissolved oxygen is crucial for both growth and secondary metabolism. Ensure adequate agitation and aeration to maintain optimal dissolved oxygen levels. Mycelial pellet formation, common in Streptomyces fermentations, can lead to oxygen limitation in the core of the pellets.
-
Suboptimal pH: The pH of the fermentation broth can significantly impact enzyme activity and nutrient uptake. While the optimal pH for this compound production is not explicitly documented in the provided search results, most Streptomyces species favor a pH near neutral (7.0) for antibiotic production. Monitor and control the pH throughout the fermentation process.
-
Incorrect Fermentation Temperature: Temperature affects microbial growth and enzyme kinetics. The producer strain for this compound has been cultivated at 28°C[2]. Deviations from the optimal temperature can negatively impact this compound production.
-
Contamination: Contamination with other fast-growing microorganisms can outcompete the producer strain for nutrients and alter the fermentation environment, leading to a complete loss of this compound production. Regularly check for contamination through microscopy and plating.
Q2: I am observing good biomass growth, but the this compound yield is still low. What could be the issue?
A2: This scenario, often referred to as "decoupling" of growth and production, is common in secondary metabolite fermentations. Here are the likely causes:
-
Nutrient Limitation or Repression: While the primary growth phase may have sufficient nutrients, the switch to secondary metabolism and this compound production might be triggered by the limitation of a specific nutrient (e.g., phosphate) or the depletion of a readily metabolizable carbon source that causes catabolite repression.
-
Suboptimal Precursor Availability: this compound is a polyketide-nucleoside hybrid. Its biosynthesis requires specific precursors derived from primary metabolism. If the metabolic flux towards these precursors is low, this compound production will be limited despite good biomass accumulation.
-
Inappropriate Timing of Induction: The expression of the this compound biosynthetic gene cluster is likely tightly regulated and may require specific signaling molecules or environmental cues that occur during the late exponential or stationary phase of growth.
Q3: How can I address the issue of mycelial pellet formation and its impact on yield?
A3: Mycelial pellet formation is a common characteristic of Streptomyces fermentations in submerged cultures. While pellets can sometimes be beneficial, large, dense pellets can lead to mass transfer limitations.
-
Inoculum Preparation: The morphology of the inoculum can influence pellet formation in the production culture. Using a more dispersed seed culture can sometimes lead to a more filamentous growth in the fermenter.
-
Mechanical Agitation: Increasing the agitation speed can help to break up large pellets and improve mass transfer. However, excessive shear can also damage the mycelia and reduce productivity.
-
Media Formulation: The composition of the medium, including the concentration of divalent cations like Ca2+ and Mg2+, can influence pellet formation.
Q4: My this compound yield is inconsistent between batches. How can I improve reproducibility?
A4: Inconsistent yields are often due to a lack of tight control over fermentation parameters. To improve reproducibility:
-
Standardize Inoculum Preparation: Implement a standardized protocol for preparing your seed cultures, ensuring consistent age, cell density, and morphology.
-
Precise Media Preparation: Accurately weigh all media components and ensure complete dissolution. Use high-quality reagents.
-
Monitor and Control Key Parameters: Continuously monitor and control pH, temperature, and dissolved oxygen levels throughout the fermentation.
-
Consistent Fermentation Duration: Harvest the fermentation at a consistent time point, ideally determined through a time-course study to identify the peak of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for this compound production?
A1: An optimized medium that yielded 10 mg/L of this compound in shake flasks was developed using a Plackett-Burman experimental design followed by a central composite design. The key components identified for a positive influence on production were potato starch, malt extract, yeast extract, and KH2PO4[1]. While the exact final concentrations from the optimization are not detailed in the provided results, these components should be the focus of your media optimization studies.
Q2: What are the recommended physical parameters for this compound fermentation?
A2: Based on available information, the following parameters have been used:
-
Temperature: 28°C[2]
-
Agitation: Performed in shake flasks, suggesting the need for continuous agitation to ensure aeration.
-
Fermentation Time: 7 days[2]
Q3: How can I quantify the amount of this compound in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of secondary metabolites like this compound. You would need to develop a method using a suitable column (e.g., C18) and a mobile phase that allows for the separation of this compound from other components in the broth. A validated analytical standard of this compound is required for accurate quantification. Mass spectrometry (LC-MS) can also be used for more sensitive and specific detection and quantification[3][4][5][6].
Q4: What is the biosynthetic pathway for this compound?
A4: this compound is a polyketide-nucleoside hybrid. Its biosynthesis involves a highly unusual iterative polyketide synthase (iPKS) that collaborates with a radical S-adenosyl methionine (SAM) cyclopropanase to create its unique polycyclopropane backbone. The polyketide intermediate is then condensed with an uridyl moiety by an aminotransferase[7].
Data Presentation
Table 1: Hypothetical Data on the Effect of Key Media Components on this compound Yield
This table presents hypothetical data to illustrate the potential impact of varying concentrations of key media components on this compound yield, based on the general principles of Streptomyces fermentation optimization. This data is for illustrative purposes and should be confirmed by experimentation.
| Experiment ID | Potato Starch (g/L) | Malt Extract (g/L) | Yeast Extract (g/L) | KH2PO4 (g/L) | This compound Yield (mg/L) |
| J-01 | 10 | 5 | 2 | 0.5 | 3.2 |
| J-02 | 20 | 5 | 2 | 0.5 | 5.8 |
| J-03 | 15 | 10 | 2 | 0.5 | 6.5 |
| J-04 | 15 | 5 | 4 | 0.5 | 7.1 |
| J-05 | 15 | 5 | 2 | 1.0 | 4.5 |
| J-06 (Optimized) | 20 | 10 | 4 | 0.8 | 10.0 |
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
This protocol outlines a basic procedure for the cultivation of Streptomyces luteoverticillatus for this compound production in shake flasks.
-
Inoculum Preparation (Seed Culture):
-
Aseptically transfer a loopful of a mature S. luteoverticillatus culture from an agar plate to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).
-
Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48-72 hours, or until good growth is observed.
-
-
Production Culture:
-
Prepare the production medium. An example of a starting medium could be: 20 g/L potato starch, 10 g/L malt extract, 4 g/L yeast extract, and 0.8 g/L KH2PO4. Adjust the pH to 7.0 before autoclaving.
-
Dispense 100 mL of the production medium into 500 mL baffled flasks.
-
Inoculate the production flasks with 5% (v/v) of the seed culture.
-
Incubate the production flasks at 28°C on a rotary shaker at 200 rpm for 7 days.
-
-
Sampling and Analysis:
-
Withdraw samples aseptically at regular intervals (e.g., every 24 hours) to monitor growth (e.g., by measuring dry cell weight) and this compound production (by HPLC).
-
To extract this compound, the whole broth can be extracted with an equal volume of ethyl acetate. The organic phase is then separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., methanol) for HPLC analysis.
-
Protocol 2: Media Optimization using Plackett-Burman Design
This protocol provides a framework for using a Plackett-Burman design to screen for the most significant media components affecting this compound production.
-
Factor Selection: Identify a list of potential media components to investigate (e.g., potato starch, malt extract, yeast extract, KH2PO4, glucose, peptone, CaCO3, etc.).
-
Design of Experiment:
-
For 'n' variables, a Plackett-Burman design will require 'n+1' experiments.
-
Assign a high (+) and a low (-) level for each variable.
-
Use statistical software or a design matrix to set up the experimental runs, where each run has a specific combination of high and low levels for each factor.
-
-
Execution:
-
Prepare the fermentation media for each experimental run according to the design matrix.
-
Perform the shake flask fermentations as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the this compound yield for each run.
-
Analyze the results using statistical software to determine the main effect of each variable. The factors with the largest effects (positive or negative) are considered the most significant.
-
-
Follow-up Optimization: The significant factors identified can then be further optimized using a response surface methodology like a central composite design to find their optimal concentrations.
Mandatory Visualization
Caption: Simplified biosynthetic pathway of this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arodes.hes-so.ch [arodes.hes-so.ch]
- 4. Universal response method for the quantitative analysis of multi-components in josamycin and midecamycin using liquid chromatography coupled with charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitation of antibiotics in fresh fermentation medium by hydrophilic interaction chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. Stepwise cyclopropanation on the polycyclopropanated polyketide formation in this compound biosynthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Addressing off-target effects of Jawsamycin in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of Jawsamycin in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a natural product that acts as a potent and selective inhibitor of the fungal enzyme Spt14 (also known as Gpi3).[1][2] This enzyme catalyzes the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for anchoring certain proteins to the cell surface in fungi.[1][2] this compound shows high selectivity for the fungal Spt14 over its human homolog, PIG-A.[1][2]
Q2: Is this compound cytotoxic to mammalian cells?
Studies have shown that this compound does not exhibit significant cytotoxicity in various human cell lines, including HCT116, HEK293, HEPG2, and K562, at concentrations up to 50 μM.[2] This is consistent with its high selectivity for the fungal target enzyme over the human counterpart.[1][2]
Q3: My chemogenomic profiling data with this compound in S. cerevisiae shows a hit related to pre-mRNA splicing (MUD2). Does this indicate an off-target effect on splicing?
This is an important observation. The homozygous profiling (HOP) in yeast did identify the pre-mRNA splicing component gene MUD2 as a synthetic lethal hit with this compound treatment.[2] However, this is likely not a direct off-target effect on the splicing machinery. The gene for this compound's primary target, SPT14, contains an intron in S. cerevisiae. Therefore, the synthetic lethality observed with the deletion of MUD2 is thought to be a consequence of compromised splicing of the SPT14 transcript, further sensitizing the cells to the direct inhibition of the Spt14 protein by this compound.[2] This finding can be considered a further validation of Spt14 as the primary target.
Q4: I am observing an unexpected phenotype in my mammalian cells upon this compound treatment. What are the first troubleshooting steps?
If you observe an unexpected phenotype, it is crucial to systematically rule out common experimental issues and potential off-target effects. Here is a general workflow to follow:
-
Confirm Compound Integrity and Concentration: Ensure your this compound stock is not degraded and that the final concentration in your assay is accurate.
-
Perform Dose-Response and Time-Course Experiments: This will help determine if the observed phenotype is dose- and time-dependent.
-
Include Proper Controls: Always use a vehicle control (e.g., DMSO) at the same final concentration as in your this compound-treated samples.
-
Assess General Cytotoxicity: Use a standard cytotoxicity assay like the MTT assay to confirm that the observed phenotype is not simply a result of cell death.
-
Validate On-Target Engagement: If possible, use an assay to confirm that this compound is engaging its intended pathway, even in mammalian cells where the primary target is absent. For instance, you could use a structural analog of this compound known to be inactive as a negative control.
Troubleshooting Guide: Unexpected Phenotypes
This guide provides a structured approach to investigating unexpected cellular phenotypes observed during treatment with this compound.
Problem 1: Reduced cell proliferation or viability at high concentrations.
While this compound has low cytotoxicity at lower concentrations, high concentrations may induce stress responses or off-target effects.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Experimental Protocols:
-
MTT Cell Viability Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5][6]
-
Mitochondrial Toxicity Assay: Assays like the Seahorse XF Analyzer or the Mitochondrial ToxGlo™ Assay can assess whether the compound is impairing mitochondrial function.[1][7][8][9]
-
Proteomic Analysis: Quantitative proteomics can identify changes in protein expression that may point to affected pathways.[10][11][12]
Problem 2: Altered cellular morphology or signaling pathways unrelated to GPI anchor biosynthesis.
This could indicate engagement with secondary targets.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Experimental Protocols:
-
Kinase Profiling: A broad panel of kinases can be screened to identify any off-target kinase inhibition.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to validate direct binding of this compound to a suspected off-target protein in intact cells.
Data Summary
Table 1: this compound Activity and Cytotoxicity
| Organism/Cell Line | Assay | Endpoint | Value | Reference |
| S. cerevisiae | Growth Inhibition | IC50 | ~800 nM | [13] |
| S. cerevisiae | Reporter Gene Assay | IC50 | ~7 µM | [13] |
| Human HCT116 cells | Cytotoxicity | No effect up to | 10 µM | [2] |
| Human HEK293, HEPG2, K562 cells | WST-1 Cytotoxicity | No effect up to | 50 µM | [2] |
Signaling Pathways and Experimental Workflows
Caption: this compound's on-target pathway and off-target investigation.
Detailed Experimental Protocols
MTT Cell Viability Assay
Objective: To assess the cytotoxic effects of this compound on mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader (570 nm absorbance)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Mitochondrial Toxicity Assay (Conceptual Protocol)
Objective: To determine if this compound induces mitochondrial dysfunction.
Principle: Compare cell viability in glucose-containing versus galactose-containing media. Cells with mitochondrial dysfunction are more sensitive to toxicity in galactose media as they are forced to rely on oxidative phosphorylation for ATP production.
Materials:
-
Mammalian cell line of interest
-
Glucose-containing complete culture medium
-
Galactose-containing complete culture medium
-
This compound stock solution (in DMSO)
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
-
Luminometer
Procedure:
-
Seed cells in two separate 96-well plates, one for glucose and one for galactose conditions.
-
Allow cells to acclimate to the respective media for 24 hours.
-
Treat cells with a dose range of this compound in both glucose and galactose media.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Measure cell viability using a luminescence-based assay that quantifies ATP levels.
-
Compare the dose-response curves between the glucose and galactose conditions. A significant leftward shift in the curve in the galactose medium suggests mitochondrial toxicity.
References
- 1. agilent.com [agilent.com]
- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mitochondrial toxicity assays [bio-protocol.org]
- 8. promega.com [promega.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pnas.org [pnas.org]
- 11. Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolomic, Proteomic, and Single-Cell Proteomic Analysis of Cancer Cells Treated with the KRASG12D Inhibitor MRTX1133 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Refinement of Jawsamycin delivery methods in in vivo models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Jawsamycin delivery in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a polyketide natural product isolated from the bacterium Streptoverticillium fervens.[1] It functions as a potent and selective inhibitor of the fungal enzyme Spt14/Gpi3, which is the catalytic subunit of UDP-glycosyltransferase.[2][3] This enzyme mediates the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for attaching proteins to the plasma membrane and maintaining the integrity of the fungal cell wall.[2][4][5] this compound has demonstrated antifungal activity in vitro against a range of pathogenic fungi, including Mucorales, and has shown efficacy in a mouse model of invasive pulmonary mucormycosis.[2][6]
Q2: What are the primary challenges associated with the in vivo delivery of this compound?
A2: The main challenge in delivering this compound in vivo is its poor aqueous solubility, a common characteristic of polyketides.[1][7][8][9] This can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution in aqueous-based vehicles, leading to inaccurate dosing and potential for injection site irritation or embolism.[10]
-
Low Bioavailability: Poor solubility can limit the absorption of this compound from the administration site, resulting in low and variable systemic exposure.[8][11]
-
Inconsistent Results: Variability in drug dissolution and absorption can lead to high variability in experimental outcomes, making it difficult to establish a clear dose-response relationship.[11]
Q3: What are the recommended starting points for formulating this compound for in vivo studies?
A3: Given its hydrophobic nature, a formulation strategy aimed at enhancing solubility is crucial. A common starting point for poorly soluble compounds is to first create a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into a suitable aqueous vehicle for administration.[12] However, the final concentration of the organic solvent should be kept low (typically <10% for DMSO) to minimize toxicity.[12] For further refinement, exploring the formulation strategies outlined in the troubleshooting section is recommended.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the in vivo administration of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Precipitation of this compound in the formulation upon preparation or before administration. | Poor solubility of this compound in the chosen vehicle. | 1. Optimize the Vehicle Composition: - Co-solvents: Increase the concentration of a water-miscible organic co-solvent (e.g., DMSO, ethanol, PEG 300/400) in the final formulation. Always conduct a vehicle-only control to assess tolerability in the animal model.[8][9] - pH Adjustment: Test the solubility of this compound at different pH values to determine if it is pH-dependent. Adjusting the pH of the vehicle may improve solubility.[8] - Surfactants: Incorporate a non-ionic surfactant (e.g., Tween® 80, Cremophor® EL) to aid in solubilization and prevent precipitation by forming micelles.[8]2. Gentle Warming and Vortexing: During preparation, gentle warming and thorough vortexing can help dissolve the compound.[12] Ensure the solution remains clear upon cooling to room temperature. |
| High variability in plasma concentrations and/or efficacy between animals. | Poor and variable oral bioavailability due to solubility-limited absorption. | 1. Enhance Solubility and Dissolution Rate: - Lipid-Based Formulations: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS). These formulations can improve solubility and maintain the drug in a dissolved state in the gastrointestinal tract.[7][13] - Particle Size Reduction: If using a suspension, reducing the particle size through micronization or creating a nanosuspension can increase the surface area for dissolution.[8][11][14] - Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer matrix to enhance its dissolution rate.[7]2. Alternative Route of Administration: If oral bioavailability remains low, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection, which bypass absorption barriers. |
| Adverse effects observed in animals (e.g., irritation at the injection site, lethargy, weight loss). | Vehicle toxicity or off-target effects of this compound. | 1. Assess Vehicle Toxicity: Administer a vehicle-only control group to determine if the observed adverse effects are due to the formulation components.[12] High concentrations of organic solvents or certain surfactants can be toxic.[12]2. Reduce Dose: The administered dose of this compound may be too high, leading to systemic toxicity. Perform a dose-ranging study to identify a maximum tolerated dose.[12]3. Refine Formulation: If local irritation occurs at the injection site, ensure the pH of the formulation is close to physiological levels and that the compound is fully dissolved.[12] |
| Lack of efficacy in the in vivo model despite in vitro potency. | Poor exposure at the target site due to low bioavailability, rapid metabolism, or instability. | 1. Confirm In Vivo Exposure: Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and, if possible, in the target tissue over time.[11]2. Evaluate Compound Stability: Assess the stability of this compound in the prepared formulation over the duration of the experiment. Prepare fresh dosing solutions for each administration if stability is a concern.[12]3. Increase the Dose: If the compound is well-tolerated but exposure is low, a higher dose may be necessary to achieve therapeutic concentrations.[12] |
Formulation Strategies for Poorly Soluble Compounds
The following table summarizes various formulation strategies that can be employed to enhance the in vivo delivery of this compound.
| Formulation Strategy | Description | Potential Fold-Increase in Oral Bioavailability | Key Considerations |
| Co-solvents | A mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol).[9] | 2 to 5-fold | Potential for toxicity at high concentrations.[12] |
| Lipid-Based Formulations (e.g., SEDDS) | Anhydrous systems of oils, surfactants, and co-surfactants that form a microemulsion upon contact with aqueous fluids.[7][13] | 2 to 10-fold | Requires careful selection of excipients to ensure stability and avoid gastrointestinal irritation. |
| Particle Size Reduction (Nanosuspensions) | Reducing the particle size of the drug to the nanometer range to increase the surface area and dissolution velocity.[8][14] | 2 to 20-fold | Requires specialized equipment for production and characterization. |
| Amorphous Solid Dispersions | Dispersing the drug in an amorphous (non-crystalline) state within a hydrophilic polymer matrix.[7][11] | 2 to 20-fold | The amorphous form can be physically unstable and may recrystallize over time. |
| Complexation with Cyclodextrins | Forming an inclusion complex where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.[8][13] | 2 to 10-fold | The size of the drug molecule must be compatible with the cyclodextrin cavity. |
Note: The actual fold-increase in bioavailability is highly dependent on the specific compound and the composition of the formulation.[11]
Experimental Protocols
Protocol 1: Basic Formulation for Intraperitoneal (IP) Injection in Mice
This protocol provides a starting point for formulating this compound for IP administration.
Objective: To prepare a simple formulation of this compound for in vivo testing.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG 300 or PEG 400
-
Tween® 80
-
Sterile saline (0.9% NaCl)
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 50 mg/mL). Gentle warming and vortexing may be used to aid dissolution.[12]
-
Prepare the Vehicle: A common vehicle can be prepared by mixing a co-solvent and a surfactant with saline. For example, a vehicle consisting of 10% DMSO, 40% PEG 300, 5% Tween® 80, and 45% saline.
-
Prepare the Dosing Solution: Dilute the this compound stock solution with the vehicle to achieve the final desired concentration for injection. For example, to prepare a 5 mg/mL dosing solution, add 1 part of the 50 mg/mL stock solution to 9 parts of the vehicle.
-
Administration: Administer the dosing solution to the animals via IP injection at the desired volume (e.g., 10 mL/kg body weight).
-
Controls: Always include a vehicle-only control group to assess any effects of the formulation itself.[12]
Protocol 2: Pharmacokinetic (PK) Study Design
Objective: To determine the pharmacokinetic profile of this compound after administration.
Methodology:
-
Animal Model: Use the appropriate animal model (e.g., mice, rats) for the study.
-
Dosing: Administer this compound via the intended route (e.g., oral gavage, IP, IV). Include an IV administration group to determine absolute bioavailability.[11]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) from a suitable site (e.g., tail vein, saphenous vein).[11]
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.[11]
-
Pharmacokinetic Analysis: Use non-compartmental analysis to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).[11]
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.[11]
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Spt14/Gpi3, disrupting GPI anchor biosynthesis and fungal cell wall integrity.
Troubleshooting Workflow for Low In Vivo Efficacy
Caption: A logical workflow for troubleshooting and optimizing the in vivo efficacy of this compound.
References
- 1. This compound | C32H43N3O6 | CID 10415505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. worldscientific.com [worldscientific.com]
Jawsamycin Structure-Activity Relationship (SAR) Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common limitations encountered during Jawsamycin SAR studies.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing detailed protocols and data interpretation guidance.
Quantitative Data Summary: this compound Analog Activity
A focused set of this compound derivatives (JD-X) were prepared and profiled against four fungal pathogens, revealing a tight structure-activity relationship.[1] The following table summarizes the Minimum Effective Concentrations (MECs) of selected analogs compared to the parent compound.
| Compound | Modification | R. oryzae MEC (µg/mL) | A. fumigatus MEC (µg/mL) | F. solani MEC (µg/mL) | S. apiospermum MEC (µg/mL) |
| This compound | - | ≤0.008 | 0.25 | 0.016 | 0.031 |
| JD-1 | Dihydro uracil moiety modification | >4 | >4 | >4 | >4 |
| JD-2 | Dihydro uracil moiety modification | >4 | >4 | >4 | >4 |
| JD-10 | Dihydro uridine moiety modification | >4 | >4 | >4 | >4 |
| JD-14 | Acetonide protected | 0.016 | 0.5 | 0.031 | 0.063 |
| JD-16 | Double bond in fatty acid tail | 0.016 | 0.5 | 0.031 | 0.063 |
| JD-17 | Hydroxy group in fatty acid tail | 0.5 | >4 | 2 | 1 |
| JD-18 | Butylamine group in fatty acid tail | >4 | >4 | >4 | >4 |
| JD-19 | Ethinyl group in fatty acid tail | 0.063 | 1 | 0.25 | 0.125 |
| JD-20 | Vinyl methylester in fatty acid tail | 0.125 | 2 | 0.5 | 0.25 |
Data adapted from Fu et al., 2020.[1][2]
Q1: My novel this compound analog shows a complete loss of antifungal activity. How can I determine if this is due to a lack of target engagement or other factors like cell permeability or efflux?
A1: A complete loss of activity in a novel analog is a common challenge in this compound SAR studies, especially when modifying the dihydro-UDP headgroup, which is critical for activity.[1] To dissect the cause, a multi-step approach is recommended.
Experimental Protocol: Differentiating Target Engagement from Permeability/Efflux Issues
1. In Vitro Target Engagement Assay (using fungal cell lysate):
-
Objective: To determine if the analog can inhibit the Spt14/Gpi3 enzyme in a cell-free system, thus bypassing the need for cell penetration.
-
Methodology:
-
Prepare Fungal Cell Lysate:
-
Grow a susceptible fungal strain (e.g., Saccharomyces cerevisiae) to mid-log phase.
-
Harvest cells by centrifugation and wash with lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitors).
-
Lyse the cells using mechanical disruption (e.g., bead beating or sonication) on ice.
-
Clarify the lysate by centrifugation to remove cell debris. The supernatant contains the target enzyme.
-
-
Enzyme Inhibition Assay:
-
This assay measures the activity of the GPI-N-acetylglucosaminyltransferase (GPI-GnT) complex containing Spt14/Gpi3.
-
A common method is a radiometric assay using radiolabeled UDP-[³H]GlcNAc as a substrate and phosphatidylinositol (PI) as the acceptor.
-
Reaction Mixture: Fungal lysate, PI liposomes, UDP-[³H]GlcNAc, and varying concentrations of your this compound analog or control (this compound, inactive analog).
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C).
-
Stop the reaction and extract the lipids.
-
Separate the product ([³H]GlcNAc-PI) from the unreacted substrate using thin-layer chromatography (TLC).
-
Quantify the radioactivity of the product spot to determine the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each analog concentration compared to the vehicle control.
-
Determine the IC50 value of your analog. If the IC50 is low, it suggests the analog can inhibit the target. A high or undetermined IC50 points to a lack of target engagement.
-
-
2. Fungal Protoplast Assay:
-
Objective: To assess the activity of the analog on fungal cells lacking the cell wall, which can be a barrier to compound entry.
-
Methodology:
-
Generate Protoplasts:
-
Treat fungal cells with cell wall-degrading enzymes (e.g., zymolyase, lyticase) in an osmotically stabilizing buffer (e.g., sorbitol or mannitol).
-
-
Antifungal Susceptibility Testing:
-
Perform a microbroth dilution assay with the generated protoplasts using your analog.
-
Incubate and determine the Minimum Inhibitory Concentration (MIC).
-
-
Interpretation:
-
If the analog is active against protoplasts but not whole cells, it suggests the cell wall is hindering its entry.
-
-
3. Efflux Pump Inhibitor Co-treatment:
-
Objective: To determine if the analog is a substrate for fungal efflux pumps.
-
Methodology:
-
Perform a standard antifungal susceptibility test (e.g., microbroth dilution) with your analog in the presence and absence of a known efflux pump inhibitor (e.g., verapamil, FK506).
-
Interpretation:
-
A significant decrease in the MIC of your analog in the presence of the efflux pump inhibitor suggests that the analog is being actively removed from the cell.
-
-
Q2: I am having difficulty synthesizing this compound analogs due to the complexity of the molecule. What are some alternative approaches?
A2: The total synthesis of this compound is indeed challenging.[1] A more accessible approach is the semi-synthesis of analogs starting from the natural product.
Experimental Protocol: Semi-synthesis of this compound Analogs
-
Starting Material: Purified this compound.
-
General Strategy:
-
Protection of Reactive Groups: Protect sensitive functional groups, such as the diols in the dihydro-uridine moiety, using a protecting group like acetonide. This allows for selective modification of other parts of the molecule.[1]
-
Modification of the Fatty Acid Tail: The cyclopropylated fatty acid tail is a more amenable site for modification.
-
Olefin Metathesis: If your protected this compound has a terminal double bond (like in the precursor to JD-16), you can use olefin metathesis to introduce new functional groups.
-
Oxidative Cleavage and Functionalization: As demonstrated in the synthesis of other complex natural product analogs, oxidative cleavage of a diol can yield an aldehyde, which can then be further modified through reactions like reductive amination to introduce diverse side chains.[3][4]
-
-
Deprotection: Remove the protecting group(s) to yield the final analog.
-
-
Purification: Use High-Performance Liquid Chromatography (HPLC) for the purification of the final products.[5]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits the fungal enzyme Spt14 (also known as Gpi3), which is the catalytic subunit of the UDP-glycosyltransferase.[1][6] This enzyme catalyzes the first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2][6] GPI anchors are essential for attaching certain proteins to the fungal cell membrane, and these proteins are crucial for maintaining the integrity of the fungal cell wall.[1][6] By inhibiting this initial step, this compound disrupts the entire GPI biosynthesis pathway, leading to a compromised cell wall and ultimately fungal cell death.[1]
Q2: Why does this compound show selectivity for the fungal target over the human homolog?
A2: While human cells have a homologous enzyme called PIG-A, this compound exhibits significant selectivity for the fungal Spt14.[1][7] The S. cerevisiae Spt14 shares about 40% identity with its human homolog.[8] This difference in amino acid sequence likely results in structural variations in the active site or allosteric sites of the enzyme, leading to the observed selectivity of this compound.[8] this compound does not show significant cytotoxicity against human cell lines at concentrations effective against fungi.[1][7]
Q3: What are the key structural features of this compound that are important for its antifungal activity?
A3: Based on initial SAR studies, the following features are crucial:
-
Dihydro-UDP Headgroup: This part of the molecule is thought to mimic the natural substrate (UDP-GlcNAc) and is critical for binding to the active site of Spt14.[1] Modifications in this region have consistently led to a complete loss of activity.[1]
-
Cyclopropylated Fatty Acid Tail: While some modifications are tolerated, the overall structure and lipophilicity of this tail are important for activity.[1] For instance, a naturally occurring analog with a double bond in the tail (JD-16) retained good potency.[1] However, introducing polar groups like hydroxyl or amine groups significantly reduces or abolishes activity.[1]
Q4: What are some common pitfalls in this compound SAR studies?
A4:
-
Overlooking Compound Stability: Polyketides can be unstable under certain pH or temperature conditions. Ensure that your experimental conditions do not lead to the degradation of your analogs.
-
Ignoring Potential for Off-Target Effects: While this compound is known to target Spt14, novel analogs could potentially have off-target effects. It is good practice to include counter-screens to rule out non-specific activity.
-
Limited Structural Diversity in Analog Libraries: Due to synthetic challenges, it can be tempting to only explore a narrow chemical space. Employing diverse synthetic strategies, including semi-synthesis and exploring different regions of the molecule, is crucial for discovering analogs with improved properties.
-
Lack of In Vivo Testing: In vitro activity does not always translate to in vivo efficacy. Promising analogs should be advanced to animal models to assess their pharmacokinetic properties and in vivo antifungal activity.[1][6]
Visualizations
This compound's Mechanism of Action: Inhibition of GPI Biosynthesis
Caption: this compound inhibits the Spt14/Gpi3 subunit of the GPI-GnT complex.
Experimental Workflow for this compound Analog Evaluation
Caption: A typical workflow for the synthesis and evaluation of this compound analogs.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin [frontiersin.org]
- 4. Synthesis and characterization of semisynthetic analogs of the antifungal occidiofungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Purification, biochemical characterization and self-assembled structure of a fengycin-like antifungal peptide from Bacillus thuringiensis strain SM1 [frontiersin.org]
- 6. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Therapeutic Index of Jawsamycin Derivatives
Welcome to the technical support center for researchers working with Jawsamycin and its derivatives. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise during the synthesis, formulation, and biological evaluation of this compound derivatives.
| Question ID | Question | Answer |
| SOL-01 | My this compound derivative has poor aqueous solubility, leading to precipitation in my in vitro assay medium. How can I address this? | This compound and its derivatives are known to be lipophilic, which can lead to solubility challenges in aqueous-based assay media like RPMI-1640. Here are several strategies to mitigate this: • Use of Co-solvents: Prepare a high-concentration stock solution in 100% DMSO. When diluting into your aqueous assay medium, ensure the final DMSO concentration is kept low, ideally below 1% (v/v), to avoid solvent-induced toxicity to the fungal cells.[1] • Formulation with Surfactants: For in vitro assays, incorporating a non-ionic surfactant such as Tween 80 (at a low concentration, e.g., 0.01-0.1%) in the assay medium can help to maintain the solubility of lipophilic compounds.[1] • Nanosuspension: For more advanced applications, preparing a nanosuspension of your compound can significantly improve its solubility and dispersion in aqueous media. This involves reducing the particle size of the drug to the nanometer range, often stabilized by surfactants.[1] |
| MIC-01 | I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for the same this compound derivative across different experiments. What are the likely causes? | Inconsistent MIC results for lipophilic compounds like this compound derivatives can stem from several factors: • Compound Precipitation: As addressed in SOL-01 , poor solubility can lead to variable effective concentrations of the compound in the assay wells. Visually inspect your assay plates for any signs of precipitation. • Inoculum Variability: Ensure that your fungal inoculum is standardized according to established protocols (e.g., CLSI guidelines) to a 0.5 McFarland standard. Variations in inoculum density can significantly impact MIC values.[2][3] • Plastic Binding: Lipophilic compounds can adhere to the surface of plastic labware, such as pipette tips and microtiter plates, reducing the actual concentration in the assay medium. To minimize this, consider using low-retention plasticware. • Media Composition: Ensure the composition of your test medium is consistent between experiments, as variations in pH or nutrient content can affect both fungal growth and compound activity. |
| SYN-01 | I am having difficulty with the multi-step synthesis of a this compound derivative. Are there any general tips for improving yield and purity? | The synthesis of complex natural product analogs like this compound derivatives can be challenging. While specific advice depends on the reaction, here are some general tips: • Protecting Groups: The this compound scaffold contains multiple reactive functional groups. Judicious use of protecting groups, such as acetonides for diols, is crucial to prevent side reactions.[4] • Purification: Due to the lipophilic nature of these compounds, purification can be challenging. Reverse-phase chromatography (e.g., C18) is often more effective than normal-phase silica gel chromatography. • Stepwise Approach: For modifications to the polycyclopropyl tail, a stepwise approach is often necessary, involving protection of other parts of the molecule, modification, and then deprotection.[4] |
| STB-01 | How stable are this compound derivatives in solution, and what are the optimal storage conditions? | The stability of this compound and its derivatives can be influenced by solvent, temperature, and pH. • DMSO Stock Solutions: For long-term storage, it is recommended to store stock solutions in anhydrous DMSO at -20°C or -80°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution. • Aqueous Solutions: this compound and its derivatives are susceptible to degradation in aqueous solutions, particularly at non-neutral pH. It is advisable to prepare fresh dilutions in aqueous media for each experiment. The stability in aqueous solutions at physiological temperature (37°C) may be limited. |
| TOX-01 | My this compound derivative shows potent antifungal activity but also significant cytotoxicity to mammalian cells. How can I improve the therapeutic index? | Enhancing the therapeutic index involves increasing the compound's selectivity for the fungal target (Spt14) over its human homolog (PIG-A).[4] • Structure-Activity Relationship (SAR) Studies: Systematically modify different parts of the this compound scaffold (the dihydro uracil moiety, the dihydro uridine moiety, and the cyclopropylated fatty acid tail) and assess the antifungal activity and mammalian cell cytotoxicity of each new derivative.[4][5] This will help identify which structural features contribute to potency and which are associated with toxicity. • Target-Based Assays: Utilize in vitro assays that directly measure the inhibition of fungal Spt14 and human PIG-A to quantitatively assess selectivity. This can guide the rational design of more selective derivatives. |
Data Presentation
The following tables summarize key quantitative data for this compound and its derivatives to facilitate comparison.
Table 1: Antifungal Activity of this compound and Selected Derivatives
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MEC (µg/mL) | Rhizopus oryzae MEC (µg/mL) | Fusarium solani MEC (µg/mL) |
| This compound | 1.2 | 0.06 | ≤0.008 | 0.03 |
| JD-10 | >25 | >25 | >25 | >25 |
| JD-11 | >25 | >25 | >25 | >25 |
| JD-12 | >25 | >25 | >25 | >25 |
| JD-20 | 2.5 | 0.25 | 0.016 | 0.12 |
| Data sourced from Fu et al., 2020.[4][5][6] MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration. |
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) | Cell Type |
| HCT116 | >10 | Human Colon Carcinoma |
| HEK293 | >50 | Human Embryonic Kidney |
| HepG2 | >50 | Human Liver Carcinoma |
| K562 | >50 | Human Myelogenous Leukemia |
| Data sourced from Fu et al., 2020.[4] IC₅₀: Half-maximal inhibitory concentration. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound derivatives.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain on an appropriate agar plate (e.g., Potato Dextrose Agar) and incubate at 35°C for 24-48 hours (for yeasts) or until sufficient sporulation occurs (for molds). b. Prepare a suspension of fungal cells or spores in sterile saline containing 0.05% Tween 80. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. d. Dilute the standardized suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts and 0.4 x 10⁴ to 5 x 10⁴ CFU/mL for molds).
2. Preparation of Compound Dilutions: a. Prepare a stock solution of the this compound derivative in 100% DMSO (e.g., 10 mg/mL). b. In a 96-well microtiter plate, perform a serial two-fold dilution of the compound stock solution in RPMI-1640 medium to achieve a range of desired concentrations. Ensure the final DMSO concentration does not exceed 1%.
3. Inoculation and Incubation: a. Add the diluted fungal inoculum to each well of the microtiter plate containing the compound dilutions. b. Include a positive control well (fungal inoculum in medium with DMSO, no compound) and a negative control well (medium only). c. Incubate the plates at 35°C for 24-48 hours.
4. Determination of MIC/MEC: a. MIC (for yeasts): The MIC is the lowest concentration of the compound at which there is a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control. b. MEC (for molds): The MEC is the lowest concentration of the compound that leads to the growth of small, rounded, compact hyphal forms compared to the long, filamentous hyphae in the positive control well.
Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
1. Cell Culture and Seeding: a. Culture mammalian cells (e.g., HEK293, HepG2) in the recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂. b. Harvest the cells and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the this compound derivative in the cell culture medium. b. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration). c. Incubate the plate for 48-72 hours.
3. MTT Assay: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. b. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathway
Caption: Fungal GPI anchor biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A typical workflow for the synthesis and evaluation of this compound derivatives.
References
- 1. This compound | C32H43N3O6 | CID 10415505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Jawsamycin: A Selective Inhibitor of Fungal Spt14 with High Specificity Over Human PIG-A
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens necessitates the discovery of novel antifungals with unique mechanisms of action. Jawsamycin, a natural product, has been identified as a potent inhibitor of the fungal glycosylphosphatidylinositol (GPI) biosynthesis pathway, a critical process for fungal cell wall integrity.[1][2][3] This guide provides a comparative analysis of this compound's selectivity for its fungal target, Spt14, over the human ortholog, PIG-A, supported by experimental data.
Mechanism of Action: Targeting the GPI Anchor Biosynthesis Pathway
This compound specifically targets Spt14 (also known as Gpi3), the catalytic subunit of the UDP-N-acetylglucosamine (UDP-GlcNAc):phosphatidylinositol N-acetylglucosaminyltransferase (GPI-GnT) complex.[3][4][5] This enzyme catalyzes the first and committed step in the GPI anchor biosynthesis pathway: the transfer of GlcNAc from UDP-GlcNAc to phosphatidylinositol (PI). In fungi, GPI-anchored proteins are essential for cell wall organization and integrity, making this pathway an attractive target for antifungal therapy. The human homolog of Spt14 is Phosphatidylinositol Glycan Anchor Biosynthesis Class A (PIG-A).[1][2][6][7] Despite a sequence identity of approximately 40% between fungal Spt14 and human PIG-A, this compound exhibits a high degree of selectivity for the fungal enzyme.[1][3]
Caption: The GPI anchor biosynthesis pathway and the inhibitory action of this compound.
Quantitative Comparison of this compound Activity
The selectivity of this compound is demonstrated through a combination of fungal growth inhibition assays, reporter gene assays in yeast, and cytotoxicity and GPI anchor analysis in human cells. To date, direct in vitro enzymatic inhibition data (e.g., IC50 values against purified Spt14 and PIG-A) has not been published, likely due to challenges in purifying the active enzyme complex.[8] The available cell-based data provides strong evidence for the selective activity of this compound.
| Assay Type | Target Organism/Cell Line | Target Enzyme | Endpoint Measured | This compound Activity |
| Fungal Activity | ||||
| Reporter Gene Assay | Saccharomyces cerevisiae | Spt14 (GPI pathway) | Inhibition of GPI-anchored reporter | IC50 ≈ 7 µM |
| Antifungal Susceptibility | Rhizopus oryzae | Spt14 | Minimum Effective Concentration (MEC) | MEC ≤ 0.008 µg/mL[9] |
| Antifungal Susceptibility | Absidia corymbifera | Spt14 | Minimum Effective Concentration (MEC) | MEC ≤ 0.008 µg/mL[9] |
| Antifungal Susceptibility | Mucor circinelloides | Spt14 | Minimum Effective Concentration (MEC) | MEC = 0.016 µg/mL[10] |
| Human Cell Activity | ||||
| Cytotoxicity Assay (WST-1) | HCT116, HEK293, HEPG2, K562 | PIG-A (and other cellular targets) | Cell Viability | No effect up to 50 µM[9] |
| FLAER Assay | HCT116 | PIG-A (GPI pathway) | Surface GPI-anchored proteins | No effect on GPI anchor display |
Experimental Methodologies
Reporter Gene Assay for Fungal GPI Pathway Inhibition
This assay was utilized for the initial identification and characterization of this compound's inhibitory effect on the fungal GPI biosynthesis pathway.
-
Principle: A reporter protein (e.g., luciferase) is fused to a GPI-anchoring signal, leading to its localization on the cell surface.[11] Inhibition of the GPI pathway results in the mislocalization or secretion of the reporter protein, which can be quantified.
-
Protocol Outline:
-
Saccharomyces cerevisiae cells expressing the GPI-anchored luciferase reporter are cultured.
-
Cells are treated with a dilution series of this compound or control compounds.
-
After an incubation period, the cells are fractionated into cell pellet and supernatant.
-
Luciferase activity in each fraction is measured using a luminometer.
-
A decrease in luciferase activity in the cell pellet fraction indicates inhibition of GPI anchoring. The IC50 is calculated from the dose-response curve.
-
Caption: Workflow for the reporter gene assay to determine GPI pathway inhibition.
FLAER Assay for Human GPI Anchor Analysis
To assess the selectivity of this compound for the fungal target, its effect on GPI anchor display on human cells was investigated using a FLAER assay.
-
Principle: Fluorescently Labeled Aerolysin (FLAER) is a reagent that specifically binds to the GPI anchor of proteins on the cell surface.[1][6] A decrease in FLAER binding, detectable by flow cytometry, indicates a reduction in GPI-anchored proteins, signifying inhibition of the GPI biosynthesis pathway.
-
Protocol Outline:
-
Human HCT116 cells are cultured to a suitable density.
-
Cells are incubated with varying concentrations of this compound or a control compound.
-
Following treatment, the cells are washed and stained with FLAER.
-
The fluorescence intensity of individual cells is analyzed by flow cytometry.
-
A lack of change in the fluorescence histogram compared to the untreated control indicates no effect on the surface display of GPI-anchored proteins.[3][10]
-
References
- 1. Fluorescently Labelled Aerolysin (FLAER) Labelling of Candida albicans Cells [bio-protocol.org]
- 2. Fluorescently Labelled Aerolysin (FLAER) Labelling of Candida albicans Cells [en.bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A FLAER-based Flow Cytometry assay for the detection and monitoring of PNH clones | VH Bio [vhbio.com]
- 7. immunostep.com [immunostep.com]
- 8. DSpace [helda.helsinki.fi]
- 9. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Jawsamycin in the Spotlight: A Comparative Analysis of GPI Biosynthesis Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Jawsamycin and other prominent Glycosylphosphatidylinositol (GPI) biosynthesis inhibitors, supported by experimental data. GPI biosynthesis is an essential pathway in fungi, making it a compelling target for novel antifungal drug development.
This compound, a potent natural product, has emerged as a significant inhibitor of the initial step in the fungal GPI biosynthesis pathway. This guide will delve into its performance compared to other inhibitors targeting different stages of this crucial cellular process, offering a comprehensive overview for those engaged in antifungal research and development.
Performance Snapshot: this compound vs. Other GPI Inhibitors
This compound distinguishes itself by targeting Spt14 (Gpi3), the catalytic subunit of the UDP-GlcNAc:PI N-acetylglucosaminyltransferase, which initiates GPI biosynthesis.[1][2] This contrasts with other well-characterized inhibitors like E1210 and Gepinacin, which target the acyltransferase Gwt1, and M743/M720, which inhibit the ethanolamine phosphotransferase Mcd4.[3][4]
The following table summarizes the in vitro antifungal activity of these compounds against a panel of pathogenic fungi.
| Compound | Target (Fungal) | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) | Rhizopus oryzae MEC (µg/mL) | Fusarium solani MEC (µg/mL) | Human Homolog Target | Selectivity | Reference |
| This compound | Spt14/Gpi3 | ~7 (IC50 in reporter assay) | - | ≤0.008 | ≤0.008 | PIG-A | High | [1][5] |
| E1210 | Gwt1 | 0.004-0.016 | 0.031-0.125 | - | - | PIG-W | High | [4] |
| Gepinacin | Gwt1 | 4 | - | - | - | PIG-W | High | [3] |
| M743 | Mcd4 | 0.5 | 0.25 | - | - | PIG-N | Moderate | [3] |
| M720 | Mcd4 | - | - | - | - | PIG-N | Moderate | [3] |
MIC: Minimum Inhibitory Concentration; MEC: Minimum Effective Concentration; IC50: Half-maximal inhibitory concentration.
This compound demonstrates remarkable potency, particularly against Mucorales fungi like Rhizopus oryzae, which are notoriously difficult to treat with current antifungals.[5] Importantly, this compound exhibits high selectivity for the fungal Spt14 enzyme over its human homolog, PIG-A, suggesting a favorable therapeutic window.[1][2] E1210 also shows excellent potency and selectivity.[4] In contrast, while effective, Mcd4 inhibitors like M743 have been noted to inhibit the mammalian pathway as well, indicating a potentially narrower therapeutic index.[3]
In Vivo Efficacy
Preclinical studies in a murine model of invasive pulmonary mucormycosis due to Rhizopus delemar have demonstrated the in vivo potential of this compound. Oral administration of this compound significantly improved the survival rate of infected mice compared to placebo.[5] Similarly, the Mcd4 inhibitor M720 has shown efficacy in a murine model of systemic candidiasis.[3]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to characterize these inhibitors, the following diagrams illustrate the GPI biosynthesis pathway and key experimental workflows.
Caption: Fungal GPI Biosynthesis Pathway and Inhibitor Targets.
Caption: Workflow of the Reporter Gene Assay for GPI Inhibition.
Caption: Workflow of the FLAER Assay for Mammalian GPI Inhibition.
Detailed Experimental Methodologies
Reporter Gene Assay for Screening GPI Biosynthesis Inhibitors
This assay is designed to identify compounds that disrupt the GPI anchoring of proteins in fungi.
Principle: A reporter protein, such as luciferase, is fused to a GPI-anchoring signal. In untreated cells, the reporter is anchored to the cell surface. When GPI biosynthesis is inhibited, the reporter protein is secreted into the culture medium. The activity of the reporter is then measured in both the cell pellet and the supernatant. An increase in reporter activity in the supernatant relative to the cell pellet indicates inhibition of the GPI anchoring pathway.[6]
Protocol Outline:
-
Strain Construction: A fungal strain (e.g., Saccharomyces cerevisiae) is engineered to express a secretable reporter (e.g., Gaussia luciferase) fused to a C-terminal GPI-anchoring signal from a fungal protein (e.g., Candida albicans Als1).
-
Compound Treatment: The engineered yeast cells are incubated in a multi-well plate format with the test compounds at various concentrations. Control wells with DMSO (vehicle) and known inhibitors (e.g., E1210) are included.
-
Incubation: The plates are incubated to allow for cell growth and protein expression.
-
Separation of Cells and Supernatant: The plates are centrifuged to separate the yeast cells (pellet) from the culture medium (supernatant).
-
Lysis and Luminescence Measurement: The cell pellets are lysed to release the cell-associated reporter. The luciferase substrate is added to both the lysed cell pellets and the supernatants, and luminescence is measured using a plate reader.
-
Data Analysis: The ratio of luciferase activity in the supernatant to the cell pellet is calculated. A significant increase in this ratio for a test compound compared to the DMSO control indicates inhibitory activity. IC50 values can be determined from dose-response curves.
FLAER Assay for Assessing Inhibition of Human GPI Biosynthesis
This assay is used to determine the selectivity of GPI inhibitors by assessing their effect on the human GPI biosynthesis pathway.
Principle: Fluorescently-labeled aerolysin (FLAER) is a bacterial toxin that specifically binds to the GPI anchor.[1] By treating human cells with a test compound and then staining with FLAER, the presence or absence of GPI-anchored proteins on the cell surface can be quantified using flow cytometry. A decrease in fluorescence indicates inhibition of the human GPI biosynthesis pathway.
Protocol Outline:
-
Cell Culture and Treatment: Human cells (e.g., HCT116) are cultured and treated with various concentrations of the test compound (e.g., this compound). A known cytotoxic agent can be used as a positive control for cell death, and a PIG-A knockout cell line can serve as a negative control for GPI anchor expression.
-
Incubation: Cells are incubated with the compound for a sufficient period to affect GPI biosynthesis.
-
FLAER Staining: The cells are washed and then incubated with a solution containing FLAER.
-
Flow Cytometry: The fluorescence intensity of the stained cells is analyzed by flow cytometry.
-
Data Analysis: The mean fluorescence intensity of the compound-treated cells is compared to that of the untreated control cells. A significant decrease in fluorescence indicates that the compound inhibits the human GPI biosynthesis pathway. This compound, for example, shows no significant effect on FLAER staining in human cells, demonstrating its selectivity for the fungal pathway.[1]
Conclusion
This compound represents a promising new class of antifungal agents with a novel mechanism of action targeting the essential GPI biosynthesis pathway. Its high potency against clinically challenging fungal pathogens, particularly Mucorales, and its selectivity for the fungal target over the human homolog, underscore its potential for further development. The comparative analysis with other GPI inhibitors highlights the diversity of targets within this pathway that can be exploited for antifungal drug discovery. The experimental methodologies detailed in this guide provide a framework for the continued investigation and development of this important class of inhibitors.
References
- 1. Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of glycosyl-phosphatidylinositol anchor biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Platelet glycoprotein IIb/IIIa inhibitors in percutaneous coronary intervention: focus on the pharmacokinetic-pharmacodynamic relationships of eptifibatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycoprotein IIb/IIIa Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
Jawsamycin: A Novel Antifungal Agent Outperforming Fluconazole Against Resistant Pathogens
For Immediate Release
A comprehensive analysis of available preclinical data reveals that jawsamycin, a novel antifungal agent, demonstrates superior efficacy compared to the widely used fluconazole, particularly against fungal species known for their intrinsic resistance to existing treatments. This guide provides a detailed comparison of the antifungal activity of this compound and fluconazole, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a natural product identified as an inhibitor of glycosylphosphatidylinositol (GPI) biosynthesis, exhibits potent activity against a broad spectrum of pathogenic fungi.[1] Its unique mechanism of action, targeting the catalytic subunit Spt14 (also referred to as Gpi3) of the fungal UDP-glycosyltransferase, offers a promising alternative to conventional antifungals like fluconazole, which targets lanosterol 14-α-demethylase in the ergosterol biosynthesis pathway.
Comparative Antifungal Efficacy: this compound vs. Fluconazole
The in vitro activity of this compound has been evaluated against a panel of clinically relevant fungal pathogens, with its performance benchmarked against fluconazole. The data, summarized in the table below, clearly indicates this compound's potent inhibitory effects, especially against molds where fluconazole has limited to no activity.
| Fungal Species | This compound MEC (µg/mL) | Fluconazole MIC (µg/mL) |
| Rhizopus oryzae | ≤0.008 | >64 |
| Mucor circinelloides | 0.016 | >64 |
| Absidia corymbifera | ≤0.008 | >64 |
| Fusarium solani | 0.25 | >64 |
| Scedosporium apiospermum | 0.125 | 16 - >64 |
| Aspergillus fumigatus | 1 | >64 |
| Candida albicans | 2 | 0.25 - 4 |
| Cryptococcus neoformans | 1 | 2 - 16 |
MEC (Minimum Effective Concentration) for this compound and MIC (Minimum Inhibitory Concentration) for fluconazole are presented. Data for this compound is sourced from Fu et al., 2020. Fluconazole MICs are representative values from multiple sources and can vary by strain.
Mechanism of Action: Inhibition of GPI Biosynthesis
This compound exerts its antifungal effect by disrupting a critical pathway for fungal cell wall integrity – the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. These anchors are essential for attaching a wide array of proteins to the cell membrane, which are involved in cell wall maintenance, morphogenesis, and nutrient uptake. By inhibiting the first step in this pathway, this compound effectively compromises the fungal cell wall, leading to cell death.
Caption: this compound inhibits the GPI biosynthesis pathway.
Experimental Protocols
The antifungal activity of this compound was determined using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).
In Vitro Antifungal Susceptibility Testing
Objective: To determine the Minimum Effective Concentration (MEC) of this compound against various fungal pathogens.
Methodology:
-
Fungal Isolates: Clinical isolates of various fungal species were used.
-
Inoculum Preparation: Fungal suspensions were prepared and adjusted to a concentration of 0.4 × 10⁴ to 5 × 10⁴ CFU/mL in RPMI-1640 medium.
-
Drug Dilution: this compound was serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates were incubated at 35°C for 24-72 hours, depending on the fungal species.
-
Endpoint Determination: The MEC was determined as the lowest concentration of this compound that resulted in the growth of small, rounded, and compact hyphal forms compared to the abundant hyphal growth in the drug-free control well. For yeasts like Candida and Cryptococcus, the MIC was determined as the lowest concentration that caused a significant diminution of growth compared to the control.
In Vivo Efficacy in a Murine Model of Pulmonary Mucormycosis
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of invasive fungal infection.
Methodology:
-
Animal Model: Immunocompromised mice were used for the study.
-
Infection: Mice were infected intratracheally with spores of Rhizopus delemar.
-
Treatment: this compound was administered orally to the infected mice. A control group received a placebo.
-
Monitoring: The survival of the mice in both the treatment and placebo groups was monitored daily.
-
Endpoint: The primary endpoint was the overall survival rate of the mice.
Caption: Workflow for in vivo antifungal efficacy testing.
Conclusion
This compound presents a significant advancement in the search for novel antifungal therapies. Its potent and broad-spectrum activity, particularly against fungi that are notoriously resistant to fluconazole and other currently available agents, highlights its potential as a next-generation antifungal drug. The unique mechanism of targeting GPI biosynthesis provides a valuable new strategy in the fight against invasive fungal infections. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound.
References
Lack of Cross-Resistance Foreseen Between Jawsamycin and Major Antifungal Drug Classes
A deep dive into the unique mechanism of action of the novel antifungal agent Jawsamycin reveals a promising lack of cross-resistance with existing antifungal drugs such as azoles, polyenes, and echinocandins. This compound's distinct target in the fungal cell wall biosynthesis pathway suggests it will remain effective against fungal strains that have developed resistance to current mainstream therapies.
This compound, a natural product, exhibits its antifungal properties by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane and maintaining cell wall integrity.[1] Specifically, it targets Spt14 (also known as Gpi3), a catalytic subunit of the fungal UDP-glycosyltransferase, which is the first step in the GPI biosynthesis pathway.[1] This mechanism is fundamentally different from those of the three major classes of systemic antifungal agents currently in clinical use.
The lack of a shared mechanism of action is a strong indicator that cross-resistance is unlikely. Fungal resistance to existing drugs has evolved through specific alterations that do not affect the GPI biosynthesis pathway targeted by this compound.
Comparative Analysis of Antifungal Mechanisms of Action
| Antifungal Drug Class | Mechanism of Action | Primary Resistance Mechanisms |
| This compound | Inhibition of GPI biosynthesis via targeting of Spt14/Gpi3. | Mutations in the SPT14 gene. |
| Azoles (e.g., Fluconazole) | Inhibition of lanosterol 14-α-demethylase (Erg11/Cyp51), blocking ergosterol synthesis.[2][3][4] | Mutations in the ERG11 gene, overexpression of ERG11, and upregulation of efflux pumps (ABC and MFS transporters).[2][3][4] |
| Polyenes (e.g., Amphotericin B) | Binding to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[3][5][6] | Alterations in the ergosterol biosynthesis pathway (mutations in ERG genes) leading to reduced ergosterol content in the cell membrane.[3][5][7] |
| Echinocandins (e.g., Caspofungin) | Inhibition of β-(1,3)-D-glucan synthase (encoded by FKS genes), disrupting cell wall integrity.[3][5] | Mutations in the hot spot regions of the FKS1 and FKS2 genes.[5][8] |
In Vitro Activity of this compound Against Intrinsically Resistant Fungi
This compound has demonstrated potent in vitro activity against a range of pathogenic fungi that are known to be intrinsically resistant to one or more classes of currently available antifungal drugs. This provides strong evidence for the absence of cross-resistance. The following table summarizes the Minimum Inhibitory Concentrations (MICs) or Minimum Effective Concentrations (MECs) of this compound and other antifungal agents against these challenging fungal pathogens.
| Fungal Species | This compound MEC (µg/mL) | Amphotericin B MIC (µg/mL) | Posaconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Caspofungin MIC (µg/mL) |
| Rhizopus oryzae | ≤0.008 | 0.5 - >2 | 0.5 - >8 | >8 | >4 |
| Mucor circinelloides | 0.016 | 0.25 - 0.5 | 0.5 - >8 | >8 | >4 |
| Scedosporium apiospermum | 0.125 | 0.5 - >16 | 0.5 - 16 | 0.5 - 4 | 8 - >16 |
| Fusarium solani | 1 | 2 - >16 | 4 - >64 | 4 - >64 | >16 |
Data for this compound is sourced from Fu et al. (2020). Data for other antifungals is compiled from various sources and represents a general range of reported MICs.
Experimental Protocols
The determination of in vitro antifungal susceptibility is crucial for assessing potential cross-resistance. Standardized methodologies developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reproducibility and comparability of data.
Broth Microdilution Method (CLSI M38-A2 for Filamentous Fungi)
This reference method is widely used to determine the Minimum Inhibitory Concentration (MIC) of antifungal agents against filamentous fungi.
-
Preparation of Antifungal Agents: Stock solutions of the antifungal drugs are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO). These are then serially diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Inoculum Preparation: Fungal colonies are grown on a suitable agar medium, and conidia are harvested. The turbidity of the conidial suspension is adjusted to a 0.5 McFarland standard, and then further diluted in RPMI 1640 to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Incubation: The microdilution plates containing the diluted antifungal agents and the fungal inoculum are incubated at 35°C for 48-72 hours, depending on the fungal species.
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥100% for amphotericin B) compared to the growth in the control well (containing no drug). For echinocandins, the Minimum Effective Concentration (MEC) is often determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as compared to the profuse hyphal growth in the control well.
Signaling and Biosynthesis Pathways
The distinct molecular pathways targeted by this compound and other antifungal classes, as well as their respective resistance mechanisms, can be visualized to better understand the lack of cross-resistance.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Amphotericin B and Other Polyenes—Discovery, Clinical Use, Mode of Action and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Validation of Jawsamycin's fungicidal versus fungistatic activity
A Comparative Analysis of Jawsamycin's Antifungal Activity
This compound, a natural product originally discovered in the 1990s, has emerged as a promising antifungal agent with a unique mechanism of action.[1] This guide provides a comprehensive comparison of this compound's antifungal activity, focusing on the validation of its potential fungicidal versus fungistatic properties, supported by available experimental data.
Recent research has demonstrated that this compound exhibits potent in vitro activity against a broad spectrum of pathogenic fungi, including species that are often resistant to currently licensed antifungal drugs.[2][3][4] Its novel mechanism of action, the inhibition of glycosylphosphatidylinositol (GPI) biosynthesis, is crucial for the integrity of the fungal cell wall, suggesting a potential for fungicidal activity.[1][3][5][6]
Performance Snapshot: this compound vs. Standard Antifungal Agents
To objectively assess this compound's efficacy, its in vitro activity, as measured by Minimum Effective Concentration (MEC), is compared with the Minimum Inhibitory Concentrations (MIC) and Minimum Fungicidal Concentrations (MFC) of standard antifungal agents against key fungal pathogens. It is important to note that while MEC and MIC are both measures of the lowest concentration of a drug that inhibits fungal growth, MFC is the lowest concentration that results in fungal death. An MFC/MIC ratio of ≤4 is typically considered indicative of fungicidal activity.[7]
While direct MFC data for this compound is not yet available in published literature, its mechanism of targeting the essential GPI biosynthesis pathway strongly suggests a fungicidal effect.[3][6]
Data Presentation
The following tables summarize the available in vitro activity data for this compound (MEC values) and comparator antifungal agents (MIC and MFC values) against clinically important fungal species.
Table 1: In Vitro Activity of this compound against Pathogenic Fungi
| Fungal Species | This compound MEC (µg/mL) |
| Aspergillus flavus | ≤0.008 |
| Aspergillus fumigatus | 0.5 |
| Aspergillus lentulus | 0.25 |
| Aspergillus nidulans | >4.0 |
| Candida albicans | 1.2 |
| Cryptococcus neoformans | 2.0 |
| Fusarium spp. | Potent Activity Reported |
| Scedosporium spp. | Potent Activity Reported |
| Rhizopus oryzae | ≤0.008 |
| Absidia corymbifera | ≤0.008 |
| Mucor circinelloides | 0.016 |
Source: Fu et al., 2020.[2][3]
Table 2: Comparative In Vitro Activity of Antifungal Agents against Mucorales
| Antifungal Agent | Organism | MIC Range (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio |
| This compound | Rhizopus oryzae | ≤0.008 (MEC) | Not Reported | Not Applicable |
| Absidia corymbifera | ≤0.008 (MEC) | Not Reported | Not Applicable | |
| Mucor circinelloides | 0.016 (MEC) | Not Reported | Not Applicable | |
| Amphotericin B | Mucorales | 0.03 - 2 | 0.06 - 4 | Generally ≤4 |
| Voriconazole | Mucorales | Generally High/Resistant | Generally High/Resistant | >4 |
Source: this compound data from Fu et al., 2020.[2][3] Comparative data synthesized from multiple sources.
Table 3: Comparative In Vitro Activity of Antifungal Agents against Fusarium spp.
| Antifungal Agent | MIC Range (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio |
| This compound | Potent Activity Reported (MEC) | Not Reported | Not Applicable |
| Amphotericin B | 0.5 - 4 | 1 - >8 | Often >4 |
| Voriconazole | 2 - >16 | 4 - >16 | >4 |
Source: this compound data from Fu et al., 2020.[2][3] Comparative data synthesized from multiple sources.
Experimental Protocols
The determination of fungicidal versus fungistatic activity relies on standardized in vitro susceptibility testing methods. The key experimental protocols are the Minimum Inhibitory Concentration (MIC) assay and the Minimum Fungicidal Concentration (MFC) assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[2][8] The broth microdilution method is a commonly used technique.
Protocol:
-
Preparation of Antifungal Agent Dilutions: A serial two-fold dilution of the antifungal agent is prepared in a 96-well microtiter plate with an appropriate broth medium (e.g., RPMI-1640).
-
Inoculum Preparation: The fungal isolate is cultured on an appropriate agar medium. A standardized suspension of fungal spores or conidia is prepared in sterile saline or broth to a specific concentration (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
Inoculation: Each well of the microtiter plate, containing the serially diluted antifungal agent, is inoculated with the fungal suspension. A growth control well (no antifungal agent) and a sterility control well (no inoculum) are included.
-
Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth (i.e., the well is optically clear).
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antifungal agent that results in a 99.9% reduction in the initial fungal inoculum.[9] This assay is a continuation of the MIC assay.
Protocol:
-
Subculturing from MIC Wells: Following the determination of the MIC, a small aliquot (e.g., 10-20 µL) is taken from each well that shows no visible growth in the MIC assay.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.
-
Incubation: The agar plates are incubated at the appropriate temperature and duration to allow for fungal growth.
-
MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC assay that results in no fungal growth or a significant reduction in the number of colonies (typically ≤3 colonies, corresponding to a ≥99.9% kill rate) on the agar plate.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow to determine fungicidal vs. fungistatic activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Susceptibility Profiles of Amphotericin B and Posaconazole against Clinically Relevant Mucorales Species under Hypoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Amphotericin B, itraconazole, posaconazole, and isavuconazole MICs against clinical Mucorales isolates obtained by visual inspection and spectrophotometric reading according to the EUCAST 9.4 procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
Jawsamycin's Impact on Fungal Gene Expression: A Comparative Transcriptomics Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the transcriptomic landscape in fungal cells treated with Jawsamycin versus untreated cells. This compound is a potent antifungal agent that targets a crucial step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, essential for anchoring proteins to the cell surface.[1][2] While direct comparative transcriptomic data from this compound-treated fungal cells is not yet publicly available, this guide synthesizes information on its mechanism of action and the known transcriptomic consequences of inhibiting the GPI biosynthesis pathway and inducing downstream stress responses.
Mechanism of Action: Inhibition of GPI Biosynthesis
This compound specifically inhibits the catalytic subunit Spt14 (also known as Gpi3) of the UDP-glycosyltransferase complex.[1][2] This enzyme catalyzes the first and committed step in the GPI anchor biosynthesis pathway: the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI) on the cytoplasmic face of the endoplasmic reticulum.[3][4] By blocking this initial step, this compound effectively halts the production of GPI anchors, leading to a cascade of cellular stress responses and ultimately, fungal cell death.[5][6]
Expected Transcriptomic Changes in this compound-Treated Fungal Cells
The inhibition of GPI anchor biosynthesis by this compound is predicted to trigger two major cellular stress responses: the Unfolded Protein Response (UPR) and the Cell Wall Integrity (CWI) pathway.[7][8] The accumulation of unfolded GPI-anchored proteins in the endoplasmic reticulum (ER) activates the UPR, while the depletion of GPI-anchored proteins from the cell wall compromises its structure, activating the CWI pathway.[4][8]
The following table summarizes the expected changes in gene expression in fungal cells following this compound treatment, based on known transcriptomic responses to ER and cell wall stress.
| Gene Category | Predicted Expression Change | Rationale | Key Genes (Saccharomyces cerevisiae orthologs) |
| Unfolded Protein Response (UPR) | Upregulated | Accumulation of unfolded proteins in the ER due to the inability to attach GPI anchors.[8] | HAC1, KAR2, PDI1, ERO1 |
| ER-Associated Degradation (ERAD) | Upregulated | Increased need to clear misfolded proteins from the ER.[5] | HRD1, DER1, UBC7 |
| Cell Wall Integrity (CWI) Pathway | Upregulated | Compensatory response to a weakened cell wall lacking essential GPI-anchored proteins.[4][9] | SLT2/MPK1, RLM1, FKS2, CHS3 |
| Chitin Synthesis | Upregulated | Increased chitin deposition is a common compensatory mechanism for cell wall stress.[7] | CHS1, CHS3, CHS7 |
| Glucan Synthesis | Upregulated | Reinforcement of the cell wall's primary structural component.[9] | FKS1, FKS2, GAS1 |
| GPI Biosynthesis Pathway | Potentially Dysregulated | Feedback mechanisms may alter the expression of genes in the inhibited pathway. | GPI1, GPI2, GPI15, SPT14/GPI3 |
| Protein Secretion and Vesicular Trafficking | Downregulated | To reduce the load of proteins entering the stressed ER.[10] | Genes involved in COPII vesicle formation |
Experimental Protocols
This section outlines a standard methodology for a comparative transcriptomics study to validate the expected gene expression changes in this compound-treated fungal cells.
1. Fungal Strain and Culture Conditions:
-
Strain: Saccharomyces cerevisiae BY4741 (or a relevant pathogenic fungal species).
-
Media: Yeast Peptone Dextrose (YPD) broth.
-
Culture: Grow cells to mid-log phase (OD600 ≈ 0.5) at 30°C with shaking.
2. This compound Treatment:
-
Experimental Group: Treat cells with this compound at its minimal inhibitory concentration (MIC) or a sub-MIC concentration that elicits a stress response without immediate cell death.
-
Control Group: Treat cells with the vehicle (e.g., DMSO) at the same concentration as the experimental group.
-
Time Course: Harvest cells at various time points (e.g., 30 min, 1h, 2h) post-treatment to capture early and late transcriptional responses.
3. RNA Extraction and Quality Control:
-
Harvest cells by centrifugation and immediately freeze in liquid nitrogen.
-
Extract total RNA using a hot acid phenol-chloroform method or a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
4. Library Preparation and RNA Sequencing (RNA-Seq):
-
Prepare RNA-seq libraries from poly(A)-selected mRNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform high-throughput sequencing on an Illumina platform (e.g., NovaSeq) to generate at least 20 million single-end or paired-end reads per sample.
5. Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess raw read quality.
-
Read Alignment: Align reads to the reference fungal genome using a splice-aware aligner like STAR or HISAT2.
-
Differential Gene Expression Analysis: Use DESeq2 or edgeR to identify genes that are significantly up- or downregulated between this compound-treated and untreated samples.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify over-represented biological processes and pathways.
Visualizing the Impact of this compound
The following diagrams illustrate the key pathways affected by this compound.
References
- 1. Transcriptome analysis of recombinant protein secretion by Aspergillus nidulans and the unfolded-protein response in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endoplasmic reticulum stress response in yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Genomic Catalog of Stress Response Genes in Anaerobic Fungi for Applications in Bioproduction [frontiersin.org]
- 4. The CWI Pathway: Regulation of the Transcriptional Adaptive Response to Cell Wall Stress in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ER stress-induced transcriptional response reveals tolerance genes in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrograde signaling mediates an adaptive survival response to endoplasmic reticulum stress in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal Cell Wall Proteins and Signaling Pathways Form a Cytoprotective Network to Combat Stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Role for the Unfolded Protein Response (UPR) in Virulence and Antifungal Susceptibility in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural diversification of fungal cell wall in response to the stress signaling and remodeling during fungal pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional and transcriptomic analysis of the key unfolded protein response transcription factor HacA in Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
Jawsamycin's Antifungal Efficacy: An In Vitro and In Vivo Correlation and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Jawsamycin, a natural product with a unique oligocyclopropyl structure, has emerged as a promising antifungal agent with a novel mechanism of action. This guide provides a comprehensive comparison of its in vitro and in vivo antifungal activity, supported by experimental data, and contextualized with existing antifungal alternatives.
Mechanism of Action: Targeting Fungal GPI Biosynthesis
This compound exerts its antifungal effect by selectively inhibiting Spt14 (also known as Gpi3), the catalytic subunit of UDP-glycosyltransferase.[1][2][3] This enzyme is critical for the initial step in the biosynthesis of glycosylphosphatidylinositol (GPI), an essential anchor for attaching proteins to the fungal cell wall.[1][2][4] Notably, this compound exhibits high selectivity for the fungal Spt14 enzyme over its human homolog, PIG-A, suggesting a favorable therapeutic window.[1][2][3]
In Vitro Antifungal Activity
This compound demonstrates a broad spectrum of antifungal activity, particularly against pathogenic fungi that are often resistant to conventional therapies.[3][5] Its potency is especially notable against species of Mucorales, Fusarium, and Scedosporium.[3][5]
Comparative In Vitro Susceptibility Data
The following table summarizes the Minimum Effective Concentration (MEC) of this compound against various fungal pathogens, in comparison to other antifungal agents targeting the GPI biosynthesis pathway and a conventional antifungal, Voriconazole.
| Fungal Species | This compound (MEC, µg/mL) | APX001A (MIC, µg/mL) | M720 (MIC, µg/mL) | Voriconazole (MIC, µg/mL) |
| Rhizopus oryzae | ≤ 0.008[6] | - | - | Often high/Resistant[5] |
| Absidia corymbifera | ≤ 0.008[6] | - | - | Often high/Resistant[5] |
| Mucor circinelloides | 0.016[6] | - | - | Often high/Resistant[5] |
| Fusarium spp. | Potent activity reported[3][5] | - | - | Variable |
| Scedosporium spp. | Potent activity reported[3][5] | - | - | Often high/Resistant |
| Candida albicans | - | Broad-spectrum activity[3] | - | Susceptible |
| Aspergillus fumigatus | - | Effective in combination[3] | - | Susceptible |
Note: MEC (Minimum Effective Concentration) is the standard for testing filamentous fungi, while MIC (Minimum Inhibitory Concentration) is used for yeasts. Data for APX001A and M720 are included as they also target the GPI pathway, highlighting the potential of this pathway as an antifungal target.
In Vivo Efficacy
The promising in vitro activity of this compound translates to significant efficacy in vivo. In a murine model of invasive pulmonary mucormycosis caused by Rhizopus delemar, this compound treatment led to a significant improvement in survival rates compared to the placebo group.[1][2][4][6] Furthermore, studies have indicated that this compound exhibits low toxicity in mice at the tested therapeutic doses.[3]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
-
Methodology: The in vitro antifungal susceptibility of this compound and its derivatives is determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[5]
-
Procedure:
-
Fungal isolates are cultured on appropriate agar plates to obtain sufficient growth.
-
A standardized inoculum suspension is prepared and its density is adjusted using a spectrophotometer.
-
The antifungal agents are serially diluted in 96-well microtiter plates.
-
The standardized inoculum is added to each well containing the antifungal agent.
-
The plates are incubated at a controlled temperature for a specified period (e.g., 24-48 hours).
-
The MEC is determined as the lowest concentration of the drug that causes a significant change in the morphology of the fungal hyphae as observed under a microscope.
-
In Vivo Murine Model of Pulmonary Mucormycosis
-
Model: A neutropenic murine model is used to mimic the immunocompromised state of patients susceptible to mucormycosis.
-
Procedure:
-
Mice are rendered neutropenic through the administration of cyclophosphamide and cortisone acetate.
-
A defined inoculum of Rhizopus delemar spores is administered intratracheally to induce a pulmonary infection.
-
Treatment with this compound (or a placebo control) is initiated at a specified time point post-infection and administered for a defined duration.
-
The primary endpoint is the survival of the mice over a set period (e.g., 21 days).
-
Secondary endpoints can include fungal burden in the lungs, determined by quantitative PCR or colony-forming unit assays, and histopathological analysis of lung tissue.
-
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental design, the following diagrams are provided.
Caption: this compound inhibits the GPI-GnT complex, blocking the first step of GPI biosynthesis.
Caption: Workflow for the in vivo murine model of pulmonary mucormycosis.
Conclusion
This compound presents a compelling profile as a novel antifungal agent. Its unique mechanism of action, potent in vitro activity against difficult-to-treat fungal pathogens, and demonstrated in vivo efficacy underscore its potential for further development. The high selectivity for the fungal target suggests a favorable safety profile, making this compound a significant lead compound in the quest for new and effective antifungal therapies. Further research, including expanded in vivo studies and preclinical development, is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 4. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidy… [ouci.dntb.gov.ua]
- 5. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Head-to-head comparison of Jawsamycin with other novel antifungal candidates
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant fungal pathogens presents a formidable challenge to global health. In the quest for novel therapeutic strategies, a new generation of antifungal candidates is emerging, each with unique mechanisms of action and promising preclinical data. This guide provides a head-to-head comparison of Jawsamycin, a potent inhibitor of glycosylphosphatidylinositol (GPI) biosynthesis, with other leading novel antifungal agents: Olorofim, APX001A, Ibrexafungerp, and Turbinmicin.
Executive Summary
This compound distinguishes itself with a novel mechanism of action, targeting the fungal-specific enzyme Spt14, a critical component of the GPI biosynthesis pathway.[1][2] This pathway is essential for the anchoring of proteins to the fungal cell membrane and maintaining cell wall integrity.[1][2] Its potent, broad-spectrum activity, particularly against notoriously difficult-to-treat molds such as Fusarium, Scedosporium, and Mucorales, positions it as a significant advancement in the antifungal pipeline.[1][2][3][4] This comparison guide will delve into the quantitative in vitro efficacy, mechanisms of action, and available in vivo data for this compound and its contemporaries, offering a comprehensive resource for the research and drug development community.
Mechanism of Action: A New Frontier in Antifungal Therapy
Unlike conventional antifungals that target ergosterol synthesis or cell wall glucans, this compound and several other novel candidates exploit different vulnerabilities in fungal physiology.
-
This compound: Inhibits Spt14 (Gpi3), the catalytic subunit of UDP-N-acetylglucosamine inositol phosphoryltransferase, the first and committed step in GPI biosynthesis.[1][2][4] This disruption leads to defective cell wall architecture and ultimately fungal cell death.
-
Olorofim (formerly F901318): A member of the orotomide class, it inhibits the fungal enzyme dihydroorotate dehydrogenase (DHODH), which is essential for pyrimidine biosynthesis.[1][5]
-
APX001A (Manogepix): This agent targets Gwt1, an enzyme responsible for the inositol acylation step in the GPI biosynthesis pathway, a different target within the same pathway as this compound.[6][7][8]
-
Ibrexafungerp (formerly SCY-078): A first-in-class triterpenoid, it inhibits (1,3)-β-D-glucan synthase, the same target as echinocandins, but at a distinct binding site.[9][10]
-
Turbinmicin: This cyclic peptide targets Sec14, a phosphatidylinositol/phosphatidylcholine transfer protein, disrupting vesicular trafficking and cell wall synthesis.
Caption: Mechanisms of Action for Novel Antifungal Candidates.
In Vitro Efficacy: A Quantitative Comparison
The in vitro activity of an antifungal agent, typically measured by the Minimum Inhibitory Concentration (MIC) or Minimum Effective Concentration (MEC), is a critical indicator of its potential therapeutic efficacy. The following table summarizes the available MIC/MEC data for this compound and its comparators against a range of clinically relevant fungal pathogens.
| Fungal Species | This compound (MEC, µg/mL) | Olorofim (MIC, µg/mL) | APX001A (MIC/MEC, µg/mL) | Ibrexafungerp (MIC, µg/mL) | Turbinmicin (MIC, µg/mL) |
| Aspergillus fumigatus | 0.4 | 0.008 - 0.06[1][5][11] | 0.015 - 0.03[6][7] | 0.03 - 0.12 | - |
| Candida albicans | 1.2[1][2] | >12.5 | 0.004 - 0.06[6][7] | 0.016 - 0.5[9][12] | 0.5 |
| Candida auris | - | - | 0.031[13] | 0.06 - 2.0[10][12] | 0.125 |
| Cryptococcus neoformans | 2.0[1][2] | - | 0.125 - 0.5[7][8] | - | - |
| Fusarium solani | ≤0.008[1][2] | 0.25 - 1[1] | - | >2 | - |
| Rhizopus oryzae | ≤0.008[1][2][3] | - | - | - | - |
| Scedosporium apiospermum | ≤0.008[1][2] | 0.016[11] | - | - | - |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast and molds, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 and M38-A2 guidelines.[14][15][16][17][18]
a. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.
-
For yeasts, a suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
For molds, a conidial suspension is prepared by flooding the surface of the agar plate with sterile saline containing a wetting agent (e.g., Tween 80). The conidia are harvested, counted using a hemocytometer, and diluted in RPMI-1640 medium to the desired final concentration (typically 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).
b. Microdilution Plate Preparation:
-
The antifungal agents are serially diluted in RPMI-1640 medium in 96-well microtiter plates to achieve a range of concentrations.
-
Each well is then inoculated with the prepared fungal suspension.
-
A growth control well (containing no antifungal agent) and a sterility control well (containing no inoculum) are included on each plate.
c. Incubation:
-
The plates are incubated at 35°C.
-
Incubation times vary depending on the fungal species: 24-48 hours for most yeasts and 48-72 hours for most molds.
d. MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to the growth control. The exact endpoint definition (e.g., 50% or 90% inhibition) can vary depending on the drug class.
GPI Biosynthesis Inhibition Assay (Reporter Gene-Based Screen)
While a detailed, publicly available protocol specifically for this compound's discovery is not available, the following methodology is based on the principles of the reporter gene-based screen in Saccharomyces cerevisiae used to identify inhibitors of the GPI biosynthesis pathway.[19][20][21][22][23][24]
a. Reporter Strain Construction:
-
A reporter gene, such as one encoding a secreted enzyme (e.g., luciferase or cephalosporinase), is fused to the GPI-anchoring signal sequence of a known GPI-anchored protein (e.g., Cwp2).
-
This construct is transformed into a suitable S. cerevisiae strain. In the absence of a GPI biosynthesis inhibitor, the fusion protein is anchored to the cell wall.
b. High-Throughput Screening:
-
The reporter strain is grown in 96-well or 384-well plates in the presence of a library of small molecules (including natural product extracts like the one containing this compound).
-
After a suitable incubation period, the cells are separated from the culture medium by centrifugation.
-
The activity of the reporter enzyme is measured in both the cell pellet (representing cell wall-anchored protein) and the supernatant (representing secreted protein).
c. Hit Identification and Validation:
-
Compounds that cause an increase in the reporter enzyme activity in the supernatant relative to the cell pellet are identified as potential inhibitors of GPI biosynthesis.
-
These "hits" are then subjected to secondary assays to confirm their activity and determine their potency (e.g., dose-response curves).
In Vivo Efficacy: Murine Models of Invasive Fungal Infections
Murine models are crucial for evaluating the in vivo efficacy of novel antifungal candidates. The following is a generalized workflow for a murine model of invasive fungal infection.
Caption: Generalized Workflow for a Murine Model of Invasive Fungal Infection.
This compound has demonstrated in vivo efficacy in a murine model of pulmonary mucormycosis caused by Rhizopus delemar.[2][4][25] Treatment with this compound significantly improved survival and reduced fungal burden in the lungs of infected mice.[2][25] Similarly, Olorofim, APX001A, and Ibrexafungerp have all shown promising efficacy in various murine models of invasive candidiasis and aspergillosis.[7][8][13][26][27]
Conclusion
This compound represents a promising new class of antifungal agents with a unique mechanism of action and potent activity against a broad spectrum of fungal pathogens, including those with limited treatment options. Its performance in preclinical studies, particularly against molds, is a significant step forward. The continued development of this compound and other novel candidates like Olorofim, APX001A, Ibrexafungerp, and Turbinmicin is critical in the ongoing battle against invasive fungal infections. This guide provides a foundational comparison to aid researchers and drug developers in navigating this evolving landscape of antifungal therapeutics. Further head-to-head clinical studies will be essential to fully elucidate the comparative efficacy and safety of these promising agents.
References
- 1. f2g.com [f2g.com]
- 2. EUCAST Ibrexafungerp MICs and Wild-Type Upper Limits for Contemporary Danish Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Evaluation of APX001A/APX001 and Other Gwt1 Inhibitors against Cryptococcus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | In Vitro Antifungal Activity of Ibrexafungerp (SCY-078) Against Contemporary Blood Isolates From Medically Relevant Species of Candida: A European Study [frontiersin.org]
- 10. scynexis.com [scynexis.com]
- 11. EUCAST-Obtained Olorofim MICs against Aspergillus and Scedosporium Species and Lomentospora prolificans Showed High Agreements between Visual Inspection and Spectrophotometric Readings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Activity of Ibrexafungerp (SCY-078) against Candida auris Isolates as Determined by EUCAST Methodology and Comparison with Activity against C. albicans and C. glabrata and with the Activities of Six Comparator Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. researchgate.net [researchgate.net]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. scielo.sld.cu [scielo.sld.cu]
- 19. Targeting the GPI biosynthetic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 23. Biosynthesis and function of GPI proteins in the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Inhibiting GPI anchor biosynthesis in fungi stresses the endoplasmic reticulum and enhances immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Scholars@Duke publication: In Vitro and In Vivo Evaluation of APX001A/APX001 and Other Gwt1 Inhibitors against Cryptococcus. [scholars.duke.edu]
- 27. scientificarchives.com [scientificarchives.com]
Investigating the Synergistic Potential of Jawsamycin: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Jawsamycin, a promising antifungal agent, and explores its potential for synergistic combination therapies. While direct experimental data on this compound in combination with other antifungals is not yet available in published literature, this guide offers a framework for investigation, including its known single-agent activity, a rationale for exploring synergy, and detailed experimental protocols.
Introduction to this compound: A Novel Antifungal Mechanism
This compound (also known as FR-900848) is a natural product with a unique oligocyclopropyl structure that exhibits broad-spectrum antifungal activity.[1] Its novel mechanism of action distinguishes it from currently available antifungal drugs. This compound targets the biosynthesis of glycosylphosphatidylinositol (GPI), an essential component for anchoring proteins to the plasma membrane and maintaining the integrity of the fungal cell wall.[2][3] Specifically, it inhibits the catalytic subunit Spt14 (also referred to as Gpi3) of the fungal UDP-glycosyltransferase, which is the first step in the GPI biosynthesis pathway.[1][2] Notably, this compound shows good selectivity for the fungal enzyme over its human homolog, PIG-A, suggesting a favorable therapeutic window.[2][4]
Single-Agent Antifungal Activity of this compound
This compound has demonstrated potent in vitro activity against a range of pathogenic fungi, including species that are often resistant to conventional antifungal agents.[5][6] The following table summarizes the minimal effective concentration (MEC) of this compound against various fungal pathogens, as reported in the literature.
| Fungal Species | Minimal Effective Concentration (MEC) (µg/mL) |
| Rhizopus oryzae | ≤ 0.008 |
| Absidia corymbifera | ≤ 0.008 |
| Mucor circinelloides | 0.016 |
| Fusarium spp. | Potent activity reported |
| Scedosporium spp. | Potent activity reported |
Data sourced from Fu et al., 2020.[6]
The Rationale for Investigating Synergistic Combinations
The development of antifungal resistance and the limited number of available antifungal drug classes underscore the urgent need for new therapeutic strategies.[5] Combination therapy, where two or more drugs with different mechanisms of action are used together, is a promising approach to enhance efficacy, reduce the likelihood of resistance development, and potentially lower required dosages, thereby minimizing toxicity.[7][8]
Inhibitors of the GPI biosynthesis pathway, like this compound, are particularly interesting candidates for combination therapy. By disrupting the fungal cell wall and membrane integrity, this compound may increase the permeability of the fungal cell to other antifungal agents, leading to synergistic or enhanced effects. Potential antifungal classes to investigate in combination with this compound include:
-
Azoles (e.g., fluconazole, voriconazole): These drugs inhibit ergosterol biosynthesis, a key component of the fungal cell membrane.
-
Polyenes (e.g., amphotericin B): These agents bind to ergosterol, leading to the formation of pores in the cell membrane and subsequent cell death.
-
Echinocandins (e.g., caspofungin, anidulafungin): This class of drugs inhibits the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall.
Experimental Protocols for Synergy Testing
The checkerboard microdilution assay is a widely used in vitro method to assess the interaction between two antimicrobial agents.[9][10]
Experimental Protocol: Checkerboard Microdilution Assay
1. Preparation of Materials:
- Fungal Inoculum: Culture the fungal isolate on an appropriate agar medium. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[11]
- Antifungal Stock Solutions: Prepare stock solutions of this compound and the second antifungal agent in a suitable solvent (e.g., DMSO) at a concentration that is at least 4 times the highest concentration to be tested.[9]
- Microtiter Plates: Use sterile 96-well, flat-bottom microtiter plates.
2. Plate Setup:
- Dispense 50 µL of RPMI 1640 medium into each well of the 96-well plate.
- Create serial dilutions of this compound along the x-axis (e.g., columns 1-10). Add 100 µL of the highest concentration of this compound to column 1, then perform 2-fold serial dilutions across to column 10.[11]
- Create serial dilutions of the second antifungal agent along the y-axis (e.g., rows A-G). Add 100 µL of the highest concentration of the second antifungal to row A, then perform 2-fold serial dilutions down to row G.[11]
- This creates a matrix of decreasing concentrations of both drugs.
- Controls:
- Row H will contain only dilutions of this compound (no second drug).
- Column 11 will contain only dilutions of the second antifungal (no this compound).
- Well H12 will serve as the growth control (no drugs).
- A separate well can be used as a sterility control (no inoculum).
3. Inoculation and Incubation:
- Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
- Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
4. Data Analysis:
- Determine the Minimal Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.
- Calculate the Fractional Inhibitory Concentration (FIC) index (FICI) to determine the nature of the interaction. The FICI is calculated as follows:
- FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
- FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
- FICI = FIC of Drug A + FIC of Drug B
- Interpretation of FICI:
- Synergy: FICI ≤ 0.5
- Indifference (or Additive): 0.5 < FICI ≤ 4.0
- Antagonism: FICI > 4.0
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of these studies, the following diagrams illustrate the checkerboard assay workflow and the mechanism of action of this compound.
Caption: Workflow for a checkerboard assay to test for antifungal synergy.
Caption: Mechanism of action of this compound in the GPI biosynthesis pathway.
Conclusion and Future Directions
This compound represents a promising new class of antifungal agents with a novel mechanism of action. While its single-agent efficacy is well-documented, its potential for synergistic interactions with other antifungal drugs remains an important and unexplored area of research. The methodologies outlined in this guide provide a clear path for researchers to investigate these potential synergies. Such studies are crucial for developing more effective and robust treatment strategies for invasive fungal infections, particularly those caused by drug-resistant pathogens. Future in vivo studies in relevant animal models will be essential to validate the clinical potential of any synergistic combinations identified in vitro.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Novel Promising Antifungal Target Proteins for Conquering Invasive Fungal Infections [frontiersin.org]
- 6. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic combinations of antifungals and anti-virulence agents to fight against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic and antagonistic drug interactions in the treatment of systemic fungal infections | eLife [elifesciences.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Use of checkerboard assay to determine the synergy between essential oils extracted from leaves of Aegle marmelos (L.) Correa and nystatin against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Fungal Biofilms: In vivo models for discovery of anti-biofilm drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
Jawsamycin: A Novel Antifungal Agent with Potent Efficacy Against Pathogenic Fungi
A comprehensive comparison of Jawsamycin's performance against existing antifungal alternatives, supported by experimental data.
For Researchers, Scientists, and Drug Development Professionals.
This compound, a structurally unique natural product, has emerged as a promising broad-spectrum antifungal agent. Its novel mechanism of action, targeting a fungal-specific enzyme in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, sets it apart from currently licensed antifungals such as polyenes, azoles, and echinocandins. This guide provides a detailed comparison of this compound's efficacy against a panel of pathogenic fungi, presenting available preclinical data in a comparative context to inform future research and development.
In Vitro Efficacy: A Potent and Broad Spectrum of Activity
This compound has demonstrated significant in vitro activity against a wide range of pathogenic fungi, including species that are notoriously resistant to conventional therapies. Its efficacy is particularly notable against members of the Mucorales order, which are responsible for the life-threatening infection mucormycosis.
The following tables summarize the Minimum Effective Concentration (MEC) of this compound against various fungal pathogens, as determined by the Clinical and Laboratory Standards Institute (CLSI) broth microdilution methods (M27-A3 for yeasts and M38-A2 for molds).[1] For comparative purposes, Minimum Inhibitory Concentration (MIC) data for standard antifungal agents against similar fungal groups, compiled from various studies, are also presented. It is important to note that direct head-to-head comparisons of this compound with other antifungals on the same strains are limited in the public domain.
Table 1: Comparative In Vitro Activity of this compound and Other Antifungals Against Mucorales
| Fungal Species | This compound (MEC, µg/mL) | Amphotericin B (MIC, µg/mL) | Posaconazole (MIC, µg/mL) | Isavuconazole (MIC, µg/mL) |
| Rhizopus oryzae | ≤0.008[2] | 0.123 - 1.39[3] | 0.157 - 1[3] | 1.13 - 16[3] |
| Absidia corymbifera | ≤0.008[2] | 0.123 - 1.39[3] | 0.157 - 1[3] | 1.13 - 16[3] |
| Mucor circinelloides | 0.016[2] | 0.123 - 1.39[3] | 0.157 - 1[3] | 1.13 - 16[3] |
| Rhizopus delemar | Not Reported | 0.123 - 1.39[3] | 0.157 - 1[3] | 1.13 - 16[3] |
Table 2: In Vitro Activity of this compound Against Other Pathogenic Fungi
| Fungal Species | This compound (MEC, µg/mL) |
| Fusarium spp. | Potent Activity Reported[1] |
| Scedosporium spp. | Potent Activity Reported[1] |
Note on Echinocandins: Echinocandins generally lack activity against Mucorales.[4]
In Vivo Efficacy: Promising Results in a Murine Model of Mucormycosis
This compound has demonstrated significant in vivo efficacy in a murine model of invasive pulmonary mucormycosis caused by Rhizopus delemar.[1] This is a critical finding, as mucormycosis is associated with high mortality rates and is challenging to treat with existing antifungal agents.
Table 3: In Vivo Efficacy of this compound in a Murine Model of Pulmonary Mucormycosis
| Treatment Group | Dosage | Survival Rate | p-value vs. Placebo |
| This compound | 100 mg/kg/day (oral) | 45% | 0.001 |
| This compound | 30 mg/kg/day (oral) | Tendency to improve survival | Not statistically significant |
| Posaconazole | 60 mg/kg/day (oral) | Tendency to improve survival | Not statistically significant |
| Placebo | Vehicle | 10% | - |
These results indicate that this compound at a dose of 100 mg/kg/day significantly improved survival in this challenging infection model.[1] While a direct statistical comparison with posaconazole was not reported in this study, the data suggests this compound's potential as a therapeutic option for mucormycosis.
Mechanism of Action: Targeting a Fungal-Specific Pathway
This compound exerts its antifungal effect by inhibiting Spt14 (also known as Gpi3), a catalytic subunit of the fungal UDP-glycosyltransferase.[5] This enzyme catalyzes the first committed step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which are essential for anchoring a wide variety of proteins to the fungal cell surface. These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence.
The selective inhibition of the fungal Spt14 over its human homolog, PIG-A, provides a promising therapeutic window, suggesting a potentially favorable safety profile for this compound.[5]
Caption: this compound inhibits the GPI-GnT complex, blocking GPI anchor biosynthesis.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro activity of this compound and comparator antifungal agents is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI), specifically documents M27-A3 for yeasts and M38-A2 for filamentous fungi.[1]
Key steps in the protocol include:
-
Preparation of Antifungal Agents: Stock solutions of the antifungal agents are prepared in dimethyl sulfoxide (DMSO). Serial twofold dilutions are then prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
Inoculum Preparation: Fungal isolates are grown on appropriate agar plates. For molds, conidia are harvested and suspended in sterile saline with a surfactant (e.g., Tween 80). For yeasts, colonies are suspended in sterile saline. The final inoculum concentration is adjusted spectrophotometrically to a specified range (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL for molds).
-
Incubation: The inoculated microtiter plates are incubated at 35°C for a specified duration (e.g., 24-72 hours, depending on the fungal species).
-
Endpoint Determination:
-
MIC (Minimum Inhibitory Concentration): For azoles and amphotericin B, the MIC is typically defined as the lowest concentration of the drug that causes a significant reduction (e.g., ≥50% or ≥90%) in turbidity compared to the growth control well.
-
MEC (Minimum Effective Concentration): For echinocandins and agents like this compound that affect fungal morphology, the MEC is defined as the lowest drug concentration at which small, rounded, compact hyphal forms are observed, compared to the long, unbranched hyphae in the growth control well.
-
Caption: Workflow for in vitro antifungal susceptibility testing.
In Vivo Murine Model of Pulmonary Mucormycosis
The in vivo efficacy of this compound is evaluated in an established murine model of invasive pulmonary mucormycosis.[1]
Key steps in the protocol include:
-
Immunosuppression: Mice (e.g., BALB/c) are immunosuppressed using a combination of cyclophosphamide and cortisone acetate to render them susceptible to fungal infection.
-
Infection: Mice are infected intranasally or intratracheally with a suspension of Rhizopus delemar spores.
-
Treatment: Treatment with this compound (formulated for oral gavage), a comparator drug (e.g., posaconazole), or a placebo vehicle is initiated at a specified time post-infection (e.g., 24 hours) and administered for a defined period (e.g., daily for 7 days).
-
Monitoring and Endpoints: Mice are monitored daily for signs of illness and survival. Key endpoints include:
-
Survival: The percentage of surviving mice in each treatment group is recorded over a period of time (e.g., 21 days).
-
Fungal Burden: At a predetermined time point, a subset of mice from each group may be euthanized, and their lungs and other organs harvested to quantify the fungal burden, typically by quantitative PCR (qPCR) or colony-forming unit (CFU) counts.
-
Conclusion and Future Directions
This compound represents a promising new class of antifungal agents with a novel mechanism of action and potent activity against a broad range of pathogenic fungi, including multi-drug resistant species. The preclinical data presented here highlight its potential, particularly for the treatment of challenging infections like mucormycosis.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes:
-
Expanded in vitro studies: Direct, head-to-head comparisons of this compound's MIC/MEC values against a larger panel of clinical isolates alongside standard-of-care antifungals.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To optimize dosing regimens and predict clinical efficacy.
-
In vivo studies in other infection models: To evaluate its efficacy against other important fungal pathogens.
-
Toxicology studies: To thoroughly assess its safety profile.
The continued investigation of this compound and other inhibitors of the GPI biosynthesis pathway holds significant promise for addressing the growing challenge of invasive fungal infections.
References
- 1. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Epidemiology and Antifungal Susceptibilities of Mucoralean Fungi in Clinical Samples from the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Jawsamycin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper handling and disposal of Jawsamycin, a potent antifungal agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is critical for understanding the chemical's properties and for conducting a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C₃₂H₄₃N₃O₆ | PubChem[1] |
| Molecular Weight | 565.7 g/mol | PubChem[1] |
| CAS Number | 120500-69-8 | ChemicalBook[2] |
| Appearance | Solid (form not specified) | N/A |
| Solubility | Data not readily available | N/A |
This compound Disposal Procedures
The following step-by-step procedures are based on the available Safety Data Sheet (SDS) for this compound and general best practices for the disposal of chemical waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, all personnel must wear appropriate PPE to minimize the risk of exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
Step 2: Waste Segregation
Proper segregation of this compound waste at the point of generation is crucial. All waste contaminated with this compound must be considered chemical waste.
-
Solid Waste: This includes unused or expired this compound powder, contaminated personal protective equipment (gloves, etc.), and any other solid materials that have come into contact with the compound.
-
Liquid Waste: This includes any solutions containing this compound.
-
Sharps Waste: Any contaminated needles, syringes, or other sharp objects must be disposed of in a designated sharps container.
Step 3: Waste Containment
-
Solid Waste: Collect in a clearly labeled, sealed, and puncture-resistant container. The label should include "this compound Waste" and the appropriate hazard symbols.
-
Liquid Waste: Collect in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "this compound Waste" and the approximate concentration.
Step 4: Final Disposal
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
The recommended and compliant methods for the final disposal of this compound waste are:
-
Licensed Chemical Destruction Plant: Arrange for pickup and disposal by a certified hazardous waste management company.
-
Controlled Incineration: This should be carried out in a facility equipped with flue gas scrubbing to prevent the release of harmful combustion byproducts.
Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for proper disposal.
Spill Management
In the event of a this compound spill, follow these procedures immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Contain: Prevent the spill from spreading by using absorbent materials.
-
Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, avoid creating dust.
-
Decontaminate: Thoroughly decontaminate the spill area.
-
Dispose: All materials used for spill clean-up must be disposed of as this compound waste.
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the chemical inactivation of this compound for disposal purposes. Therefore, reliance on professional hazardous waste disposal services is the most prudent course of action.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment. For any uncertainties, always consult your institution's EHS department.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Jawsamycin
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of Jawsamycin, a potent antifungal agent. Adherence to these guidelines is mandatory to ensure a safe laboratory environment and the integrity of your research. This compound, a natural product isolated from Streptoverticillium fervens, targets the catalytic subunit of the fungal UDP-glycosyltransferase, a critical first step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][2] This targeted action makes it a valuable compound for antifungal drug development, particularly against pathogenic fungi like Mucorales.[1][3]
Personal Protective Equipment (PPE) Protocol
All personnel must adhere to the following PPE requirements when handling this compound. This protocol is designed to minimize exposure risk and ensure personal safety.
| Equipment | Specification | Purpose |
| Gloves | Chemical-impermeable gloves (e.g., Nitrile, Neoprene) | Prevents skin contact. Gloves must be inspected before use and changed immediately if contaminated.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust, aerosols, and splashes.[4] |
| Lab Coat | Fire/flame resistant and impervious clothing | Protects against chemical splashes and potential ignition sources.[4] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced. | Prevents inhalation of dust or aerosols.[4] |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to maintain a safe and controlled experimental environment.
Workflow for Safe Handling of this compound
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
| Scenario | Immediate Action |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[4] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[4] |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
| Spill | Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Collect spillage using appropriate methods and place in a suitable, closed container for disposal. Prevent further leakage if safe to do so. Do not let the chemical enter drains.[4] |
Disposal Plan
Proper disposal of this compound and contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All this compound waste, including empty containers, contaminated PPE, and experimental materials, must be collected in clearly labeled, suitable, and closed containers.
-
Disposal Method: Disposal must be carried out in accordance with local, regional, national, and international regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidelines.
-
Environmental Precautions: Discharge into the environment must be avoided.[4]
Mechanism of Action: Inhibition of GPI Biosynthesis
This compound exerts its antifungal activity by inhibiting the first step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway. This pathway is essential for anchoring certain proteins to the cell surface in fungi.
References
- 1. This compound | C32H43N3O6 | CID 10415505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound exhibits in vivo antifungal properties by inhibiting Spt14/Gpi3-mediated biosynthesis of glycosylphosphatidylinositol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
